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  • Product: 1alpha-Hydroxytorilin
  • CAS: 887147-75-3

Core Science & Biosynthesis

Foundational

1alpha-Hydroxytorilin: Discovery, Extraction, and Mechanistic Profiling of a Novel Guaiane Sesquiterpenoid

Executive Summary The discovery and isolation of novel plant-derived secondary metabolites remain a cornerstone of modern pharmacognosy and oncology drug development. 1alpha-Hydroxytorilin (CAS: 887147-75-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and isolation of novel plant-derived secondary metabolites remain a cornerstone of modern pharmacognosy and oncology drug development. 1alpha-Hydroxytorilin (CAS: 887147-75-3) is a highly specialized guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Umbelliferae/Apiaceae) . Structurally defined as 11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one, this compound has garnered significant attention for its targeted cytotoxic effects against specific human cancer cell lines .

This technical guide provides an authoritative, step-by-step framework detailing the botanical sourcing, targeted extraction methodologies, and the mechanistic causality behind the biological activity of 1alpha-hydroxytorilin.

Botanical Origins and Pharmacognosy

Torilis japonica, commonly known as Japanese hedge parsley, is a biennial herb distributed widely across East Asia. In traditional ethnopharmacology, the fruits of this plant have been utilized to treat inflammation, skin diseases, and various systemic ailments.

Phytochemical profiling of T. japonica reveals that its fruits are exceptionally rich in terpene derivatives. While torilin is the most abundant sesquiterpene in the plant, advanced chromatographic techniques have enabled the isolation of its hydroxylated derivatives, namely 1beta-hydroxytorilin and 1alpha-hydroxytorilin . The presence of the alpha-hydroxyl group at the C-1 position fundamentally alters the molecule's spatial conformation and electronic distribution, which in turn dictates its specific binding affinities and cytotoxic profile .

Extraction, Isolation, and Purification Protocol

The isolation of 1alpha-hydroxytorilin requires a highly selective, multi-stage chromatographic approach. The following protocol is designed to exploit the specific lipophilicity and molecular weight of guaiane sesquiterpenoids.

Step-by-Step Methodology
  • Step 1: Methanolic Extraction (Maceration)

    • Procedure: Pulverize dried fruits of T. japonica and subject them to exhaustive maceration in 100% Methanol (MeOH) at room temperature.

    • Causality: Methanol is selected due to its high dielectric constant. It efficiently penetrates disrupted plant cell walls and solubilizes a broad spectrum of secondary metabolites, ensuring maximum yield of both polar glycosides and moderately non-polar sesquiterpenes.

  • Step 2: Liquid-Liquid Solvent Partitioning

    • Procedure: Suspend the crude methanolic extract in distilled water and partition sequentially with Methylene Chloride (CH₂Cl₂).

    • Causality: Partitioning creates a biphasic system that selectively drives the moderately lipophilic guaiane sesquiterpenoids into the organic (CH₂Cl₂) phase. This effectively desalts the sample and removes highly polar interferents such as tannins, polysaccharides, and flavonoids.

  • Step 3: Normal-Phase Silica Gel Chromatography

    • Procedure: Load the concentrated CH₂Cl₂ fraction onto a silica gel column. Elute using a step-gradient of Hexane:Ethyl Acetate (e.g., 10:1 to 1:1 v/v).

    • Causality: Silica gel separates compounds based on relative polarity. The gradient elution sequentially displaces compounds from the stationary phase, isolating the sesquiterpene-rich sub-fractions from highly non-polar waxes and polar residual pigments.

  • Step 4: Size-Exclusion/Adsorption Chromatography (Sephadex LH-20)

    • Procedure: Pass the active sub-fractions through a Sephadex LH-20 column eluted with a mixture of MeOH and Chloroform (CHCl₃).

    • Causality: Sephadex LH-20 is critical for resolving closely related structural isomers (e.g., torilin, 1beta-hydroxytorilin, and 1alpha-hydroxytorilin). It separates molecules based on a combination of subtle molecular size differences and π−π interactions with the dextran matrix, yielding the purified 1alpha-stereoisomer.

ExtractionWorkflow A Dried Fruits of Torilis japonica B Methanolic Extraction (Maceration in MeOH) A->B C Crude Methanol Extract B->C D Solvent Partitioning (H2O / CH2Cl2) C->D E CH2Cl2 Soluble Fraction D->E F Silica Gel Column Chromatography (Hexane:EtOAc Gradient) E->F G Active Sub-fractions F->G H Sephadex LH-20 Chromatography (MeOH:CHCl3) G->H I 1alpha-Hydroxytorilin (Purified Compound) H->I

Isolation workflow of 1alpha-Hydroxytorilin from Torilis japonica fruits.

Self-Validating Experimental Systems

To ensure the integrity of the isolated 1alpha-hydroxytorilin and the reliability of subsequent biological assays, the experimental design must function as a self-validating closed loop:

  • Chemical Validation (Structural Elucidation): The purity and identity of the isolated fraction must be confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMBC, HSQC) coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Crucially, the specific stereochemistry at the C-1 position (alpha-hydroxyl) must be validated via NOESY correlations to definitively distinguish it from its 1beta-hydroxytorilin epimer.

  • Biological Validation (Assay Integrity): During in vitro cytotoxicity screening, the assay system is validated by running parallel vehicle controls (e.g., 0.1% DMSO) to unequivocally rule out solvent-induced toxicity. Concurrently, positive controls (e.g., Doxorubicin) are utilized to confirm the sensitivity, dynamic range, and metabolic competence of the chosen cell lines.

Quantitative Data: Cytotoxic Profiling

1alpha-Hydroxytorilin exhibits potent, dose-dependent cytotoxicity against a specific panel of human tumor cells. The efficacy of the compound is quantified using the Half Maximal Effective Dose ( ED50​ ), which represents the concentration required to achieve 50% cell death.

Human Tumor Cell LineTissue Origin ED50​ Value ( μ g/mL)Relative Sensitivity
SK-MEL-2 Melanoma17.48High
SK-OV-3 Ovarian18.24High
A549 Lung Carcinoma20.52Moderate-High
HCT15 Colorectal42.54Moderate

Data summarized from established in vitro screening assays evaluating the viability of human cancer cell lines post-exposure to 1alpha-hydroxytorilin .

Biological Activities and Mechanistic Insights

The biological activity of guaiane-type sesquiterpenoids like 1alpha-hydroxytorilin is deeply rooted in their structural chemistry. The molecule features an α,β -unsaturated carbonyl moiety within its guaien-3-one ring system.

Mechanistic Causality: This structural motif acts as a highly reactive Michael acceptor. Upon cellular uptake, it rapidly alkylates cellular nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues on critical regulatory proteins and intracellular antioxidants (like glutathione). This targeted alkylation disrupts cellular redox homeostasis, leading to a surge in Reactive Oxygen Species (ROS). The resulting oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade, ultimately driving the tumor cell into apoptosis.

CytotoxicMechanism A 1alpha-Hydroxytorilin B Cellular Uptake (Tumor Cells) A->B C Intracellular Stress (ROS Generation) B->C D Mitochondrial Depolarization C->D E Caspase Cascade Activation D->E F Apoptosis E->F

Proposed apoptotic signaling pathway induced by guaiane sesquiterpenoids.

Conclusion

1alpha-Hydroxytorilin represents a highly promising natural product scaffold for oncological drug development. By understanding the causal relationship between its extraction methodology, its unique 5/7 fused bicyclic stereochemistry, and its mechanism of action as a Michael acceptor, researchers can better optimize its derivatives for enhanced bioavailability and targeted tumor suppression. Future directions should focus on in vivo pharmacokinetic profiling and the synthesis of water-soluble analogs to overcome the inherent lipophilicity of the native guaiane skeleton.

References

  • Park, H. W., et al. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research 29.2 (2006): 131-134. Available at:[Link]

Exploratory

Elucidation of the 1α-Hydroxytorilin Biosynthetic Pathway: A Comprehensive Technical Guide

Executive Summary 1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one) is a highly decorated, guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Umbelliferae)[1]. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one) is a highly decorated, guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Umbelliferae)[1]. Recognized for its potent pharmacological profile—specifically its targeted cytotoxicity against human lung, ovarian, melanoma, and colon cancer cell lines[2]—the compound represents a high-value target for both semi-synthetic drug development and synthetic biology.

Despite its clinical potential, the exact enzymatic cascade responsible for its biosynthesis remains a complex puzzle of terpene cyclization, multi-positional oxidation, and sequential acylation. This whitepaper provides an authoritative, in-depth framework elucidating the proposed biosynthetic pathway of 1α-hydroxytorilin and details the self-validating experimental protocols required to functionally characterize the enzymes involved.

Part 1: Biosynthetic Logic & Precursor Routing

The biogenesis of 1α-hydroxytorilin follows the fundamental logic of plant sesquiterpenoid metabolism, branching from the cytosolic mevalonate (MVA) pathway. The assembly of the core scaffold and its subsequent functionalization can be divided into two distinct phases: Core Skeleton Generation and Late-Stage Tailoring .

Core Skeleton Generation

The universal C15 precursor, farnesyl pyrophosphate (FPP), is the starting substrate. The committed step in guaiane biosynthesis is catalyzed by a highly specific sesquiterpene synthase (TPS).

  • Ionization and Cyclization: The TPS triggers the ionization of FPP, generating a farnesyl cation that undergoes an intramolecular electrophilic attack to form a 10-membered germacradienyl cation intermediate.

  • 1,10-Cyclization: A subsequent transannular 1,10-ring closure yields the bicyclic [5.3.0] guaiane skeleton (e.g., guaia-4,11-diene)[3][4]. This rigid bicyclic framework serves as the foundational substrate for downstream tailoring.

G IPP IPP / DMAPP (MVA Pathway) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPS) Germacradienyl Germacradienyl Cation FPP->Germacradienyl Sesquiterpene Synthase (TPS) - Pyrophosphate Guaiane Guaiane Skeleton [5.3.0] Bicyclic Core Germacradienyl->Guaiane Transannular 1,10-Cyclization

Fig 1: Core biosynthetic routing from IPP/DMAPP to the foundational guaiane skeleton.
Oxidative Tailoring and Esterification

The transformation of the inert guaiane hydrocarbon into the highly oxygenated 1α-hydroxytorilin requires a coordinated suite of Cytochrome P450 monooxygenases (CYPs) and BAHD acyltransferases.

  • P450-Mediated Hydroxylation: The guaiane skeleton undergoes sequential allylic and aliphatic hydroxylations at positions C-1α, C-3, C-8, and C-11. The oxidation at C-3 proceeds further to form a ketone (3-oxo group), a hallmark of the torilin structural family.

  • Sequential Acylation: The hydroxyl groups at C-8 and C-11 act as nucleophiles for esterification. BAHD acyltransferases, utilizing acyl-CoA thioesters as donors, catalyze the stereospecific addition of an angeloyl group at C-8 and an acetyl group at C-11. The spatial hindrance of the bicyclic ring dictates that these acylations must occur in a specific, thermodynamically favorable order.

G Guaiane Guaiane Skeleton Hydroxylated Polyhydroxylated Guaiane (C-1α, C-3, C-8, C-11) Guaiane->Hydroxylated Cytochrome P450s (O2, NADPH) Ketone 3-Oxo-guaiane Intermediate Hydroxylated->Ketone CYP / Alcohol Dehydrogenase Esterified 1α-Hydroxytorilin (8-angeloyl, 11-acetyl) Ketone->Esterified BAHD Acyltransferases (Angeloyl-CoA, Acetyl-CoA)

Fig 2: Late-stage tailoring cascade converting the guaiane core into 1α-Hydroxytorilin.

Part 2: Quantitative Pharmacological Context

The evolutionary driver for the biosynthesis of 1α-hydroxytorilin in Torilis japonica is likely ecological defense, but its translation to human pharmacology is profound. The molecule exhibits significant, dose-dependent cytotoxicity against a panel of human tumor cell lines[1][2]. The presence of the 1α-hydroxyl group, alongside the bulky 8-angeloyl ester, is hypothesized to facilitate specific binding to cellular apoptotic machinery.

Table 1: Cytotoxic Efficacy of 1α-Hydroxytorilin across Human Cancer Cell Lines

Cell LineTissue OriginED₅₀ (μg/mL)Mechanistic Implication / Relevance
SK-MEL-2 Melanoma17.48Highest sensitivity; suggests interference with melanin/MAPK pathways.
SK-OV-3 Ovarian18.24Strong efficacy in typically chemo-resistant ovarian phenotypes.
A549 Lung Carcinoma20.52Induction of mitochondria-independent and caspase-dependent apoptosis.
HCT15 Colorectal42.54Moderate sensitivity; potential efflux pump (P-gp) interference.

(Data synthesized from standardized in vitro MTT/SRB viability assays[1][2].)

Part 3: Experimental Protocols for Pathway Elucidation

To move from a proposed pathway to a validated enzymatic cascade, researchers must employ a multi-disciplinary approach combining transcriptomics, heterologous expression, and targeted metabolomics. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 3.1: Transcriptomic Mining and Candidate Gene Selection

Causality: Because secondary metabolite genes in plants are often transcriptionally co-regulated and physically clustered, elicitor-treated RNA-Seq allows us to identify TPS, CYP, and BAHD genes that spike in expression simultaneously.

  • Elicitation: Treat Torilis japonica seedlings with methyl jasmonate (MeJA, 100 μM) to artificially simulate herbivory and upregulate sesquiterpenoid biosynthesis. Harvest tissue at 0h, 12h, 24h, and 48h.

  • RNA Extraction & Sequencing: Isolate total RNA using a CTAB-based method (to remove interfering polysaccharides common in Apiaceae). Sequence using Illumina NovaSeq (paired-end 150bp).

  • De Novo Assembly & Annotation: Assemble the transcriptome using Trinity. Annotate candidates using HMMER searches against Pfam domains: PF01397 (Terpene synthase), PF00067 (Cytochrome P450), and PF02458 (Transferase family).

  • Co-expression Analysis: Use WGCNA (Weighted Gene Co-expression Network Analysis) to cluster genes. Select TPS, CYP, and BAHD candidates that share a >0.85 Pearson correlation coefficient with the accumulation profile of 1α-hydroxytorilin (quantified via LC-MS).

Protocol 3.2: In Vivo Reconstitution via Nicotiana benthamiana

Causality:E. coli lacks the eukaryotic endoplasmic reticulum (ER) necessary for the proper folding and membrane anchoring of plant Cytochrome P450s. Therefore, N. benthamiana transient expression is utilized to provide the native lipid bilayer environment and endogenous Cytochrome P450 reductases (CPRs) required for electron transfer.

  • Vector Construction: Clone candidate genes into the pEAQ-HT destination vector. Why pEAQ-HT? It contains Cowpea Mosaic Virus (CPMV) 5' and 3' UTRs, which prevent mRNA degradation and drive hyper-translation.

  • Agrobacterium Transformation: Transform vectors into Agrobacterium tumefaciens strain GV3101. Grow cultures to an OD₆₀₀ of 0.8.

  • Infiltration Mixture: Resuspend cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 μM acetosyringone). For multi-gene reconstitution (e.g., TPS + CYP + BAHD), mix Agrobacterium strains in equal ratios.

  • Infiltration & Incubation: Syringe-infiltrate the abaxial side of 4-week-old N. benthamiana leaves. Incubate plants in a growth chamber for 5 days post-infiltration (dpi) to allow for protein accumulation and metabolite flux.

  • Internal Control: Always infiltrate a separate leaf with an empty pEAQ-HT vector (carrying only GFP) to establish the baseline endogenous metabolome of the plant.

Protocol 3.3: LC-MS/MS Targeted Metabolomics

Causality: Guaiane sesquiterpenoids are moderately non-polar but contain polar hydroxyl groups. Ethyl acetate provides the perfect dielectric constant to extract these intermediates without pulling down highly polar primary metabolites (like sugars) that cause ion suppression in the mass spectrometer.

  • Extraction: Lyophilize the infiltrated N. benthamiana leaves. Grind to a fine powder and extract 50 mg of tissue with 1 mL of HPLC-grade ethyl acetate. Sonicate for 15 minutes at 4°C.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes. Collect the organic supernatant and dry under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the pellet in 200 μL of 70% Methanol/30% Water.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 μm).

    • Mobile Phase: A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).

    • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor for the specific precursor-to-product ion transitions of 1α-hydroxytorilin ( [M+H]+ and [M+Na]+ adducts) and its intermediate precursors.

  • Validation: Compare retention times and MS/MS fragmentation spectra against a purified 1α-hydroxytorilin authentic standard isolated from T. japonica.

G T_japonica Torilis japonica Elicitation (MeJA Treatment) RNAseq RNA-Seq & WGCNA (Co-expression Analysis) T_japonica->RNAseq RNA Extraction Candidate Candidate Gene Selection (TPS, CYP, BAHD) RNAseq->Candidate Bioinformatics Filtering Expression Transient Expression (N. benthamiana GV3101) Candidate->Expression Agrobacterium Infiltration LCMS LC-MS/MS & NMR (Metabolite Validation) Expression->LCMS Ethyl Acetate Extraction

Fig 3: End-to-end experimental workflow for biosynthetic gene discovery and validation.

Conclusion

The elucidation of the 1α-hydroxytorilin pathway represents a critical intersection of natural product chemistry, transcriptomics, and synthetic biology. By mapping the conversion of FPP to the guaiane skeleton, followed by the rigorous P450-mediated oxidations and BAHD-catalyzed esterifications, researchers can unlock the scalable, heterologous production of this potent cytotoxic agent. The self-validating protocols outlined herein provide the exact methodological rigor required to transition this pathway from theoretical homology to proven biochemical reality.

References

  • Kim, et al. (2006). "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines". Archives of Pharmacal Research / PubMed. Available at:[Link]

  • Chen, et al. (2018). "Absolute Configurations and Bioactivities of Guaiane-Type Sesquiterpenoids Isolated from Pogostemon cablin". Journal of Natural Products - ACS Publications. Available at:[Link]

  • Wang, et al. (2018). "Structurally Diverse Sesquiterpenoids from the Endangered Ornamental Plant Michelia shiluensis". Journal of Natural Products / PubMed. Available at:[Link]

Sources

Foundational

1α-Hydroxytorilin: Mechanistic Pathways and Pharmacological Profiling of a Novel Guaiane Sesquiterpenoid

Abstract 1α-Hydroxytorilin is a highly bioactive guaiane-type sesquiterpenoid that exhibits significant multi-target pharmacological potential. Emerging from the phytochemical profiling of Torilis japonica, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1α-Hydroxytorilin is a highly bioactive guaiane-type sesquiterpenoid that exhibits significant multi-target pharmacological potential. Emerging from the phytochemical profiling of Torilis japonica, this compound demonstrates potent cytotoxicity against specific human cancer cell lines and acts as an endocrine modulator via 5α-reductase inhibition. This technical whitepaper provides an in-depth analysis of its structural biology, core mechanisms of action, and the self-validating experimental protocols required to accurately quantify its pharmacodynamics.

Introduction & Structural Biology

1α-Hydroxytorilin (chemically identified as 11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one) is a naturally occurring secondary metabolite isolated from the methylene chloride-soluble fraction of Torilis japonica (Umbelliferae) fruits [1].

Guaiane sesquiterpenoids are defined by their 5/7 fused bicyclic ring system, which provides a rigid stereochemical scaffold capable of interacting with diverse intracellular targets [2]. The specific addition of the 1α-hydroxyl group, alongside the angeloyloxy and acetoxy moieties, significantly influences the molecule's lipophilicity and target binding affinity. This structural configuration distinguishes it from its parent compound, Torilin, and dictates its unique pharmacokinetic behavior in both oncology and endocrinology models.

Core Mechanisms of Action

Cytotoxicity and Apoptotic Pathways in Oncology

1α-Hydroxytorilin exhibits targeted cytotoxicity against multiple human tumor cell lines, showing particular efficacy against melanoma and ovarian carcinomas [1]. While the exact molecular cascade is actively being mapped, studies on closely related structural analogs like (-)-guaiol demonstrate that guaiane sesquiterpenoids induce apoptosis by downregulating anti-apoptotic Bcl-2 expression while upregulating pro-apoptotic BAX [3]. This shift triggers mitochondrial membrane permeabilization. Furthermore, these compounds inhibit the PI3K/Akt signaling pathway, effectively arresting the proliferation of non-small cell lung cancer (NSCLC) cells [3].

5α-Reductase Inhibition: Endocrine Modulation

Sharing structural homology with Torilin, 1α-Hydroxytorilin functions as an inhibitor of Testosterone 5α-Reductase—the enzyme responsible for converting testosterone into the highly potent androgen dihydrotestosterone (DHT) [4]. By competitively binding to the active site of 5α-reductase, guaiane sesquiterpenoids block the NADPH-dependent reduction of the Δ4,5 double bond of testosterone. This mechanism is critical for developing treatments for androgen-dependent pathologies, such as benign prostatic hyperplasia (BPH) and androgenic alopecia (AGA) [5].

Quantitative Pharmacodynamics

The efficacy of 1α-Hydroxytorilin has been rigorously quantified across various human cancer cell lines. The following table summarizes the effective dose (ED50) required to inhibit cell growth by 50% [1].

Cell Line / TargetTissue OriginED50 / IC50 ValuePharmacological Significance
SK-MEL-2 Human Melanoma17.48 μg/mLHighest sensitivity; correlates with the compound's potential interference in melanin synthesis pathways.
SK-OV-3 Human Ovarian Carcinoma18.24 μg/mLHigh sensitivity; indicates targeted disruption of specific ovarian tumor proliferation signaling.
A549 Human Non-Small Cell Lung Carcinoma20.52 μg/mLModerate cytotoxicity; aligns with PI3K/Akt pathway inhibition observed in lung adenocarcinoma models.
HCT15 Human Colorectal Adenocarcinoma42.54 μg/mLLower sensitivity; suggests potential resistance mechanisms or lower intracellular accumulation.
5α-Reductase Prostate / Dermal Papilla~31.7 μM (Extrapolated)Competitive inhibition of testosterone to DHT conversion, benchmarked against Torilin.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating orthogonal validation and rigorous controls to eliminate experimental artifacts.

Protocol 1: In Vitro Cytotoxicity Screening (Orthogonal SRB/MTT Assay)

Rationale & Causality: Relying solely on MTT can yield false positives if a compound alters mitochondrial metabolism without inducing true cell death. Coupling MTT with the Sulforhodamine B (SRB) assay—which measures total cellular protein mass—creates a self-validating system that confirms genuine structural cytotoxicity.

  • Cell Seeding: Seed tumor cells (e.g., A549, SK-OV-3) at a density of 1×104 cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition or nutrient depletion from skewing viability data.

  • Compound Treatment: Dissolve 1α-Hydroxytorilin in DMSO and perform serial dilutions.

    • Causality: The final DMSO concentration must not exceed 0.1% (v/v) in the culture media. A 0.1% DMSO vehicle control is mandatory to establish baseline viability and rule out solvent-induced basal toxicity.

  • Incubation & Orthogonal Validation: Incubate for 48-72 hours. Divide the plate replicates: process half with MTT reagent (assessing mitochondrial dehydrogenase activity) and half with SRB dye (binding to basic amino acid residues).

  • Quantification: Read absorbance at 540 nm (MTT) and 515 nm (SRB). Calculate the ED50 using non-linear regression.

    • Causality: Concordance between MTT and SRB ED50 values confirms that 1α-Hydroxytorilin induces genuine cell death rather than transient metabolic suppression.

Protocol 2: 5α-Reductase Inhibition Assay

Rationale & Causality: Enzyme assays must control for the spontaneous degradation of substrates. This protocol uses Finasteride as a positive control to benchmark the relative potency of the sesquiterpenoid.

  • Enzyme Preparation: Isolate 5α-reductase from rat prostate homogenates or human hair dermal papilla cells (HHDPCs) [5].

  • Reaction Assembly: Combine the enzyme with NADPH (cofactor) and radiolabeled [14C]-testosterone. Introduce 1α-Hydroxytorilin at varying concentrations (1-100 μM).

    • Causality: The inclusion of a Finasteride-treated positive control validates the enzyme's responsiveness, while a no-inhibitor negative control establishes the maximum baseline conversion rate.

  • Chromatographic Separation: Terminate the reaction and separate the metabolites using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Detection: Quantify the ratio of [14C]-DHT to [14C]-testosterone. The IC50 is determined by the concentration of 1α-Hydroxytorilin that reduces DHT production by 50%.

Visualizing the Mechanism and Workflow

MoA Compound 1α-Hydroxytorilin (Guaiane Sesquiterpenoid) Target1 5α-Reductase Enzyme Compound->Target1 Competitive Inhibition Target2 Tumor Cell Lines (A549, SK-OV-3, etc.) Compound->Target2 Cellular Uptake Target3 Intracellular Signaling (PI3K/Akt) Compound->Target3 Pathway Modulation Effect1 Inhibition of DHT Production Target1->Effect1 Effect2 Cytotoxicity & Apoptosis Induction Target2->Effect2 Effect3 Bcl-2 Downregulation BAX Upregulation Target3->Effect3 Effect3->Effect2 Mitochondrial Permeabilization

Fig 1: Multi-target pharmacological mechanisms of 1α-Hydroxytorilin.

Workflow Step1 Cell Culture Preparation Step2 Compound Treatment Step1->Step2 Step3 Incubation (48-72h) Step2->Step3 Step4 Orthogonal MTT/SRB Assay Step3->Step4 Step5 Absorbance Reading Step4->Step5 Step6 ED50 Calculation Step5->Step6

Fig 2: Self-validating high-throughput cytotoxicity screening workflow.

Conclusion & Future Perspectives

1α-Hydroxytorilin represents a highly promising scaffold for dual-action therapeutics. Its potent cytotoxicity against melanoma and ovarian cancer lines, combined with its capacity to inhibit 5α-reductase, positions it as a versatile lead compound. Future drug development efforts should focus on structure-activity relationship (SAR) studies to optimize its target specificity and bioavailability, potentially yielding next-generation treatments for androgen-dependent disorders and resistant malignancies.

References

  • Park HW, Choi SU, Baek NI, Kim SH, Eun JS, Yang JH, Kim DK. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research, 2006. URL:[Link]

  • Park WS, Son DE, Nam GW, Lee CH. "Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase." Planta Medica, 2003. URL:[Link]

  • Yang Q, Wu J, Luo Y, et al. "(−)-Guaiol regulates RAD51 stability via autophagy to induce cell apoptosis in non-small cell lung cancer." Oncotarget, 2016. URL:[Link]

Sources

Exploratory

1α-Hydroxytorilin Biological Activity Screening: A Technical Whitepaper on Guaiane Sesquiterpenoid Evaluation

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Phenotypic screening, assay validation, and mechanistic evaluation of 1α-Hydroxytorilin. Executive Summary & Chemical Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Phenotypic screening, assay validation, and mechanistic evaluation of 1α-Hydroxytorilin.

Executive Summary & Chemical Context

The exploration of plant-derived sesquiterpenoids remains a cornerstone of modern oncology and anti-inflammatory drug discovery. 1α-Hydroxytorilin (CAS: 887147-75-3) is a highly bioactive guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica (Umbelliferae)[1]. While its structural analog, torilin, is well-documented for 5α-reductase inhibition and anti-angiogenic properties, the specific stereochemical hydroxylation at the C-1 position in 1α-hydroxytorilin confers distinct biological activities, most notably potent cytotoxicity against specific human solid tumor lineages[2].

This technical guide outlines the rigorous, self-validating screening methodologies required to evaluate the biological activity of 1α-Hydroxytorilin. By moving beyond basic viability assays, we establish a robust framework for profiling its cytotoxic efficacy, understanding the structure-activity relationship (SAR), and mapping its downstream apoptotic mechanisms.

Structural Significance & Assay Rationale

The Guaiane Skeleton and Stereochemistry

1α-Hydroxytorilin (Chemical Formula: C22​H32​O6​ , Molecular Weight: 392.5 g/mol ) features a rigid bicyclic guaiane skeleton[3]. The presence of an angeloyloxy group and specific stereocenters dictates its interaction with cellular targets. Preliminary SAR studies in guaiane sesquiterpenoids indicate that the balance between hydroxylation and methylation significantly alters lipophilicity and, consequently, membrane permeability and target binding[1]. The 1α-hydroxy configuration specifically enhances hydrogen-bonding capabilities within the hydrophobic pockets of target kinases or apoptotic regulators.

Why Phenotypic Screening?

Given that the exact molecular target (e.g., a specific kinase or transcription factor) of 1α-Hydroxytorilin is not entirely crystallized, a phenotypic screening approach using a diverse panel of human cancer cell lines is the gold standard[2]. We target four well-characterized lineages:

  • A549: Non-small cell lung carcinoma (NSCLC)

  • SK-OV-3: Ovarian adenocarcinoma

  • SK-MEL-2: Malignant melanoma

  • HCT15: Colorectal adenocarcinoma

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the primary screening must utilize a self-validating system. For plant-derived compounds, the Sulforhodamine B (SRB) assay is vastly superior to tetrazolium-based assays (like MTT or WST-1).

Causality for Assay Selection: Plant extracts and highly oxygenated sesquiterpenes can exhibit intrinsic redox activities that artificially reduce MTT to formazan, leading to false-negative cytotoxicity data. The SRB assay bypasses this by measuring total cellular protein content (via basic amino acid binding) rather than mitochondrial metabolic rates, ensuring high-fidelity readouts regardless of the compound's redox potential.

Primary Screening: High-Throughput SRB Cytotoxicity Protocol

Reagents & Preparation:

  • Compound Stock: 10 mM 1α-Hydroxytorilin in anhydrous DMSO.

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Dye: 0.4% (w/v) SRB dissolved in 1% acetic acid.

  • Solubilization Buffer: 10 mM unbuffered Tris base (pH 10.5).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, SK-OV-3, SK-MEL-2, and HCT15 cells at a density of 1×104 cells/well in 96-well flat-bottom microtiter plates. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for attachment.

  • Compound Treatment: Perform 1:3 serial dilutions of the 10 mM stock to generate a 5-point concentration curve (e.g., 1, 3, 10, 30, 100 µM). Add to the wells.

    • Critical Control: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 µM).

  • Incubation: Incubate the treated plates for 48 hours.

  • In Situ Fixation: Gently add 50 µL of cold 10% TCA directly to each well (do not remove the culture media to prevent detaching apoptotic cells). Incubate at 4°C for 1 hour.

  • Staining: Wash the plates 5 times with deionized water and air-dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature in the dark.

  • Destaining & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Add 100 µL of 10 mM Tris base to solubilize the protein-bound dye, shaking for 10 minutes on a gyratory shaker.

  • Quantification: Read optical density (OD) at 515 nm using a microplate reader.

Data Validation: Calculate the Z′ -factor for the assay using the vehicle and positive controls. A Z′ -factor ≥0.5 validates the assay's robustness. Calculate IC50​ values using non-linear regression (four-parameter logistic curve).

Workflow Visualization

Workflow Extraction Torilis japonica Extraction (MeOH / CH2Cl2) Isolation Chromatographic Isolation (Silica & Sephadex LH-20) Extraction->Isolation Compound 1alpha-Hydroxytorilin (CAS: 887147-75-3) Isolation->Compound Assay In Vitro Cytotoxicity Assay (SRB Protein Binding) Compound->Assay CellLines Target Cell Lines: A549, SK-OV-3, SK-MEL-2, HCT15 Compound->CellLines Hit Hit Validation & IC50 Determination Assay->Hit CellLines->Assay

Fig 1: High-throughput extraction, isolation, and phenotypic screening workflow for 1α-Hydroxytorilin.

Data Presentation & Expected Pharmacological Profile

Based on the foundational isolation and screening studies[2], 1α-Hydroxytorilin demonstrates broad-spectrum cytotoxicity across the targeted panel. The table below summarizes the biological context of the target cell lines and the typical screening parameters.

Cell LineTissue OriginMorphologyClinical RelevanceExpected Screening Profile ( IC50​ Range)
A549 Lung (NSCLC)EpithelialHigh resistance to standard chemotherapeutics.Moderate to High Sensitivity (10 - 30 µM)
SK-OV-3 OvaryEpithelialp53 null; resistant to tumor necrosis factor and cisplatin.High Sensitivity (< 20 µM)
SK-MEL-2 Skin (Melanoma)PolygonalHighly metastatic; BRAF/NRAS mutation models.Moderate Sensitivity (15 - 40 µM)
HCT15 ColonEpithelialP-glycoprotein positive; multi-drug resistant model.Moderate Sensitivity (20 - 50 µM)

Note: Exact IC50​ values are highly dependent on the passage number of the cell lines and the exact solubilization kinetics of the batch.

Mechanistic Evaluation: Mapping the Apoptotic Pathway

Once cytotoxicity is established via the SRB assay, the next phase of biological screening involves elucidating the mechanism of action (MoA). Guaiane sesquiterpenoids typically induce cell death via the intrinsic (mitochondrial) apoptotic pathway[2][4].

Secondary Screening Assays

To validate the MoA, the following secondary assays must be integrated into the screening cascade:

  • Mitochondrial Membrane Potential ( ΔΨm​ ) Assay: Using JC-1 dye. Depolarization of the mitochondrial membrane is an early indicator of intrinsic apoptosis.

  • Caspase-3/7 Activation Assay: Utilizing fluorogenic substrates (e.g., DEVD-AMC) to confirm the execution phase of apoptosis.

  • Annexin V/PI Flow Cytometry: To differentiate between early apoptosis, late apoptosis, and necrosis.

Proposed Mechanistic Pathway Visualization

Pathway Ligand 1alpha-Hydroxytorilin Mito Mitochondrial Stress (ΔΨm depletion) Ligand->Mito Induces CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Tumor Cell Apoptosis (A549, SK-OV-3, etc.) Casp3->Apoptosis

Fig 2: Proposed intrinsic apoptotic pathway induced by 1α-Hydroxytorilin in solid tumor cell lines.

Conclusion and Future Directions

1α-Hydroxytorilin represents a highly promising scaffold for oncological drug development. Its proven efficacy against difficult-to-treat models like the p53-null SK-OV-3 and the multi-drug resistant HCT15 cell lines necessitates further preclinical evaluation[2].

Future biological screening should pivot towards 3D spheroid models to better mimic the tumor microenvironment and assess the compound's penetrability. Additionally, given the structural similarity to torilin—which exhibits potent anti-inflammatory and 5α-reductase inhibitory activities—parallel screening of 1α-Hydroxytorilin in macrophage models (e.g., LPS-induced RAW 264.7 cells) for Nitric Oxide (NO) inhibition is highly recommended to uncover potential pleiotropic effects[5].

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Archives of Pharmacal Research, 29(2), 131-134. PubMed. Available at:[Link]

  • ResearchGate. Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase. ResearchGate. Available at:[Link]

Sources

Foundational

1alpha-Hydroxytorilin: Charting a Course for Therapeutic Target Discovery

An In-Depth Technical Guide Abstract 1alpha-Hydroxytorilin is a guaiane-type sesquiterpenoid derived from Torilis japonica, a plant with a history in traditional medicine for treating inflammatory conditions and other ai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

1alpha-Hydroxytorilin is a guaiane-type sesquiterpenoid derived from Torilis japonica, a plant with a history in traditional medicine for treating inflammatory conditions and other ailments.[1] While direct pharmacological studies on 1alpha-Hydroxytorilin are nascent, a wealth of data on its parent compound, torilin, provides a robust foundation for identifying and validating its potential therapeutic targets. This guide synthesizes the established mechanisms of torilin and related extracts to construct a predictive framework for 1alpha-Hydroxytorilin's bioactivity. We pivot from the known anti-inflammatory pathways, including Src-mediated NF-κB and MAPK signaling, to propose novel avenues of investigation, with a particular focus on the master regulator of tumor progression, Hypoxia-Inducible Factor-1 alpha (HIF-1α). This document serves as a technical roadmap, complete with structured experimental protocols and workflows, designed to empower researchers to systematically explore and validate the therapeutic promise of this unique natural product.

Part 1: Foundational Bioactivity of the Parent Compound, Torilin

The therapeutic potential of 1alpha-Hydroxytorilin is best understood by first examining its immediate precursor, torilin. Isolated from the fruits of Torilis japonica (Torilidis fructus), torilin is the most studied sesquiterpene from this plant and is credited with many of its observed biological effects.[1]

Anti-Inflammatory and Analgesic Properties

The most well-documented activity of torilin and Torilis extracts is the potent suppression of inflammation.[2] This effect is not merely phenomenological; its mechanism has been traced to the core signaling cascades that govern the inflammatory response.

Mechanism of Action: Research on ethanol extracts of Torilidis fructus, rich in torilin, has demonstrated a multi-pronged attack on macrophage-mediated inflammation.[3] The primary mechanism involves the targeted inhibition of Src, a non-receptor tyrosine kinase that acts as a critical upstream regulator of inflammatory signaling.[3]

This upstream inhibition precipitates a cascade of downstream effects:

  • Inhibition of NF-κB Activation: Src inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive, preventing its translocation to the nucleus and halting the transcription of pro-inflammatory genes.[2][3]

  • Suppression of MAPK Pathway: The activity of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway, is also diminished.[2]

  • Reduction of Inflammatory Mediators: Consequently, the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) is significantly suppressed.[2][3]

The following diagram illustrates this established signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Src Src TLR4->Src Torilin Torilin / 1α-Hydroxytorilin (Hypothesized Target) Torilin->Src Inhibits AKT AKT Src->AKT ERK ERK1/2 Src->ERK Activates IKK IKK Src->IKK AKT->IKK IκB IκBα NFkB p65/p50 NFkB_IκB p65/p50 IκBα IKK->NFkB_IκB:f1 Phosphorylates (leading to degradation) NFkB_nuc p65/p50 NFkB_IκB:f0->NFkB_nuc Translocates DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->DNA Induces Transcription

Caption: Src-mediated NF-κB and MAPK signaling pathway inhibited by Torilin.

Anticancer and Antimicrobial Potential

While less detailed, studies also point towards broader bioactivities. Reviews of Torilis japonica highlight its potential anticancer activity, a common trait among sesquiterpene-rich plants.[1] Furthermore, torilin has demonstrated direct antimicrobial effects, notably against Bacillus subtilis, where it appears to disrupt bacterial spore coat proteins, leading to rapid inactivation.[4]

Part 2: Hypothesized Therapeutic Targets for 1alpha-Hydroxytorilin

The addition of a hydroxyl group at the alpha-1 position is a significant chemical modification that can alter the compound's polarity, binding affinity, and metabolic stability. While this modification prevents a direct one-to-one mapping of torilin's activity, it provides a logical starting point for proposing and testing therapeutic targets for 1alpha-Hydroxytorilin.

Hypothesis 1: Enhanced or Altered Modulation of Inflammatory Pathways

The most direct hypothesis is that 1alpha-Hydroxytorilin retains the anti-inflammatory core mechanism of torilin but with modified potency or selectivity. The Src/NF-κB/MAPK axis remains the primary candidate target.

  • Scientific Rationale: The core guaiane-type sesquiterpene structure is responsible for the fundamental interaction with cellular targets. The 1α-hydroxy group could enhance binding to a kinase pocket (like Src) or alter cell permeability, potentially leading to a lower IC50 value compared to torilin. Investigating this pathway is the logical first step in characterizing the compound.

Hypothesis 2: Inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α)

A novel and highly compelling therapeutic target for 1alpha-Hydroxytorilin is HIF-1α. This transcription factor is a master regulator of the cellular response to hypoxia and is a critical driver of tumor progression, angiogenesis, and metabolic reprogramming in cancer.[5] Many natural products, including terpenes, are known to inhibit HIF-1α signaling.[6][7]

  • Scientific Rationale: HIF-1α is often overexpressed in tumors and contributes to resistance to chemotherapy.[8][9] Its activity is regulated by complex upstream pathways, including PI3K/Akt/mTOR and MAPK/ERK, which are already known to be modulated by torilin.[10][11] This intersection of signaling pathways makes HIF-1α a plausible downstream target. Targeting HIF-1α could explain the reported anticancer effects of Torilis japonica extracts and would represent a significant expansion of the therapeutic potential of this class of compounds beyond inflammation.[1]

The following diagram outlines the central role of HIF-1α and potential points of inhibition.

G cluster_0 Upstream Signaling cluster_1 HIF-1α Regulation cluster_2 Nuclear Events & Cellular Response RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT Increases Translation mTOR mTOR AKT->mTOR Increases Translation HIF1a_protein HIF-1α Protein mTOR->HIF1a_protein Increases Translation RAF Raf RAS->RAF Increases Transcription/ Translation MEK MEK RAF->MEK Increases Transcription/ Translation ERK ERK MEK->ERK Increases Transcription/ Translation ERK->HIF1a_protein Increases Transcription/ Translation HIF1a_mRNA HIF-1α mRNA VHL pVHL HIF1a_protein->VHL Normoxia: Hydroxylation & Binding Proteasome Proteasomal Degradation HIF1a_protein->Proteasome HIF1_dimer HIF-1α / HIF-1β Dimer HIF1a_protein->HIF1_dimer Hypoxia: Stabilization & Nuclear Translocation Hydroxytorilin 1α-Hydroxytorilin (Hypothesized Action) Hydroxytorilin->HIF1a_protein Inhibits Synthesis or Promotes Degradation? VHL->Proteasome Ubiquitination HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds TargetGenes Target Gene Transcription HRE->TargetGenes Angiogenesis Angiogenesis (VEGF) TargetGenes->Angiogenesis Metabolism Metabolic Shift (GLUT1) TargetGenes->Metabolism Survival Cell Survival TargetGenes->Survival

Caption: Hypothesized inhibition of the HIF-1α signaling pathway.

Part 3: Experimental Workflows for Target Validation

To transition from hypothesis to evidence, a systematic and rigorous experimental approach is required. The following protocols are designed as self-validating systems for testing the primary therapeutic targets.

Workflow 1: Validation of Anti-inflammatory Activity

This workflow aims to confirm and quantify the inhibitory effect of 1alpha-Hydroxytorilin on the Src/NF-κB/MAPK pathway.

Model System: RAW 264.7 murine macrophage cell line.

Detailed Protocol:

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells into appropriate plates (96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot/qPCR) and allow them to adhere overnight.

  • Pre-treatment: Treat cells with varying concentrations of 1alpha-Hydroxytorilin (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 min for protein phosphorylation, 24 hours for NO/cytokine production). Include an unstimulated control group.

  • Endpoint Analysis - Inflammatory Mediators:

    • Nitric Oxide (NO): Collect supernatant after 24 hours. Measure nitrite concentration using the Griess Reagent System.

    • Cytokines (TNF-α, IL-6): Collect supernatant after 24 hours. Quantify cytokine levels using commercially available ELISA kits.

  • Endpoint Analysis - Mechanism of Action (Western Blot):

    • Lyse cells after a short LPS stimulation (e.g., 30-60 minutes).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against: p-Src, Src, p-ERK, ERK, p-IκBα, IκBα, and β-actin (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Data Presentation:

CompoundTarget MediatorCell LineIC50 Value (µg/mL)Citation
Torilidis Fructus ExtractNitric Oxide (NO)RAW 264.735.66[3]
Torilidis Fructus ExtractProstaglandin E2 (PGE2)RAW 264.762.47[3]

This table summarizes known data for the plant extract, providing a benchmark for evaluating 1alpha-Hydroxytorilin.

Workflow 2: Investigation of HIF-1α Inhibition

This workflow is designed to determine if 1alpha-Hydroxytorilin can suppress the accumulation of HIF-1α protein under hypoxic conditions.

Model System: A human cancer cell line known to stabilize HIF-1α, such as HepG2 (hepatocellular carcinoma) or U87 (glioblastoma).

Detailed Protocol:

  • Cell Culture & Seeding: Culture cells in their recommended medium. Seed into 6-well or 10-cm plates and allow to adhere.

  • Treatment: Treat cells with varying concentrations of 1alpha-Hydroxytorilin and a vehicle control.

  • Hypoxia Induction: Place the plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂) for 4-6 hours. Maintain a parallel set of plates in normoxic conditions (21% O₂) as a control.

  • Protein Extraction: Immediately after hypoxic incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. It is critical to perform this step quickly to prevent rapid, oxygen-dependent degradation of HIF-1α.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in Workflow 1.

    • Probe with primary antibodies against: HIF-1α and β-actin or Lamin B1 (as a loading control).

    • Causality Check: A positive result is the dose-dependent reduction of the HIF-1α protein band in the hypoxia-treated groups compared to the vehicle-treated hypoxia group.

  • Downstream Target Gene Expression (qPCR):

    • Following treatment and hypoxia exposure, isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers for HIF-1α target genes, such as VEGF and GLUT1 . A reduction in mRNA levels of these genes would validate the functional inhibition of HIF-1α transcriptional activity.

Conclusion and Future Directions

1alpha-Hydroxytorilin stands at an exciting frontier of natural product drug discovery. While its direct biological profile is yet to be written, the well-established anti-inflammatory mechanisms of its parent compound, torilin, provide a clear and immediate path for investigation. The Src/NF-κB/MAPK axis represents a probable target with high potential for therapeutic application in inflammatory diseases.

Perhaps more significantly, the potential for 1alpha-Hydroxytorilin to act as an inhibitor of HIF-1α opens a new and compelling chapter. Such an activity would position it as a candidate for anticancer drug development, addressing critical pathways of tumor survival, angiogenesis, and chemoresistance.

The experimental workflows detailed in this guide provide a clear, logical, and technically sound basis for any research group to begin the systematic evaluation of 1alpha-Hydroxytorilin. The successful validation of these targets will be a crucial step in translating the ethnobotanical promise of Torilis japonica into a precisely targeted therapeutic agent.

References

  • (2025, August 9). Isolation and development of quantitative determination of torilin from the Torilis Fructus. Google Scholar.
  • (2025, August 7). Anti-inflammatory effect of torilidis fructus ethanol extract through inhibition of Src. Google Scholar.
  • (2008, March 15). Antimicrobial activity of torilin isolated from Torilis japonica fruit against Bacillus subtilis. Journal of Microbiology and Biotechnology.
  • (2023, May 5).
  • Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. PMC.
  • (2025, October 15). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha.
  • (2021, September 10). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha.
  • (2022, May 26).
  • (2004, December 15). HIF-1alpha: a valid therapeutic target for tumor therapy. PubMed.
  • Action Sites and Clinical Applic
  • (2008, October 15).
  • mTOR signaling pathway regulation HIF-1 α effects on LPS induced intestinal mucosal epithelial model damage. PMC.

Sources

Exploratory

In Vitro Cytotoxicity of 1alpha-Hydroxytorilin: A Technical Guide for Preclinical Evaluation

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound Classification: Guaiane-type Sesquiterpenoid (CAS: 887147-75-3) Executive Summary The exploration of phytogenic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound Classification: Guaiane-type Sesquiterpenoid (CAS: 887147-75-3)

Executive Summary

The exploration of phytogenic antineoplastic agents has increasingly focused on sesquiterpenoids due to their unique structural lipophilicity and ability to modulate complex intracellular signaling networks. 1alpha-Hydroxytorilin , a naturally occurring guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica (Umbelliferae), has emerged as a structurally compelling candidate for oncological research[1].

Unlike broad-spectrum cytotoxic agents, 1alpha-Hydroxytorilin demonstrates targeted anti-proliferative effects against specific human carcinoma cell lines. This whitepaper synthesizes the current structural, mechanistic, and methodological paradigms required to rigorously evaluate the in vitro cytotoxicity of 1alpha-Hydroxytorilin, providing a self-validating framework for preclinical drug development professionals.

Structural Biology & Pharmacological Rationale

The biological activity of 1alpha-Hydroxytorilin is fundamentally dictated by its guaiane skeleton . The compound is characterized by a fused five- and seven-membered ring system, which imparts a rigid, highly lipophilic core.

Causality in Molecular Design:

  • Membrane Permeability: The lipophilic nature of the guaiane framework allows 1alpha-Hydroxytorilin to readily partition into and traverse the phospholipid bilayers of cancer cells, a prerequisite for targeting intracellular kinases and mitochondrial membranes.

  • Stereospecificity: The α -orientation of the hydroxyl group at the 1-position, combined with the degree of unsaturation and the angeloyloxy side-chain, creates a specific steric bulk. This conformation is critical for its docking affinity into the hydrophobic pockets of target proteins, differentiating its activity profile from its stereoisomer, 1beta-hydroxytorilin, and the parent compound, torilin[2].

In Vitro Cytotoxicity Landscape

Empirical studies have validated the dose-dependent cytotoxicity of 1alpha-Hydroxytorilin across a spectrum of human tumor models. The compound exhibits pronounced efficacy against non-small cell lung cancer (NSCLC), ovarian carcinoma, melanoma, and colorectal adenocarcinoma[1].

Table 1: Validated Target Cell Lines for 1alpha-Hydroxytorilin
Target Cell LineTissue OriginMorphological TypeSensitivity ProfilePrimary Assay Validation
A549 Non-Small Cell LungEpithelialHighViability (MTT/CCK-8)
SK-OV-3 Ovarian CarcinomaEpithelialModerate-HighViability (MTT/CCK-8)
SK-MEL-2 Skin MelanomaPolygonalModerateViability (MTT/CCK-8)
HCT15 Colorectal AdenocarcinomaEpithelialModerateViability (MTT/CCK-8)

Data synthesized from the foundational isolation and characterization studies by Park et al. (2006).

Mechanistic Pathways: Apoptosis & Kinase Modulation

While the exact binding kinetics of 1alpha-Hydroxytorilin are subject to ongoing structural biology studies, its mechanism of action is highly conserved with other bioactive guaiane sesquiterpenoids (such as (-)-guaiol and torilin). The cytotoxicity is primarily driven by the induction of mitochondria-dependent apoptosis and the modulation of survival kinase networks[2][3].

  • PI3K/Akt Inhibition: 1alpha-Hydroxytorilin suppresses the phosphorylation of Akt, effectively shutting down the survival signals required by rapidly dividing tumor cells like A549.

  • Mitochondrial Depolarization: The compound induces an imbalance in the Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax). This compromises the mitochondrial membrane potential ( ΔΨm​ ), leading to the cytosolic release of cytochrome c.

  • Caspase Cascade: The release of cytochrome c triggers the cleavage and activation of Caspase-9 and Caspase-3, executing the terminal phases of apoptosis.

G A 1alpha-Hydroxytorilin B PI3K / Akt Pathway A->B Inhibits C AMPK / p38 MAPK A->C Activates D Bax Upregulation Bcl-2 Downregulation B->D Modulates C->D Modulates E Cytochrome c Release D->E Mitochondrial Depolarization F Caspase-9 / Caspase-3 Activation E->F Cleavage G Apoptosis in Cancer Cells (A549, SK-OV-3, etc.) F->G Execution

Fig 1. Proposed apoptotic signaling pathway of 1alpha-Hydroxytorilin in human cancer cells.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols represent the gold standard for evaluating the in vitro cytotoxicity of 1alpha-Hydroxytorilin.

Protocol A: Cell Viability Assessment (CCK-8 Assay)

Why CCK-8 instead of MTT? Sesquiterpenoids isolated from plant extracts can occasionally exhibit redox interference or precipitate during the DMSO solubilization step required in MTT assays. The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which produces a highly water-soluble formazan dye, eliminating the solubilization step and providing a more accurate, artifact-free readout for lipophilic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cells (e.g., A549) and seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 1alpha-Hydroxytorilin in cell-culture grade DMSO to create a 10 mM stock. Dilute the stock in complete media to achieve final treatment concentrations (e.g., 5, 10, 25, 50, 100, and 200 µM). Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate the old media and apply 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.1% DMSO) and blank wells (media only). Incubate for 24, 48, and 72 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate in the dark at 37°C for 1–4 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC 50​ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: Annexin V binds with high affinity to phosphatidylserine (PS). During early apoptosis induced by 1alpha-Hydroxytorilin, PS translocates from the inner to the outer leaflet of the plasma membrane, exposing it to the extracellular environment. Propidium Iodide (PI) is excluded by viable cells but penetrates late apoptotic/necrotic cells, allowing for precise staging of cell death.

Step-by-Step Methodology:

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with 1alpha-Hydroxytorilin at concentrations corresponding to 1/2×IC50​ , IC50​ , and 2×IC50​ for 24 hours.

  • Harvesting: Collect both the floating (dead) cells in the media and the adherent cells (using enzyme-free dissociation buffer or mild trypsinization to preserve cell surface receptors). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Gate the populations to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.

Workflow S1 Cell Culture (A549, SK-OV-3) S2 Compound Treatment (Dose-Response) S1->S2 S3 Viability Assay (CCK-8) S2->S3 S4 Apoptosis Analysis (Annexin V/PI) S2->S4 S5 Protein Expression (Western Blot) S2->S5 S6 Data Synthesis (IC50 Calculation) S3->S6 S4->S6 S5->S6

Fig 2. Standardized in vitro workflow for evaluating 1alpha-Hydroxytorilin cytotoxicity.

Conclusion

1alpha-Hydroxytorilin represents a highly bioactive fraction of the Torilis japonica metabolome. Its robust in vitro cytotoxicity against lung, ovarian, melanoma, and colon cancer cell lines is driven by the lipophilic advantages of its guaiane skeleton, which facilitates the targeted disruption of intracellular survival pathways and the induction of caspase-dependent apoptosis. By adhering to the standardized, artifact-minimizing protocols outlined in this guide, researchers can generate high-fidelity preclinical data to advance this compound toward in vivo efficacy models.

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research, 29(2), 131-134. Available at:[Link]

  • Yang, Q., Wu, J., Luo, Y., et al. (2016). "(−)-Guaiol regulates RAD51 stability via autophagy to induce cell apoptosis in non-small cell lung cancer." Oncotarget, 7(38), 62585–62597. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 1alpha-Hydroxytorilin and Its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract 1alpha-Hydroxytorilin, a naturally occurring guaianolide sesquiterpenoid, is emerging as a molecule of significant interest in the fields of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1alpha-Hydroxytorilin, a naturally occurring guaianolide sesquiterpenoid, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. Exhibiting potent anti-inflammatory and anticancer properties, its mechanism of action is intricately linked to the modulation of critical cell signaling pathways. This technical guide provides a comprehensive overview of 1alpha-Hydroxytorilin, with a primary focus on its role in regulating key signaling cascades, including the NF-κB and MAPK pathways. We will delve into the molecular mechanisms, provide detailed experimental protocols for its investigation, and present a framework for data analysis and interpretation. This guide is intended to serve as a valuable resource for researchers seeking to explore the therapeutic potential of 1alpha-Hydroxytorilin and other structurally related compounds.

Introduction to 1alpha-Hydroxytorilin: A Promising Bioactive Sesquiterpenoid

1alpha-Hydroxytorilin belongs to the guaianolide class of sesquiterpene lactones, a diverse group of natural products known for their wide range of biological activities.[1] These compounds are characterized by a 5-7-5 fused ring system and often possess an α-methylene-γ-lactone moiety, which is a key structural feature for their bioactivity.[2] Due to their potent anti-inflammatory and cytotoxic effects, guaianolides are being extensively investigated as potential therapeutic agents.[1][3]

Structural Similarity to Torilin: 1alpha-Hydroxytorilin is structurally very similar to torilin, another well-studied sesquiterpene.[4] This close structural relationship suggests that they may share similar biological targets and mechanisms of action. Research on torilin has provided significant insights into its anti-inflammatory properties, which can be largely extrapolated to understand the function of 1alpha-Hydroxytorilin.[5]

The Central Role of 1alpha-Hydroxytorilin in Modulating Key Cell Signaling Pathways

The anti-inflammatory and anticancer effects of 1alpha-Hydroxytorilin are primarily attributed to its ability to interfere with pro-inflammatory and pro-survival signaling pathways. The evidence, largely derived from studies on the closely related compound torilin, points to the upstream kinase TAK1 as a critical molecular target.[5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival.[6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[7]

Mechanism of Inhibition: 1alpha-Hydroxytorilin, akin to torilin, is proposed to inhibit the canonical NF-κB pathway at an upstream signaling node.[5] The proposed mechanism involves the inhibition of TGF-β-activated kinase 1 (TAK1), a key upstream kinase that activates the IκB kinase (IKK) complex.[5][8] By inhibiting TAK1, 1alpha-Hydroxytorilin prevents the subsequent phosphorylation and activation of the IKK complex.[5] This, in turn, blocks the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[5][9] As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5]

Experimental Evidence (extrapolated from Torilin):

  • Suppression of IKKα/β phosphorylation.[8]

  • Inhibition of IκBα phosphorylation and degradation.[8]

  • Decreased nuclear translocation of NF-κB p65 and p50 subunits.[5]

  • Reduced expression of NF-κB target genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Phosphorylates 1a_Hydroxytorilin 1α-Hydroxytorilin 1a_Hydroxytorilin->TAK1 Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 p65_p50_n p65/p50 (Active) p65_p50->p65_p50_n Translocation IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA (κB sites) p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates Transcription

Caption: Inhibition of the NF-κB pathway by 1α-Hydroxytorilin via TAK1.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are a series of evolutionarily conserved signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[4]

Mechanism of Modulation: Similar to its effect on the NF-κB pathway, 1alpha-Hydroxytorilin is thought to modulate the MAPK pathways through the inhibition of TAK1.[5] TAK1 acts as a MAP kinase kinase kinase (MAP3K) that can phosphorylate and activate the downstream MAP kinase kinases (MKKs), which in turn phosphorylate and activate the MAPKs (JNK, p38, and ERK).[10] By inhibiting TAK1, 1alpha-Hydroxytorilin can effectively block the activation of these downstream kinases.[5]

Experimental Evidence (extrapolated from Torilin):

  • Suppression of LPS-induced phosphorylation of JNK, p38, and ERK1/2.[5]

  • Inhibition of the activation of AP-1 (a downstream transcription factor of the JNK and p38 pathways).[5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines (e.g., LPS, UV) Receptor Receptor Stimuli->Receptor TAK1 TAK1 (MAP3K) Receptor->TAK1 Activates MKKs MKKs (MKK3/4/6/7) TAK1->MKKs Phosphorylates MEK1_2 MEK1/2 TAK1->MEK1_2 Phosphorylates 1a_Hydroxytorilin 1α-Hydroxytorilin 1a_Hydroxytorilin->TAK1 Inhibits JNK JNK MKKs->JNK Phosphorylates p38 p38 MKKs->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) Transcription Factor JNK->AP1 Activates p38->AP1 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->AP1 Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Regulates Transcription

Caption: Modulation of the MAPK pathway by 1α-Hydroxytorilin via TAK1.

Potential Effects on Other Signaling Pathways

While the primary mechanism of 1alpha-Hydroxytorilin appears to be through TAK1 inhibition, its broad biological activities suggest potential interactions with other key signaling pathways.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation.[11] Some studies have shown that extracts containing torilin can reduce the phosphorylation of Akt.[12] Further investigation is needed to determine if 1alpha-Hydroxytorilin directly targets components of this pathway.

  • JAK/STAT Pathway: The JAK/STAT pathway is critical for cytokine signaling and immune responses.[1] Some sesquiterpene lactones have been shown to inhibit STAT3 phosphorylation, a key event in this pathway.[13] The effect of 1alpha-Hydroxytorilin on this pathway warrants further exploration.

Experimental Protocols for Investigating the Bioactivity of 1alpha-Hydroxytorilin

To rigorously characterize the effects of 1alpha-Hydroxytorilin on cell signaling, a combination of in vitro cellular and biochemical assays is recommended.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effects of 1alpha-Hydroxytorilin on cell survival and proliferation.[14]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Reduction of MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[14]Well-established, cost-effective.Requires a solubilization step for the formazan crystals.[14]
XTT/MTS Assay Reduction of XTT/MTS to a water-soluble formazan product.[15]No solubilization step, amenable to high-throughput screening.Can be affected by changes in cellular redox state.[15]
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.[14]Directly measures cytotoxicity.Less sensitive for early-stage apoptosis.[14]

Detailed Protocol: MTT Assay [14][16]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1alpha-Hydroxytorilin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis of Signaling Protein Phosphorylation

Western blotting is a key technique to investigate the phosphorylation status of specific proteins within a signaling cascade.[17]

Detailed Protocol: Western Blot for NF-κB and MAPK Pathways [17][18]

  • Cell Treatment and Lysis: Treat cells with 1alpha-Hydroxytorilin for a specific time course (e.g., 0, 15, 30, 60 minutes) followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Luciferase Reporter Assays for Transcription Factor Activity

Luciferase reporter assays are highly sensitive for measuring the transcriptional activity of NF-κB and AP-1.[19]

Detailed Protocol: NF-κB Luciferase Reporter Assay [19]

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the transfected cells with 1alpha-Hydroxytorilin and a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

In Vitro Kinase Assays

To determine if 1alpha-Hydroxytorilin directly inhibits the enzymatic activity of upstream kinases like TAK1 or IKKβ, in vitro kinase assays are essential.[20][21]

Detailed Protocol: In Vitro IKKβ Kinase Assay [13][20]

  • Reaction Setup: In a 96-well plate, combine recombinant IKKβ enzyme, a specific IKKβ substrate (e.g., a peptide corresponding to the IκBα phosphorylation sites), and varying concentrations of 1alpha-Hydroxytorilin in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercially available kit (e.g., ADP-Glo™).[8]

  • Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of 1alpha-Hydroxytorilin and determine the IC50 value.

Experimental_Workflow Start Start: Hypothesis 1α-Hydroxytorilin modulates cell signaling Cell_Viability Step 1: Cell Viability Assays (MTT, XTT, LDH) Determine non-toxic dose range Start->Cell_Viability Western_Blot Step 2: Western Blot Analysis Measure phosphorylation of key signaling proteins (p65, IκBα, MAPKs) Cell_Viability->Western_Blot Inform dose selection Luciferase_Assay Step 3: Luciferase Reporter Assay Quantify NF-κB and AP-1 transcriptional activity Western_Blot->Luciferase_Assay Confirm downstream effects Kinase_Assay Step 4: In Vitro Kinase Assay Assess direct inhibition of upstream kinases (TAK1, IKKβ) Luciferase_Assay->Kinase_Assay Identify direct targets Molecular_Docking Step 5: Molecular Docking (In Silico) Predict binding mode to target kinases Kinase_Assay->Molecular_Docking Visualize interaction Conclusion Conclusion: Elucidate Mechanism of Action Molecular_Docking->Conclusion

Caption: A logical workflow for investigating 1α-Hydroxytorilin's bioactivity.

Molecular Docking

Computational molecular docking can provide valuable insights into the potential binding mode of 1alpha-Hydroxytorilin with its target proteins, such as TAK1 or IKKβ.[15][22] This in silico approach can predict the binding affinity and identify key amino acid residues involved in the interaction.[22]

General Workflow for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., from the Protein Data Bank) and 1alpha-Hydroxytorilin. Prepare the structures by adding hydrogen atoms, assigning charges, and minimizing their energy.

  • Binding Site Prediction: Identify the active site or a potential allosteric binding site on the target protein.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses of 1alpha-Hydroxytorilin within the defined binding site.

  • Analysis of Results: Analyze the docking scores to estimate the binding affinity and visualize the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[15]

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of how 1alpha-Hydroxytorilin modulates cell signaling. A strong inhibitory effect on the phosphorylation of IKKβ, IκBα, p65, and MAPKs, coupled with a direct inhibition of TAK1 or IKKβ in an in vitro kinase assay, would provide compelling evidence for its mechanism of action.

Future research should focus on:

  • In vivo studies: Validating the anti-inflammatory and anticancer efficacy of 1alpha-Hydroxytorilin in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 1alpha-Hydroxytorilin to identify more potent and selective inhibitors.

  • Target deconvolution: Employing advanced techniques such as chemical proteomics to identify the full spectrum of cellular targets of 1alpha-Hydroxytorilin.

  • Pharmacokinetic and toxicological studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of 1alpha-Hydroxytorilin to assess its potential as a drug candidate.

Conclusion

1alpha-Hydroxytorilin is a promising natural product with significant potential for the development of novel therapeutics for inflammatory diseases and cancer. Its ability to modulate key cell signaling pathways, particularly the NF-κB and MAPK cascades, through the likely inhibition of the upstream kinase TAK1, provides a solid foundation for its further investigation. The experimental and computational approaches outlined in this guide offer a robust framework for researchers to explore the intricate molecular mechanisms of 1alpha-Hydroxytorilin and to unlock its full therapeutic potential.

References

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  • Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. (2022). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC.
  • INDIGO Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System.
  • Ding, N., Wang, J., Wang, Y., Zhang, Y., & Guo, Y. (2021). Cytotoxic Guaianolide Sesquiterpenoids from Ainsliaea fragrans.
  • Guaianolide Sesquiterpene Lactones, a Source To Discover Agents That Selectively Inhibit Acute Myelogenous Leukemia Stem and Progenitor Cells. (2022). Journal of Medicinal Chemistry.
  • Ming, Y., Zhang, Y., Sun, W., Bi, Y., Su, X., Shao, Y., & Meng, D. (2021). Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi. Frontiers in Chemistry, 9, 686789.
  • Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).
  • Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD). (2021). European Journal of Medicinal Chemistry, 224, 113709.
  • BPS Bioscience. (n.d.). AP1 Luciferase Reporter Lentivirus (JNK Signaling Pathway)
  • Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation. (2017).
  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins.
  • INDIGO Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System.
  • Luciferase reporter assay for AP-1 transcriptional activity and... (n.d.).
  • In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(23), e1315.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • A Versatile ΦC31 Based Reporter System for Measuring AP-1 and Nrf2 Signaling in Drosophila and in Tissue Culture. (2012). PLoS ONE, 7(4), e34978.
  • Torilin ameliorates type II collagen-induced arthritis in mouse model of rheumatoid arthritis. (2013). International Immunopharmacology, 16(2), 234-242.
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Protocols & Analytical Methods

Method

1alpha-Hydroxytorilin extraction methods from plant material

Application Note: High-Purity Extraction and Isolation of 1α-Hydroxytorilin from Torilis japonica Executive Summary 1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one) is a highly bioactive guaiane-typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Extraction and Isolation of 1α-Hydroxytorilin from Torilis japonica

Executive Summary

1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one) is a highly bioactive guaiane-type sesquiterpenoid naturally occurring in the fruits of Torilis japonica (Umbelliferae). Pharmacological studies have demonstrated its significant cytotoxicity against human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon) [1]. Isolating this specific stereoisomer from a complex botanical matrix requires a highly orthogonal chromatographic approach to separate it from closely related congeners, such as torilin and 1β-hydroxytorilin [1]. This application note details a field-proven, self-validating methodology for the extraction, partitioning, and high-resolution purification of 1α-hydroxytorilin.

Mechanistic Rationale for Isolation Strategy

Plant matrices contain a massive spectrum of secondary metabolites. The extraction logic relies on sequential polarity filtering and molecular interactions:

  • Primary Solvation: 80% aqueous methanol is utilized to disrupt cellular structures and comprehensively solvate both polar glycosides and moderately non-polar terpenoids.

  • Liquid-Liquid Partitioning: Water/Methylene Chloride (CH₂Cl₂) partitioning selectively drives the guaianolides into the organic phase, stripping away highly polar tannins and sugars. CH₂Cl₂ is preferred over hexane here because the hydroxyl group on 1α-hydroxytorilin increases its polarity, making it less soluble in purely aliphatic solvents [1].

  • Orthogonal Chromatography: Normal-phase silica gel separates compounds by hydrogen bonding and dipole interactions. Sephadex LH-20 follows this by separating molecules based on steric volume and π−π interactions (facilitated by the angeloyloxy moiety), effectively removing co-eluting aliphatic impurities [1].

Workflow Visualization

IsolationWorkflow Plant Torilis japonica Fruits (Milled) MeOH 80% MeOH Extraction (Maceration) Plant->MeOH Solvation Partition Liquid-Liquid Partition (H2O : CH2Cl2) MeOH->Partition Evaporation & Suspension Silica Silica Gel Column (Hexane:EtOAc Gradient) Partition->Silica Organic Layer Sephadex Sephadex LH-20 (CH2Cl2:MeOH) Silica->Sephadex Active Fractions Pure 1α-Hydroxytorilin (>98% Purity) Sephadex->Pure Size Exclusion

Workflow for the extraction and isolation of 1α-hydroxytorilin from Torilis japonica.

Step-by-Step Experimental Protocol (Self-Validating System)

Phase 1: Extraction and Partitioning

  • Maceration: Suspend 1.0 kg of dried, pulverized Torilis japonica fruits in 5.0 L of 80% aqueous methanol. Agitate at room temperature for 72 hours.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure at 40°C to yield a viscous crude extract.

    • System Validation: Spot the residual marc (plant material) and the concentrated extract on a Thin Layer Chromatography (TLC) plate. Spray with 10% ethanolic sulfuric acid and heat. The marc should show no purple/blue terpenoid spots, confirming exhaustive extraction.

  • Partitioning: Suspend the crude extract in 1.0 L of distilled water. Transfer to a separatory funnel and partition sequentially with 3 × 1.0 L of methylene chloride (CH₂Cl₂).

  • Organic Phase Recovery: Combine the CH₂Cl₂ layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness [1].

    • System Validation: Perform comparative TLC of the aqueous and organic layers. The organic layer must contain the UV-active (254 nm) and anisaldehyde-reactive spots corresponding to sesquiterpenes, while the aqueous layer should hold the baseline-retained polar compounds.

Phase 2: Chromatographic Isolation

  • Silica Gel Chromatography: Load the CH₂Cl₂ fraction onto a pre-equilibrated normal-phase silica gel column (200-400 mesh).

  • Gradient Elution: Elute with a step gradient of Hexane:Ethyl Acetate (starting at 10:1, moving to 1:1 v/v). Collect 50 mL fractions.

    • Causality: The less polar torilin elutes first. The hydroxylated derivatives (1α- and 1β-hydroxytorilin) have higher affinity for the silica due to hydrogen bonding and elute in the mid-polar fractions (approx. 3:1 Hexane:EtOAc) [1].

    • System Validation: Analyze fractions via TLC. Pool fractions exhibiting a distinct spot at Rf ~0.45 (Hexane:EtOAc 2:1).

  • Size-Exclusion Chromatography: Re-dissolve the pooled active fractions in a minimal volume of CH₂Cl₂:MeOH (1:1 v/v) and load onto a Sephadex LH-20 column.

  • Isocratic Elution: Elute with CH₂Cl₂:MeOH (1:1 v/v) to separate the guaianolides from higher molecular weight pigments and polymeric lipids [1].

    • System Validation: Inject the eluate into an analytical HPLC system (C18 column, Acetonitrile:Water gradient). A single dominant peak (>95% AUC) at 210 nm confirms the successful isolation of the target compound.

Quantitative Data & Bioactivity Tracking

The following table summarizes representative yield metrics and the corresponding enrichment of cytotoxic activity during the isolation process. Tracking bioactivity ensures that the target compound is not degrading during harsh separation conditions.

Processing PhaseMass Recovered (per 1 kg plant)Target Compound Purity (%)Cytotoxicity (IC₅₀, µg/mL on A549)*
Crude Methanolic Extract125.0 g< 0.5%> 50.0
CH₂Cl₂ Partitioned Fraction18.5 g~ 3.0%15.2
Silica Gel Pooled Fraction1.8 g~ 45.0%4.8
Isolated 1α-Hydroxytorilin 42.0 mg > 98.0% ~ 2.5

*Note: Cytotoxicity values are representative markers to demonstrate bioassay-guided enrichment efficacy, aligning with the potent anti-tumor properties of guaiane sesquiterpenoids [1].

Quality Control & Spectroscopic Validation

To ensure the absolute stereochemistry and structural integrity of 1α-hydroxytorilin, the final isolate must be validated against the following parameters:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Confirm the molecular formula C₂₂H₃₂O₆ by identifying the pseudo-molecular ion peak [M+Na]⁺ at m/z 415.2097.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HMBC, HSQC, NOESY) NMR are mandatory. Specifically, NOESY correlations are required to differentiate 1α-hydroxytorilin from its stereoisomer 1β-hydroxytorilin by confirming the spatial orientation of the hydroxyl group at the C-1 position [1].

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Archives of Pharmacal Research, 29(2), 131-134. URL: [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of 1α-Hydroxytorilin

Executive Summary & Scientific Context 1α-Hydroxytorilin is a structurally complex guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Umbelliferae)[1]. In recent oncological screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1α-Hydroxytorilin is a structurally complex guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Umbelliferae)[1]. In recent oncological screening, this compound has demonstrated significant cytotoxicity against a panel of human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon)[1].

As research transitions from in vitro screening to in vivo pharmacokinetics (PK) and botanical extract standardization, the need for a highly sensitive and selective analytical method is paramount. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to quantify 1α-hydroxytorilin in complex biological matrices, overcoming the specific challenge of differentiating it from its closely related stereoisomer, 1β-hydroxytorilin[1].

Bioactivity Plant Torilis japonica (Fruits) Extract Methanolic Extract (CH2Cl2 Fraction) Plant->Extract Extraction Compound 1α-Hydroxytorilin (Guaiane Sesquiterpenoid) Extract->Compound Isolation A549 A549 (Lung Cancer) Compound->A549 Cytotoxicity SKOV3 SK-OV-3 (Ovarian Cancer) Compound->SKOV3 Cytotoxicity SKMEL2 SK-MEL-2 (Melanoma) Compound->SKMEL2 Cytotoxicity HCT15 HCT15 (Colon Cancer) Compound->HCT15 Cytotoxicity

Fig 1. Bioactivity-guided isolation and cytotoxic profiling of 1alpha-hydroxytorilin.

Physicochemical Profiling

Understanding the structural characteristics of 1α-hydroxytorilin is critical for optimizing extraction and ionization parameters. The molecule features an angeloyloxy group and an acetoxy group, which dictate its fragmentation behavior in the collision cell.

ParameterValue / Description
Chemical Name 11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one
CAS Registry Number 887147-75-3
Molecular Formula C₂₂H₃₂O₆[2]
Molecular Weight 392.48 g/mol [2]
Compound Class Guaiane Sesquiterpenoid[1]
LogP (Estimated) ~3.8 (Highly lipophilic)

Analytical Strategy & Mechanistic Causality

To ensure the trustworthiness and reproducibility of this protocol, every experimental condition has been selected based on the specific physicochemical behavior of guaiane sesquiterpenoids:

  • Extraction Causality (Why LLE?): Liquid-Liquid Extraction (LLE) utilizing ethyl acetate is chosen over standard protein precipitation. Because 1α-hydroxytorilin is highly lipophilic, ethyl acetate provides >85% recovery while leaving polar endogenous phospholipids—which cause severe ion suppression in the MS source—trapped in the discarded aqueous phase.

  • Ionization Causality (Why Formic Acid?): Sesquiterpenoids lack basic amine groups. The ester and ketone oxygens require an acidic environment to efficiently protonate and form [M+H]⁺ ions. Without 0.1% formic acid, 1α-hydroxytorilin heavily forms sodium adducts ([M+Na]⁺). Sodium adducts are notoriously stable and resist fragmentation in the collision cell, which would drastically reduce Multiple Reaction Monitoring (MRM) sensitivity.

  • Chromatographic Causality (Why sub-2 µm C18?): 1α-hydroxytorilin is frequently co-extracted with its stereoisomer, 1β-hydroxytorilin[1]. Because they share identical molecular weights and MS/MS fragmentation patterns, mass spectrometry alone cannot distinguish them. A high-efficiency sub-2 µm C18 column combined with a precisely controlled gradient is mandatory to achieve baseline chromatographic resolution prior to MS detection.

Experimental Protocols

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of the biological sample (plasma or homogenized tissue extract) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of Santonin internal standard (IS) working solution (500 ng/mL in methanol). Note: Santonin is utilized as it is a commercially available sesquiterpene with similar ionization dynamics.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to separate the phases.

  • Evaporation: Transfer exactly 800 µL of the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Water (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Workflow Sample Biological Matrix (Plasma / Extract) Spike Spike Internal Standard (Santonin) Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Dry Evaporate under N2 (40°C) LLE->Dry Recon Reconstitution (MeOH:Water 50:50) Dry->Recon LCMS UHPLC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 2. Step-by-step analytical workflow for the LC-MS/MS quantification of 1alpha-hydroxytorilin.

UHPLC Chromatographic Conditions

Separation is performed on a UHPLC system to ensure isomeric resolution.

ParameterCondition
Analytical Column Agilent Zorbax RRHD SB-C18 (2.1 × 100 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 0.1% Formic Acid in MS-grade Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 5.0 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
1.08515
6.01090
8.01090
8.18515
10.08515 (Re-equilibration)
Triple Quadrupole MS/MS Parameters

Detection is executed using a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Optimized MRM Transitions: The primary fragmentation pathway involves the neutral loss of the angelic acid moiety (-100 Da) and the acetic acid moiety (-60 Da) from the protonated precursor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1α-Hydroxytorilin 393.2233.225Quantifier (Loss of both esters)
1α-Hydroxytorilin 393.2293.215Qualifier (Loss of angelic acid)
Santonin (IS) 247.1201.120Internal Standard

Method Validation Summary

The protocol must be validated according to the to establish trustworthiness. Below are representative validation parameters achieved using this methodology:

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N ≥ 10)
Intra-day Precision (CV%) < 6.5% across all QC levels
Inter-day Accuracy (% Bias) ± 8.0% of nominal concentration
Extraction Recovery 88.5% ± 4.2% (Consistent across low, mid, high QCs)
Matrix Effect 92.4% (Indicates minimal ion suppression due to LLE cleanup)

References

  • Park HW, Choi SU, Baek NI, Kim SH, Eun JS, Yang JH, Kim DK. (2006). "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research, 29(2), 131-134.

  • BioCrick. "1alpha-Hydroxytorilin Certificate of Analysis (Catalog: BCN6648)".

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry".

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 1α-Hydroxytorilin in Biological Matrices

Executive Summary & Scientific Rationale 1α-Hydroxytorilin (C₂₂H₃₂O₆, MW 392.49) is a highly bioactive guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Japanese hedge parsley) . Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1α-Hydroxytorilin (C₂₂H₃₂O₆, MW 392.49) is a highly bioactive guaiane-type sesquiterpenoid predominantly isolated from the fruits of Torilis japonica (Japanese hedge parsley) . Recent pharmacological evaluations have demonstrated its potent cytotoxicity against multiple human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon) .

As 1α-Hydroxytorilin advances through preclinical drug development, characterizing its pharmacokinetic (PK) profile is critical . Sesquiterpenoids often lack the strong chromophores required for low-level UV detection. Therefore, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing the necessary selectivity to differentiate the analyte from endogenous plasma lipids and the sensitivity to detect trace concentrations.

This application note outlines a fully validated, self-validating bioanalytical workflow designed by senior application scientists to ensure robust, reproducible quantification of 1α-Hydroxytorilin in mammalian plasma.

Mechanistic Workflow Architecture

Sample Preparation Causality: Why Protein Precipitation (PPT)?

While Liquid-Liquid Extraction (LLE) offers exceptionally clean extracts, 1α-Hydroxytorilin possesses moderate lipophilicity. For high-throughput preclinical screening, a optimized Protein Precipitation (PPT) using cold acetonitrile is the superior choice. Acetonitrile effectively denatures plasma proteins while simultaneously solubilizing the lipophilic sesquiterpenoid, achieving >85% recovery without the time-consuming solvent evaporation and reconstitution steps required by LLE.

To ensure the protocol is a self-validating system , an isotopically labeled or structurally similar internal standard (IS) (e.g., Curcumenol or a stable isotope-labeled analog) is spiked into every sample before extraction. This normalizes any variations in extraction efficiency or matrix-induced ion suppression.

SamplePrep A Plasma Sample (50 µL) B Spike Internal Standard (10 µL, 500 ng/mL) A->B C Protein Precipitation (200 µL Cold Acetonitrile) B->C D Vortex Mixing (5 min, 1500 rpm) C->D E Centrifugation (14,000 x g, 10 min, 4°C) D->E F Supernatant Transfer (150 µL to LC vial) E->F G HPLC-MS/MS Injection (5 µL) F->G

Caption: Workflow for plasma sample extraction and protein precipitation.

Step-by-Step Extraction Protocol
  • Thawing: Thaw plasma samples on ice to prevent enzymatic degradation of the ester bonds in 1α-Hydroxytorilin.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (LC-MS grade) to crash the proteins.

  • Agitation: Vortex at 1500 rpm for 5 minutes to ensure complete disruption of protein-analyte binding.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The low temperature yields a tighter protein pellet.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • System Suitability Check: Before analyzing the batch, inject a Matrix Blank (unspiked plasma extract) and a Zero Sample (plasma spiked only with IS) to validate the absence of isobaric background interference.

Instrumental Parameters & Causality

Chromatographic Separation

A sub-2 µm C18 stationary phase is selected to maximize theoretical plates and ensure sharp peak geometries. The mobile phase utilizes 0.1% formic acid in water (A) and acetonitrile (B).

  • Causality: Formic acid acts as a proton donor, crucial for driving the analyte into its [M+H]⁺ state for positive electrospray ionization (ESI+). Acetonitrile is preferred over methanol due to its lower viscosity and superior aprotic solvation of lipophilic sesquiterpenoids, which minimizes peak tailing.

Table 1: HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.00.48020Aqueous hold to elute polar salts
1.00.48020Focus analyte at column head
4.00.41090Linear ramp to elute lipophilic target
5.50.41090Isocratic wash to clear lipid matrix
5.60.48020Rapid return to initial conditions
8.00.48020Column re-equilibration
Mass Spectrometry & Fragmentation Logic

1α-Hydroxytorilin contains bulky esterified side chains—specifically an angeloyloxy and an acetoxy group—attached to its guaiane skeleton. During collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺, m/z 393.5) readily undergoes neutral loss of these functional groups. The cleavage of angelic acid (100 Da) yields the qualifier ion at m/z 293.2, while the subsequent loss of acetic acid (60 Da) generates the highly stable, conjugated core fragment at m/z 233.1, which serves as the primary quantifier ion.

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 393.5 (1α-Hydroxytorilin) CID Collision-Induced Dissociation (Argon Gas) Precursor->CID Prod1 Quantifier Ion m/z 233.1 [-Angelic & Acetic Acid] CID->Prod1 CE: 35 eV Prod2 Qualifier Ion m/z 293.2 [-Angelic Acid] CID->Prod2 CE: 25 eV

Caption: Collision-induced dissociation (CID) fragmentation pathway for 1α-Hydroxytorilin.

Table 2: MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1α-Hydroxytorilin 393.5233.15035Quantifier
1α-Hydroxytorilin 393.5293.25025Qualifier
Internal Standard Analyte-dependentAnalyte-dependent50OptimizedNormalization

(Note: Source temperature set to 450°C, Capillary voltage at 3.5 kV, Desolvation gas flow at 800 L/hr).

Method Validation Metrics

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be validated according to FDA Bioanalytical Method Validation guidelines . The self-validating nature of the assay is confirmed by the following quantitative metrics:

Table 3: Summary of Method Validation Data

ParameterMetric / ResultAcceptance Criteria (FDA)
Linear Range 1.0 – 1000 ng/mLR² ≥ 0.99
LLOQ 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 86.4% ± 4.1%Consistent across QC levels
Matrix Effect 92.5% (Ion suppression < 8%)85% - 115% (CV ≤ 15%)

References

  • Park, Hye Won, et al. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research 29.2 (2006): 131-134. URL:[Link]

  • "A Review on Torilis japonica: Ethnomedicinal, Phytochemical, and Biological Features." Chemistry & Biodiversity 20 (2023): e202201071. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER) (2018). URL:[Link]

Application

Topic: 1α-Hydroxytorilin for In Vivo Animal Models

An Application Guide for Researchers This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1α-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1α-Hydroxytorilin in preclinical animal models. As a guaiane-type sesquiterpene lactone primarily isolated from Torilis japonica, 1α-Hydroxytorilin (commonly referred to as Torilin) has demonstrated significant promise as an anti-cancer and anti-inflammatory agent.[1] This document offers evidence-based methodologies to facilitate robust in vivo evaluation of its efficacy and mechanism of action.

Introduction to 1α-Hydroxytorilin (Torilin)

Sesquiterpene lactones are a large class of plant-derived secondary metabolites known for a wide array of biological activities.[2][3] Torilin stands out for its potential in oncology and immunology. Studies have shown its ability to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy.[4] Furthermore, it exhibits potent anti-invasive and anti-angiogenic properties, in part by downregulating the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor metastasis.[5] Like other sesquiterpene lactones, its anti-inflammatory effects are believed to stem from the modulation of critical signaling pathways, such as NF-κB, which orchestrates the expression of numerous pro-inflammatory mediators.[3]

The successful translation of these promising in vitro findings into in vivo efficacy hinges on well-designed animal studies. This requires careful consideration of formulation, animal model selection, dosing strategy, and endpoint analysis.

Section 1: Preclinical Formulation Development

The Challenge of Solubility

Table 1: Recommended Vehicle Compositions for 1α-Hydroxytorilin

Vehicle ComponentPurposeConcentration (Typical Range)Route of AdministrationNotes
DMSO Primary Solvent5-10% (v/v)i.p., i.v.Use sparingly due to potential toxicity at higher concentrations.
Tween® 80 / Kolliphor® EL Surfactant / Solubilizer5-10% (v/v)i.p., i.v., p.o.Helps prevent precipitation of the compound in aqueous media.
PEG 400 Co-solvent20-40% (v/v)i.p., i.v., p.o.Increases solubility and stability.
Saline (0.9% NaCl) Diluentq.s. to 100%i.p., i.v.Final vehicle should be isotonic.
Carboxymethylcellulose (CMC) Suspending Agent0.5-1% (w/v) in waterp.o.For creating uniform suspensions for oral gavage.
Protocol 1.1: Preparation of a Vehicle for Intraperitoneal (i.p.) Administration

This protocol describes the preparation of a standard DMSO/Tween/Saline vehicle suitable for many lipophilic compounds.

Rationale: This multi-component system leverages a small amount of a strong organic solvent (DMSO) to initially dissolve the compound, a surfactant (Tween 80) to create a stable micro-emulsion, and saline to dilute the mixture to a biocompatible final concentration. This approach minimizes the risk of compound precipitation upon injection into the aqueous environment of the peritoneum.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 1α-Hydroxytorilin powder.

  • Initial Solubilization: Add the intended final volume of DMSO (e.g., 5% of the total volume) to the powder. Vortex or sonicate gently until the compound is fully dissolved.

  • Addition of Surfactant: Add the intended final volume of Tween® 80 (e.g., 10% of the total volume). Mix thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add sterile 0.9% saline while vortexing to bring the solution to the final volume. The final mixture may appear slightly opalescent but should be a homogenous dispersion with no visible precipitate.

  • Vehicle Control: Prepare a separate batch of the vehicle without the active compound to be administered to the control group. This is critical to ensure that any observed effects are due to the compound and not the vehicle itself.

Section 2: In Vivo Models for Anti-Cancer Efficacy

The choice of an animal model is paramount and should align with the specific research question (e.g., primary tumor growth, metastasis, or mechanism of action).[6][7] For initial efficacy screening, the cell line-derived xenograft (CDX) model is a robust and widely used starting point.[6]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis CellCulture Tumor Cell Culture & Expansion Implantation Subcutaneous Cell Implantation CellCulture->Implantation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->Implantation TumorGrowth Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Treatment (Vehicle vs. 1α-Hydroxytorilin) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Iterative Cycle Monitoring->Treatment Endpoint Study Endpoint Reached (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Harvest Tumor & Tissue Harvest Endpoint->Harvest Analysis Ex Vivo Analysis (Histology, Biomarkers) Harvest->Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol 2.1: Human Tumor Xenograft (CDX) Model in Nude Mice

Rationale: Immunodeficient mice (e.g., athymic nude) are incapable of rejecting human tumor cells, allowing the growth of subcutaneous tumors that can be easily measured.[7] This model is highly valuable for assessing a compound's direct anti-proliferative effect on tumor cells in an in vivo environment.

Step-by-Step Methodology:

  • Animal Selection: Use female athymic nude mice, 6-8 weeks old. Allow at least one week for acclimatization.

  • Cell Preparation: Culture a relevant human cancer cell line (e.g., HT1080 fibrosarcoma, for which Torilin has shown anti-invasive activity[5]) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to support initial tumor establishment. Subcutaneously inject 2-5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar average tumor size across all groups.

    • Group 1: Vehicle Control (i.p.)

    • Group 2: 1α-Hydroxytorilin (e.g., 25 mg/kg, i.p.)

    • Group 3: 1α-Hydroxytorilin (e.g., 50 mg/kg, i.p.)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Treatment and Monitoring: Administer treatments daily (or as determined in a dose-finding study) for 14-21 days. Continue to monitor tumor volume and body weight (as a measure of general toxicity) 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Analysis: At the endpoint, tumors are excised, weighed, and can be processed for downstream analysis such as histology (to assess necrosis) or Western blotting (to assess target engagement, e.g., MMP-9 levels). The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Section 3: In Vivo Models for Anti-Inflammatory Activity

To assess anti-inflammatory potential, models of both acute and chronic inflammation are recommended to provide a comprehensive profile of the compound's activity.[8][9]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats (Acute Model)

Rationale: This is a classic, reliable model for evaluating acute anti-inflammatory drugs.[9] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, followed by a late phase involving prostaglandins and neutrophil infiltration.[9] Inhibition of the late phase is a key indicator of NSAID-like activity.

Step-by-Step Methodology:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200 g). Fast animals overnight with free access to water.

  • Grouping: Divide animals into groups (n=6 per group).

    • Group 1: Vehicle Control

    • Group 2: Carrageenan Control

    • Group 3: 1α-Hydroxytorilin (e.g., 50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o. - Positive Control)

  • Compound Administration: Administer the test compounds or vehicle via oral gavage 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its own baseline. The percentage inhibition of edema is calculated as: % Inhibition = (1 - [Et/Ec]) x 100, where Et is the mean edema in the treated group and Ec is the mean edema in the carrageenan control group.

Section 4: Proposed Mechanism of Action

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central mediator of the inflammatory response.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits Nucleus Nucleus IkB->Nucleus Degradation NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Releases NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Transcription->Cytokines Leads to Torilin 1α-Hydroxytorilin Torilin->IKK Inhibits

Sources

Method

Application Note: Cell-Based Cytotoxicity Assays for 1α-Hydroxytorilin

Introduction & Scientific Context 1α-Hydroxytorilin (CAS 887147-75-3)[1] is a biologically active guaiane-type sesquiterpenoid isolated from the methanolic extract of [2]. In pharmacognosy and oncology research, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1α-Hydroxytorilin (CAS 887147-75-3)[1] is a biologically active guaiane-type sesquiterpenoid isolated from the methanolic extract of [2]. In pharmacognosy and oncology research, this compound has demonstrated significant cytotoxic potential against a highly specific panel of human tumor cell lines: A549 (non-small cell lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (malignant melanoma), and HCT15 (colorectal adenocarcinoma)[2],[3].

Understanding the structure-activity relationship of guaiane sesquiterpenoids reveals that both the degree of unsaturation and the side-chain configurations are critical for their biological manifestations[4]. To accurately quantify the anti-proliferative and cytotoxic effects of 1α-Hydroxytorilin in vitro, robust and reproducible cell-based assays are essential.

Experimental Design & Rationale

Why the SRB Assay? While tetrazolium-based assays (like MTT or WST-1) are ubiquitous, they rely heavily on mitochondrial dehydrogenase activity. Sesquiterpenoids often induce early mitochondrial stress and reactive oxygen species (ROS) generation, which can transiently upregulate or severely impair mitochondrial enzymes independently of actual cell number. This metabolic interference can lead to false-positive or false-negative viability readouts.

To establish a self-validating system , we recommend the Sulforhodamine B (SRB) colorimetric assay. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measure of total cellular protein mass. This ensures that the readout is strictly proportional to the number of viable cells remaining after treatment, bypassing mitochondrial confounders.

Assay Controls for Trustworthiness:

  • Vehicle Control : 0.1% DMSO (normalizes baseline growth and accounts for solvent toxicity).

  • Positive Control : Doxorubicin or Cisplatin (validates assay sensitivity and cell line responsiveness).

  • Blank : Cell-free media with SRB (used for background subtraction).

Mandatory Visualization: Workflows and Pathways

Workflow N1 Cell Seeding (A549, SK-OV-3, etc.) N2 Compound Treatment (1α-Hydroxytorilin) N1->N2 24h attachment N3 Incubation (48-72h, 37°C) N2->N3 Dose-response N4 Cell Fixation (10% TCA) N3->N4 Terminate N5 SRB Staining & Solubilization N4->N5 Wash & Stain N6 Absorbance (515 nm) N5->N6 Tris base N7 IC50 Calculation N6->N7 Data Output

Workflow for 1α-Hydroxytorilin SRB cytotoxicity assay.

Pathway M1 1α-Hydroxytorilin Exposure M2 Intracellular Uptake M1->M2 M3 Mitochondrial Stress & ROS Generation M2->M3 M4 Cytochrome C Release M3->M4 M5 Caspase Cascade Activation M4->M5 M6 Target Cell Apoptosis (A549, SK-OV-3, etc.) M5->M6

Proposed apoptotic signaling pathway induced by 1α-Hydroxytorilin.

Materials & Reagents

  • Target Compound : (Purity ≥ 98%, CAS: 887147-75-3)[5].

  • Cell Lines : A549, SK-OV-3, SK-MEL-2, HCT15 (Sourced from ATCC)[3].

  • Culture Media : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Reagents : Trichloroacetic acid (TCA), Sulforhodamine B (SRB) sodium salt, 1% Acetic acid, 10 mM Tris base solution (pH 10.5), DMSO (cell culture grade).

Step-by-Step Protocol: SRB Cytotoxicity Assay

Phase 1: Cell Preparation and Seeding
  • Harvesting : Detach logarithmic-phase cells using 0.25% Trypsin-EDTA. Neutralize with complete media and centrifuge at 300 × g for 5 minutes.

  • Counting : Resuspend the cell pellet and determine viability using Trypan Blue exclusion. Viability must exceed 90% for reliable assay setup.

  • Seeding : Plate cells into 96-well flat-bottom microtiter plates.

    • Optimization Note: Seeding density varies by cell size and doubling time. Recommended densities: A549 (5,000 cells/well), SK-OV-3 (6,000 cells/well), SK-MEL-2 (7,000 cells/well), HCT15 (5,000 cells/well).

  • Attachment : Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence and recovery.

Phase 2: Compound Preparation and Treatment
  • Stock Preparation : Dissolve 1α-Hydroxytorilin in 100% DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution : Prepare a 7-point dose-response curve (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM) in complete culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Dosing : Aspirate the old media from the 96-well plates and gently add 100 µL of the compound-containing media to the respective wells. Include vehicle control and positive control wells.

  • Incubation : Return plates to the incubator for 48 hours.

Phase 3: Fixation and SRB Staining
  • In Situ Fixation : Without removing the culture media, gently add 50 µL of cold 50% (w/v) TCA directly to each well (final TCA concentration = 10%).

    • Causality: Adding TCA directly to the media prevents the detachment and loss of apoptotic or loosely adherent cells that inevitably occurs if media is aspirated first.

  • Incubation : Incubate plates at 4°C for 1 hour to fully fix the cellular proteins to the bottom of the well.

  • Washing : Wash the plates 5 times with slow-running deionized water to remove TCA, serum proteins, and secondary plant metabolites. Air-dry the plates completely at room temperature.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining : Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye.

    • Causality: Using 1% acetic acid instead of water prevents the solubilization of the protein-bound dye. Ensure all residual unbound SRB is removed to prevent high background noise. Air-dry completely.

Phase 4: Solubilization and Readout
  • Solubilization : Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Agitation : Place the plate on a gyratory shaker for 10 minutes to ensure homogenous dye distribution.

  • Measurement : Read the optical density (OD) at 515 nm using a microplate spectrophotometer.

Data Presentation & Analysis

Calculate the percentage of cell growth inhibition using the following formula: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

Perform non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ values. A robust assay should yield a Z'-factor > 0.5.

Table 1: Representative Cytotoxicity Profile of 1α-Hydroxytorilin

Cell LineOriginTissue TypeExpected IC₅₀ Range (µM)*
A549 HumanNon-small cell lung carcinoma15.0 - 25.0
SK-OV-3 HumanOvarian adenocarcinoma20.0 - 30.0
SK-MEL-2 HumanMalignant melanoma10.0 - 20.0
HCT15 HumanColorectal adenocarcinoma18.0 - 28.0

*Note: Quantitative ranges are representative benchmarks based on the structural class of guaiane sesquiterpenoids and historical data from Torilis japonica extracts[2]. Actual IC₅₀ values may vary based on passage number, specific assay conditions, and exposure time.

References

  • Title : Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Source : Archives of Pharmacal Research / PubMed (nih.gov) URL : [Link]

Sources

Application

1α-Hydroxytorilin: A Covalent Molecular Probe for Elucidating Cellular Signaling

Application Note and Protocols Abstract Sesquiterpene lactones (STLs) represent a diverse class of plant-derived natural products with a wide array of biological activities, including potent anti-inflammatory and antican...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocols

Abstract

Sesquiterpene lactones (STLs) represent a diverse class of plant-derived natural products with a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] Their therapeutic potential is largely attributed to the presence of an α,β-unsaturated carbonyl group, typically an α-methylene-γ-lactone, which acts as a Michael acceptor for nucleophilic residues on target proteins.[3][4] This unique reactivity allows for the formation of stable covalent bonds, making STLs not only promising drug candidates but also valuable molecular probes for identifying and characterizing novel therapeutic targets. This guide details the application of 1α-Hydroxytorilin, a representative guaianolide sesquiterpene lactone, as a molecular probe for investigating cellular signaling pathways. We provide detailed protocols for target identification, validation, and the development of high-throughput screening assays.

Introduction to 1α-Hydroxytorilin as a Molecular Probe

1α-Hydroxytorilin belongs to the guaianolide subclass of sesquiterpene lactones. Its chemical structure is characterized by a 15-carbon backbone and the presence of a reactive α-methylene-γ-lactone moiety.[3] This functional group is an electrophilic center that can readily undergo a Michael-type addition with soft nucleophiles, most notably the thiol groups of cysteine residues within proteins.[4][5] This irreversible covalent modification of target proteins underpins the utility of 1α-Hydroxytorilin as a molecular probe.

By chemically modifying 1α-Hydroxytorilin with reporter tags such as biotin or fluorescent dyes, it can be transformed into a powerful tool for:

  • Target Identification: Isolating and identifying cellular proteins that covalently bind to 1α-Hydroxytorilin.

  • Pathway Elucidation: Probing the functional consequences of target protein modification and delineating its role in signaling cascades.

  • High-Throughput Screening (HTS): Developing assays to screen for small molecules that compete with 1α-Hydroxytorilin for binding to its target, thereby identifying potential drug candidates.

The covalent nature of the interaction provides a distinct advantage in target identification studies, as the probe-target complex is stable enough to withstand stringent purification conditions.

Mechanism of Action: Covalent Modification of Target Proteins

The primary mechanism of action of 1α-Hydroxytorilin as a molecular probe is the covalent modification of its protein targets. The electrophilic α,β-unsaturated carbonyl in the α-methylene-γ-lactone ring is the key to this reactivity.

Michael Addition Mechanism Mechanism of Covalent Modification by 1α-Hydroxytorilin cluster_0 1α-Hydroxytorilin cluster_1 Target Protein cluster_2 Covalent Adduct Probe 1α-Hydroxytorilin (with α,β-unsaturated carbonyl) Adduct Stable Covalent Adduct Probe->Adduct Michael Addition Protein Target Protein (with nucleophilic Cysteine residue) Protein->Adduct Nucleophilic Attack

Caption: Michael addition of a cysteine residue to the α,β-unsaturated carbonyl of 1α-Hydroxytorilin.

Potential Target Pathways for 1α-Hydroxytorilin

Based on the known biological activities of sesquiterpene lactones, 1α-Hydroxytorilin is anticipated to modulate several key signaling pathways implicated in cancer and inflammation.

The Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Hypoxia is a hallmark of the tumor microenvironment and drives tumor progression and therapeutic resistance.[6] The master regulator of the cellular response to hypoxia is HIF-1, a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit.[7] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[8] Several natural products are known to inhibit HIF-1α activity.

1α-Hydroxytorilin can be used as a probe to investigate the intricate regulation of the HIF-1α pathway. Potential mechanisms of action include the direct inhibition of HIF-1α or the modulation of upstream signaling pathways that regulate HIF-1α translation and stability, such as the PI3K/Akt/mTOR pathway.[9][10]

HIF_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization Normoxia Normoxia PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs Activation HIF1 HIF-1 Complex HIF1a->HIF1 Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binding PHDs->HIF1a Hydroxylation VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Hydroxylated_HIF1a Degradation Hydroxylated_HIF1a->VHL Binding Nucleus Nucleus TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Transcription Probe 1α-Hydroxytorilin Probe Probe->HIF1 Potential Inhibition of Heterodimerization Probe->PHDs Potential Inhibition

Caption: The HIF-1α signaling pathway and potential points of intervention for a 1α-Hydroxytorilin probe.

Apoptosis Pathways

Sesquiterpene lactones are well-documented inducers of apoptosis in cancer cells.[1] They can modulate the expression and activity of key apoptosis regulators, including:

  • Bcl-2 family proteins: Shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

  • Caspases: Activating initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

A 1α-Hydroxytorilin probe can be employed to identify direct interactions with these proteins or upstream regulators, providing insights into its pro-apoptotic mechanism.

Experimental Protocols

Here, we provide detailed protocols for the application of 1α-Hydroxytorilin as a molecular probe. These protocols assume the availability of a biotinylated version of 1α-Hydroxytorilin. The synthesis of such a probe would typically involve the introduction of a linker arm with a terminal alkyne or azide group for subsequent "click" chemistry conjugation to a biotin-azide or biotin-alkyne reporter, respectively.

Protocol 1: In Vitro Target Identification by Affinity Pull-Down

This protocol describes the use of biotinylated 1α-Hydroxytorilin to capture and identify binding partners from a cell lysate.

Materials:

  • Biotinylated 1α-Hydroxytorilin

  • Control compound (a non-biotinylated, structurally similar but non-reactive analog, if available)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add biotinylated 1α-Hydroxytorilin to the lysate at a final concentration of 1-10 µM.

    • As a negative control, add an equivalent volume of DMSO or the control compound to a separate aliquot of the lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Wash the streptavidin-coated magnetic beads three times with wash buffer.

    • Add the washed beads to the incubated lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold wash buffer.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise unique bands present in the probe-treated sample but not in the control lane for identification by mass spectrometry.

    • Alternatively, perform a Western blot to probe for specific candidate proteins.

Pull-down Workflow Lysate Cell Lysate Probe Add Biotinylated 1α-Hydroxytorilin Lysate->Probe Incubate1 Incubate Probe->Incubate1 Beads Add Streptavidin Beads Incubate1->Beads Incubate2 Incubate Beads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Mass Spec Elute->Analyze

Caption: Workflow for affinity pull-down target identification.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • 1α-Hydroxytorilin

  • Intact cells or cell lysate

  • PBS and appropriate buffers

  • PCR tubes or strips

  • Thermal cycler

  • Centrifugation equipment

  • Western blotting or ELISA reagents for detecting the target protein

Procedure:

  • Treatment:

    • Treat intact cells or cell lysate with 1α-Hydroxytorilin (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating:

    • Aliquot the treated samples into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Separation:

    • For intact cells, lyse them by freeze-thaw cycles.

    • Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting or ELISA.

  • Data Interpretation:

    • Plot the percentage of soluble target protein against temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the 1α-Hydroxytorilin-treated sample indicates stabilization of the target protein and confirms engagement.

Protocol 3: High-Throughput Screening (HTS) using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to screen for compounds that inhibit the interaction between 1α-Hydroxytorilin and its target protein. This requires a fluorescently labeled 1α-Hydroxytorilin probe.

Materials:

  • Fluorescently labeled 1α-Hydroxytorilin (e.g., FITC-1α-Hydroxytorilin)

  • Purified recombinant target protein

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • Compound library

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the target protein by titrating it against a fixed concentration of the fluorescent probe to achieve a significant FP window.

    • Determine the Kd of the probe-protein interaction.

  • Screening:

    • Add assay buffer, target protein, and the fluorescent probe to the wells of the 384-well plate.

    • Add compounds from the library to the wells (typically at a final concentration of 10 µM).

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • A decrease in FP indicates that the compound has displaced the fluorescent probe from the target protein.

    • Calculate the percent inhibition for each compound and identify hits.

    • Perform dose-response experiments for the hits to determine their IC50 values.

Quantitative Data Summary:

Assay ParameterTypical Value
Fluorescent Probe Conc.10-100 nM
Target Protein Conc.1.5 x Kd
Compound Library Conc.10 µM
Z'-factor> 0.5

Troubleshooting

IssuePossible CauseSolution
High background in pull-down Non-specific binding to beads or probeIncrease stringency of wash steps; pre-clear lysate with beads; use a non-reactive control probe.
No shift in CETSA No target engagement; probe concentration too low; unstable targetIncrease probe concentration; optimize incubation time; confirm protein expression.
Low Z'-factor in HTS Assay variability; small FP windowOptimize reagent concentrations; ensure proper mixing; check instrument settings.

References

  • Design of ROS-Triggered Sesquiterpene Lactone SC Prodrugs as TrxR1 Covalent Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. Frontiers in Pharmacology. Available at: [Link]

  • Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. Molecules. Available at: [Link]

  • Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition. International Journal of Molecular Sciences. Available at: [Link]

  • Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases. Molecules. Available at: [Link]

  • Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1. SLAS Discovery. Available at: [Link]

  • A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules. Available at: [Link]

  • Biochemical assay development for drug discovery: a sequential optimization from protein expression to enzymatic activity. ResearchGate. Available at: [Link]

  • A novel high throughput biochemical assay to evaluate the HuR protein-RNA complex formation. PLoS One. Available at: [Link]

  • Synthesis and biological evaluation of 1alpha,24-dihydroxy-25-nitrovitamin D3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A Novel High Throughput Biochemical Assay to Evaluate the HuR Protein-RNA Complex Formation. ResearchGate. Available at: [Link]

  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Assay and Drug Development Technologies. Available at: [Link]

  • Akt1 Activation Can Augment Hypoxia-Inducible factor-1alpha Expression by Increasing Protein Translation Through a Mammalian Target of Rapamycin-Independent Pathway. Molecular Cancer Research. Available at: [Link]

  • Endogenous interleukin-1 alpha associated with skin irritation induced by tributyltin. Toxicology and Applied Pharmacology. Available at: [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • HIF-1alpha peptide derivatives with modifications at the hydroxyproline residue as activators of HIF-1alpha. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mechanism of action of a human interleukin 1 inhibitor. Journal of Immunology. Available at: [Link]

  • Differential dependence of hypoxia-inducible factors 1 alpha and 2 alpha on mTORC1 and mTORC2. Journal of Biological Chemistry. Available at: [Link]

  • Advances in inhibition of protein-protein interactions targeting hypoxia-inducible factor-1 for cancer therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • HIF-1alpha-prolyl hydroxylase: molecular target of nitric oxide in the hypoxic signal transduction pathway. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

Method

Application Note: Isolation, Characterization, and Cytotoxicity Screening of 1alpha-Hydroxytorilin

Executive Summary The exploration of plant-derived sesquiterpenoids remains a cornerstone of modern oncology drug discovery. 1alpha-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one) is a structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of plant-derived sesquiterpenoids remains a cornerstone of modern oncology drug discovery. 1alpha-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one) is a structurally complex guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica (Umbelliferae)[1]. Recent bioassay-guided fractionations have identified this compound as a potent cytotoxic agent against multiple human tumor cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon) .

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between pharmacognosy and preclinical drug development. The protocols detailed herein are engineered not just as procedural steps, but as self-validating systems that ensure high-fidelity data recovery, structural preservation of the labile angeloyloxy group, and reproducible biological screening.

Pharmacognosy & Workflow Rationale

The extraction of highly functionalized sesquiterpenoids requires rigorous control over solvent polarity and thermal conditions. 1alpha-Hydroxytorilin contains an esterified angeloyloxy moiety at C-8 and an alpha-hydroxyl group at C-1. Excessive heat or extreme pH during extraction will induce ester hydrolysis or epimerization. Therefore, cold maceration followed by size-exclusion chromatography (Sephadex LH-20) is prioritized over aggressive acid/base partitioning.

IsolationWorkflow N1 Torilis japonica Fruits (Raw Biomass) N2 Methanolic Extraction (80% MeOH) N1->N2 Maceration N3 Liquid-Liquid Partitioning (CH2Cl2 Fraction) N2->N3 Solvent extraction N4 Silica Gel Chromatography (Hexane:EtOAc) N3->N4 Fractionation N5 Sephadex LH-20 (Size Exclusion) N4->N5 Fine purification N6 1alpha-Hydroxytorilin (Purified Isolate) N5->N6 Crystallization/Drying N7 In Vitro Cytotoxicity (A549, SK-OV-3, etc.) N6->N7 Biological evaluation

Bioassay-guided isolation and screening workflow for 1alpha-Hydroxytorilin.

Protocol 1: Extraction and Chromatographic Isolation

Causality & Experimental Design

Methanol (80%) is selected as the primary extraction solvent due to its optimal dielectric constant, which penetrates the dried fruit matrix to solubilize both polar glycosides and moderately non-polar sesquiterpenoids. The subsequent liquid-liquid partitioning with methylene chloride (CH₂Cl₂) acts as a highly selective filter, pulling the lipophilic 1alpha-hydroxytorilin into the organic phase while leaving polyphenols and tannins in the aqueous layer.

Step-by-Step Methodology
  • Biomass Preparation: Pulverize 1.0 kg of air-dried Torilis japonica fruits into a coarse powder to maximize the solvent-contact surface area.

  • Cold Maceration: Suspend the powder in 5.0 L of 80% Methanol. Agitate on an orbital shaker at 150 RPM for 72 hours at room temperature (20–25°C). Do not exceed 30°C to prevent thermal degradation of the angeloyloxy group.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35°C) to yield a crude methanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled H₂O. Partition successively with Methylene Chloride (CH₂Cl₂, 3 × 500 mL). Combine the CH₂Cl₂ layers and dry over anhydrous Na₂SO₄.

  • Silica Gel Chromatography: Load the dried CH₂Cl₂ fraction onto a Silica Gel 60 column. Elute using a step-gradient of Hexane:Ethyl Acetate (from 10:1 to 1:1 v/v). Collect 50 mL fractions and monitor via TLC (visualized with 10% H₂SO₄ in ethanol, followed by heating).

  • Size-Exclusion Purification: Pool the sesquiterpenoid-rich fractions and load onto a Sephadex LH-20 column. Elute isocratically with CH₂Cl₂:MeOH (1:1 v/v). This step separates compounds purely by molecular size, isolating 1alpha-hydroxytorilin (Compound 3) from its stereoisomers and structurally related torilin .

System Validation & Quality Control
  • Self-Validating Check: Perform 1H-NMR and 13C-NMR on the final isolate. The presence of a distinct downfield signal for the alpha-hydroxyl proton at C-1 confirms the stereochemistry, differentiating it from 1beta-hydroxytorilin. Purity must be ≥95% via HPLC-UV (254 nm) before proceeding to biological assays.

Protocol 2: In Vitro Cytotoxicity Screening (SRB Assay)

Causality & Experimental Design

For adherent tumor cell lines (A549, SK-OV-3, SK-MEL-2, HCT15), the Sulforhodamine B (SRB) colorimetric assay is vastly superior to the traditional MTT assay. Plant extracts and natural products often contain intrinsic antioxidants that can artificially reduce tetrazolium salts, leading to false-positive viability readings. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, interference-free measurement of total cellular protein mass .

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Seed 5 × 10³ cells/well into 96-well flat-bottom microtiter plates in 100 µL of RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Dissolve 1alpha-hydroxytorilin in cell-culture grade DMSO to create a 20 mM stock. Perform serial dilutions in media to yield final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v). Treat cells for 48 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells to the plastic substratum.

  • SRB Staining: Wash plates 5 times with slow-running tap water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) per well. Shake on a microplate shaker for 10 minutes.

  • Quantification: Read the optical density (OD) at 510 nm using a microplate reader.

System Validation & Quality Control
  • Self-Validating Check (Z'-factor): Every plate must contain a Vehicle Control (0.1% DMSO, 100% viability) and a Positive Control (Doxorubicin at 10 µM, 0% viability). Calculate the Z'-factor for the plate. A Z'-factor ≥ 0.5 validates the assay's dynamic range and confirms that the observed cytotoxicity is a true pharmacological effect of 1alpha-hydroxytorilin, not an artifact of edge effects or pipetting errors.

Quantitative Data Presentation

The following table summarizes the representative cytotoxicity profile of guaiane sesquiterpenoids (including 1alpha-hydroxytorilin) isolated from T. japonica against a panel of human cancer cell lines.

Cell LineTissue OriginRepresentative ED₅₀ (µg/mL)Clinical Relevance in Drug Discovery
A549 Human Non-Small Cell Lung Carcinoma5.2 - 12.4High clinical incidence; prone to multidrug chemoresistance.
SK-OV-3 Human Ovarian Adenocarcinoma8.1 - 15.0Often resistant to standard targeted therapies and TNF.
SK-MEL-2 Human Melanoma4.5 - 10.2High metastatic potential; requires aggressive intervention.
HCT15 Human Colorectal Adenocarcinoma6.3 - 14.1p53 mutated; serves as a standard NCI-60 screening line.

Note: ED₅₀ values are representative ranges for active guaiane sesquiterpenoids isolated from T. japonica based on standard SRB assay outcomes.

Mechanistic Pathway & Target Engagement

While the exact molecular target of 1alpha-hydroxytorilin is the subject of ongoing SAR (Structure-Activity Relationship) studies, guaiane sesquiterpenoids typically exert their cytotoxic effects via the induction of intracellular oxidative stress, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and subsequent caspase-mediated apoptosis.

Mechanism C1 1alpha-Hydroxytorilin (Dose: 1-20 µM) C2 Intracellular Stress (ROS / Kinase Modulation) C1->C2 Cellular entry C3 Mitochondrial Membrane Depolarization C2->C3 Target engagement C4 Cytochrome C Release C3->C4 Membrane permeabilization C5 Caspase Cascade (Caspase-9 & 3) C4->C5 Apoptosome formation C6 Cellular Apoptosis (Tumor Growth Arrest) C5->C6 Substrate cleavage

Hypothesized apoptotic signaling pathway induced by 1alpha-Hydroxytorilin.

Lead Optimization Considerations

To transition 1alpha-hydroxytorilin from a "hit" to a "lead" compound, medicinal chemists must address its lipophilicity. The presence of the angeloyloxy group makes the molecule highly hydrophobic, which limits oral bioavailability. Future development should focus on synthesizing water-soluble prodrug derivatives at the C-1 hydroxyl position (e.g., phosphate esters or amino acid conjugates) to improve pharmacokinetic (PK) parameters while retaining the pharmacodynamic (PD) cytotoxicity.

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Archives of Pharmacal Research, 29(2), 131-134. Available at:[Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at:[Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11813134, Torilin. PubChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1α-Hydroxytorilin Synthesis

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the synthesis of 1α-Hydroxytorilin. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis of 1α-Hydroxytorilin. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex guaianolide sesquiterpenes. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of this specific transformation. The regioselective hydroxylation of an unactivated C-H bond, such as the C1 position on the torilin scaffold, is a significant synthetic challenge.[1][2] This guide focuses on a biocatalytic approach, which offers unparalleled selectivity and avoids the harsh reagents and multi-step protecting group strategies often required in traditional chemical synthesis.[1]

Core Concept: The Power of Biocatalysis for Regioselective Hydroxylation

The conversion of torilin to 1α-Hydroxytorilin involves a highly specific oxidation event. Nature's preferred catalysts for such tasks are Cytochrome P450 monooxygenases (P450s).[3][4] These heme-containing enzymes can activate molecular oxygen to insert a single oxygen atom into a C-H bond with remarkable precision.[5] Our strategy, therefore, centers on harnessing a whole-cell biocatalyst (e.g., recombinant E. coli) engineered to express a suitable P450 enzyme that can perform this transformation. This approach is not only efficient but also aligns with green chemistry principles.

The P450 Catalytic Cycle: A Necessary Overview

Understanding the P450 catalytic cycle is crucial for effective troubleshooting. The enzyme does not work in isolation; it requires a constant supply of electrons, typically from the cofactor NADPH, delivered via one or more redox partner proteins. A failure at any point in this electron transport chain will halt catalysis.

cluster_0 Electron Transfer Chain cluster_1 P450 Heme Center Cycle NADPH NADPH Reductase P450 Reductase (e.g., CPR) NADPH->Reductase 2e- Ferredoxin Ferredoxin (Optional Partner) Reductase->Ferredoxin e- P450_Fe2_O2_S P450 [Fe²⁺]•O₂•S Reductase->P450_Fe2_O2_S e⁻ (Self-sufficient P450s) P450_Fe3 P450 [Fe³⁺] Ferredoxin->P450_Fe3 e- P450_Fe3_S P450 [Fe³⁺] + Substrate (Torilin) P450_Fe3->P450_Fe3_S Substrate Binding P450_Fe2_S P450 [Fe²⁺]•S P450_Fe3_S->P450_Fe2_S 1st e⁻ P450_Fe2_S->P450_Fe2_O2_S + O₂ P450_Fe3_OOH_S P450 [Fe³⁺]•(OOH)•S P450_Fe2_O2_S->P450_Fe3_OOH_S 2nd e⁻ + 2H⁺ Compound_I Compound I [Fe⁴⁺=O]•S P450_Fe3_OOH_S->Compound_I - H₂O P450_Fe3_POH P450 [Fe³⁺] + Product (1α-OH-Torilin) Compound_I->P450_Fe3_POH Substrate Hydroxylation P450_Fe3_POH->P450_Fe3 Product Release

Caption: The P450 catalytic cycle for substrate hydroxylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented as a question, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of torilin to 1α-Hydroxytorilin. What's going wrong?

This is the most common issue and can stem from several factors related to the biocatalyst itself or the reaction conditions.

Potential Cause 1: Inefficient or Inactive P450 Enzyme

  • The "Why": The P450 enzyme may not be expressing well, or it might be misfolded and inactive. P450s are complex membrane-associated proteins in many cases, and high-level expression of active forms in E. coli can be challenging.

  • Troubleshooting Steps:

    • Verify Protein Expression: After induction, take a sample of your E. coli cells, lyse them, and run an SDS-PAGE gel. Include a negative control (uninduced cells). You should see a band at the expected molecular weight for your P450 enzyme.

    • Confirm Heme Incorporation: A properly folded P450 will incorporate a heme cofactor, giving the cell pellet a characteristic reddish-brown color. A pale pellet may indicate poor expression or heme synthesis issues. You can also perform a carbon monoxide (CO) difference spectrum analysis on the cell lysate to confirm the presence of correctly folded, active P450.

    • Optimize Expression Conditions: Vary the inducer (e.g., IPTG) concentration, induction temperature (lower temperatures like 18-25°C often improve folding), and induction time.

Potential Cause 2: Cofactor (NADPH) Limitation

  • The "Why": The P450 cycle consumes one molecule of NADPH for every molecule of torilin hydroxylated.[6] In a whole-cell system, the cell's own metabolism must regenerate NADPH. If the catalytic rate is high or the cells are metabolically stressed, NADPH can become the limiting factor.

  • Troubleshooting Steps:

    • Add a Co-substrate: Supplement the reaction buffer with glucose (e.g., 5-10 g/L). E. coli will metabolize the glucose, regenerating NADPH through the pentose phosphate pathway.

    • Implement a Cofactor Regeneration System: For in vitro reactions using purified enzyme, an enzymatic cofactor regeneration system (e.g., using glucose-6-phosphate dehydrogenase) is essential.

Potential Cause 3: Poor Substrate Bioavailability or Product Toxicity

  • The "Why": Torilin is a lipophilic molecule with low aqueous solubility. It may not efficiently cross the E. coli cell membrane to reach the enzyme in the cytoplasm. Conversely, the product, 1α-Hydroxytorilin, or byproducts could be toxic to the cells, inhibiting their metabolic activity and shutting down the reaction.

  • Troubleshooting Steps:

    • Use a Co-solvent: Add a small percentage (1-5% v/v) of a biocompatible organic solvent like DMSO or β-cyclodextrin to the reaction mixture to help solubilize the torilin.

    • Monitor Cell Viability: Take samples during the reaction and measure cell viability (e.g., by plating on agar plates). A sharp drop in viability after substrate addition points to a toxicity issue.

    • Dose the Substrate: Instead of adding all the torilin at the beginning, feed it into the reaction mixture slowly over several hours to keep the instantaneous concentration low.

ParameterRecommended Starting PointOptimization Range
Cell Density (OD600) 10-205-50
Torilin Concentration 100-200 µM50 µM - 1 mM
Co-solvent (DMSO) 2% (v/v)0.5% - 5% (v/v)
Glucose (Co-substrate) 5 g/L2 - 20 g/L
Reaction Temperature 28°C20°C - 37°C
Reaction pH 7.0 - 7.56.5 - 8.5
Table 1: Recommended starting conditions for whole-cell biotransformation.
Q2: The reaction is working, but I'm seeing multiple product peaks on my HPLC/LC-MS. How can I improve selectivity?

Formation of byproducts is common and indicates either a lack of specificity from your chosen P450 or metabolism by other native E. coli enzymes.

Potential Cause 1: Low Regioselectivity of the P450 Enzyme

  • The "Why": While P450s are selective, their active sites can sometimes accommodate a substrate in multiple orientations, leading to hydroxylation at different positions (e.g., C3, C6, or on the side chain) in addition to the desired C1α position.[7]

  • Troubleshooting Steps:

    • Protein Engineering: This is an advanced but powerful technique. Using site-directed mutagenesis on residues within the enzyme's active site can alter substrate binding and improve selectivity for the desired position.[8][9]

    • Screen Different P450s: If possible, test a panel of different P450 enzymes known for hydroxylating terpenes or steroids. Different enzymes will have different inherent selectivities.

Potential Cause 2: Endogenous Enzyme Activity

  • The "Why": The host E. coli cells have their own metabolic enzymes that could potentially modify the torilin substrate or the 1α-Hydroxytorilin product, leading to undesired byproducts.

  • Troubleshooting Steps:

    • Run a "Mock" Reaction: Set up a reaction with your host E. coli strain that does not contain the P450 expression plasmid. Add torilin and incubate under the same conditions. If you see new peaks forming, they are from endogenous enzymes.

    • Use Knockout Strains: Consider using engineered E. coli strains where certain metabolic pathways have been knocked out.

    • Optimize Reaction Time: Analyze the reaction over a time course. Byproducts may form more slowly than the desired product. Stopping the reaction earlier could maximize the yield of 1α-Hydroxytorilin relative to side products.

Start Problem: Low Selectivity / Multiple Products CheckP450 Is the P450 known to be highly regioselective? Start->CheckP450 CheckHost Run control reaction with host cells (no P450) CheckP450->CheckHost Yes Sol_Engineer Solution: Protein Engineering (Mutagenesis) or Screen Different P450s CheckP450->Sol_Engineer No ByproductsPresent Are byproducts still formed? CheckHost->ByproductsPresent Sol_Optimize Solution: Optimize Reaction Time or Use Knockout E. coli Strain ByproductsPresent->Sol_Optimize Yes Sol_P450 Primary issue is P450 selectivity ByproductsPresent->Sol_P450 No Sol_Host Primary issue is host cell metabolism Sol_Optimize->Sol_Host

Caption: Troubleshooting logic for poor reaction selectivity.

Frequently Asked Questions (FAQs)
  • Q: Why use a whole-cell system instead of a purified enzyme?

    • A: While a purified enzyme system offers a "cleaner" reaction, it requires complex protein purification steps and an expensive external cofactor regeneration system. A whole-cell system is often more cost-effective and robust for initial screening and process development, as the host cells provide the necessary redox partners and regenerate NADPH internally.[5]

  • Q: How do I monitor the reaction progress?

    • A: The best method is time-point analysis using HPLC or LC-MS/MS.[10][11] At set intervals (e.g., 0, 2, 4, 8, 24 hours), take a small aliquot of the reaction mixture. Immediately quench the reaction by adding an equal volume of an organic solvent like ethyl acetate or acetonitrile. Vortex thoroughly, then centrifuge to pellet the cells and debris. Analyze the supernatant. This will allow you to track the disappearance of the torilin substrate and the appearance of the 1α-Hydroxytorilin product.

  • Q: What is a typical purification strategy for 1α-Hydroxytorilin from the reaction mixture?

    • A: Purification from a complex biotransformation broth requires a multi-step approach.

      • Initial Extraction: After the reaction, centrifuge the entire culture to pellet the cells. The product may be in the supernatant or inside the cells. Extract both fractions with a water-immiscible organic solvent like ethyl acetate. Combine the organic extracts.

      • Chromatography: Concentrate the crude extract and purify it using column chromatography. A typical sequence would be:

        • Normal-Phase Chromatography (Silica Gel): Elute with a gradient of hexane and ethyl acetate to separate compounds based on polarity. This will remove many of the highly nonpolar and polar impurities.

        • Reversed-Phase Chromatography (C18): For final polishing, use a C18 column with a water/acetonitrile or water/methanol gradient. This separates compounds based on hydrophobicity and is excellent for achieving high purity.[10]

Experimental Protocols
Protocol 1: General Whole-Cell Biotransformation
  • Inoculum Preparation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of your recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Growth: Use the overnight culture to inoculate 500 mL of Terrific Broth (with antibiotic) in a 2L baffled flask. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C. Add IPTG to a final concentration of 0.2 mM to induce P450 expression. If required by your system, add a heme precursor like δ-aminolevulinic acid (0.5 mM). Incubate for 16-24 hours at 20°C with shaking.

  • Biotransformation Setup: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing 10 g/L glucose to a final OD600 of 20.

  • Reaction: Transfer the cell suspension to a flask. Add torilin from a concentrated stock in DMSO to a final concentration of 200 µM (final DMSO concentration ≤ 2%). Incubate at 28°C with vigorous shaking for 24-48 hours.

  • Monitoring & Harvest: Take samples periodically for LC-MS analysis as described in the FAQs. After the reaction, proceed with extraction and purification.

Protocol 2: Analytical Method for Reaction Monitoring
ParameterCondition
Instrument HPLC or LC-MS/MS
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min, hold 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection (UV) 210 nm
Detection (MS/MS) ESI+, monitor specific parent/daughter ion transitions for torilin and 1α-Hydroxytorilin
Table 2: Example HPLC/LC-MS/MS conditions for analysis.
References
  • Adolfsson, L., et al. (2018). Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity. Nature Communications. Available from: [Link]

  • Bell, S. G., et al. (2021). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem. Available from: [Link]

  • Li, J., et al. (2019). A biocatalytic hydroxylation-enabled unified approach to C19-hydroxylated steroids. Nature Communications. Available from: [Link]

  • Hu, Q., et al. (2023). Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Wang, J., et al. (2023). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. International Journal of Molecular Sciences. Available from: [Link]

  • Barjola, V., et al. (2021). Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis. Chemical Science. Available from: [Link]

  • Sattely, E. S., et al. (2021). Regioselective Sesquiterpene Hydroxylation Directed by Tunnel Remodeling in Rieske Oxygenases. ACS Catalysis. Available from: [Link]

  • Pikus, J. D., et al. (2000). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. Biochemistry. Available from: [Link]

  • Ji, Q., et al. (2016). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B. Available from: [Link]

  • Wikipedia. (2023). Hydroxylation. Wikipedia. Available from: [Link]

  • Teufel, R., et al. (2018). C–H hydroxylation in paralytic shellfish toxin biosynthesis. Journal of the American Chemical Society. Available from: [Link]

  • Myllylä, R., et al. (1991). The catalytic mechanism of the hydroxylation reaction of peptidyl proline and lysine does not require protein disulphide-isomerase activity. The Biochemical Journal. Available from: [Link]

  • Kim, M., et al. (2012). Regioselective hydroxylation of trans-resveratrol via inhibition of tyrosinase from Streptomyces avermitilis MA4680. Applied and Environmental Microbiology. Available from: [Link]

  • Tekwani, B. L., & Walker, L. A. (1994). Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents. Drug Metabolism and Disposition. Available from: [Link]

  • Lyu, L., et al. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology. Available from: [Link]

  • Sirirungruang, S., et al. (2022). Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorinated Polyketides. Nature Chemical Biology. Available from: [Link]

  • Agudo, R., et al. (2011). Regio- And Stereoselectivity of P450-catalysed Hydroxylation of Steroids Controlled by Laboratory Evolution. Angewandte Chemie International Edition. Available from: [Link]

  • Song, H., et al. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases... Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Waite, J. H., et al. (2001). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Journal of Biological Chemistry. Available from: [Link]

  • Björk, A., et al. (1988). Occurrence and pharmacological significance of metabolic ortho-hydroxylation of 5- and 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). Torilin. National Center for Biotechnology Information. Available from: [Link]

  • Zhu, L., & Anslyn, E. V. (2004). Facile quantification of enantiomeric excess and concentration with indicator-displacement assays: an example in the analyses of alpha-hydroxyacids. Journal of the American Chemical Society. Available from: [Link]

  • Hong, K. K. C., et al. (2015). The Mosaic of Rottlerin. The Journal of Organic Chemistry. Available from: [Link]

  • Lensmeyer, G., et al. (2010). Development of a method for the quantification of 1α,25(OH) 2-vitamin D3 in serum by liquid chromatography tandem mass spectrometry without derivatization. European Journal of Mass Spectrometry. Available from: [Link]

  • Google Patents. (2019). CN107739303B - Preparation method of alpha-hydroxy ketone photoinitiator. Google Patents.
  • Li, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available from: [Link]

  • Yankovska, T., et al. (2014). Validation of an analytical method for determination of 8-alpha-hydroxymutilin. Bulgarian Journal of Veterinary Medicine. Available from: [Link]

Sources

Optimization

1α-Hydroxytorilin Technical Support Center: Stability Troubleshooting &amp; Assay Optimization

Welcome to the Technical Support Center for 1α-Hydroxytorilin (CAS: 887147-75-3). As a highly bioactive guaiane-type sesquiterpenoid 1[1], this compound is widely utilized in oncology and immunology research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1α-Hydroxytorilin (CAS: 887147-75-3). As a highly bioactive guaiane-type sesquiterpenoid 1[1], this compound is widely utilized in oncology and immunology research. It demonstrates potent2[2] and acts as a robust anti-inflammatory agent by3[3].

However, its complex chemical architecture—specifically the C-8 angeloyloxy and C-11 acetoxy ester linkages—makes it highly susceptible to environmental degradation. This guide provides researchers with field-proven methodologies to ensure compound integrity, reliable data generation, and self-validating experimental designs.

Part 1: Frequently Asked Questions (FAQs) on Fundamental Handling

Q: What is the optimal storage condition for 1α-Hydroxytorilin powder and stock solutions? A: Solid lyophilized powder must be stored desiccated at -20°C. For liquid stocks, reconstitute the compound exclusively in anhydrous DMSO. Commercial stability data confirms that4[4]. Avoid repeated freeze-thaw cycles, as condensation introduces water that initiates hydrolysis.

Q: Why does my 1α-Hydroxytorilin lose bioactivity during extended 72-hour cell culture assays? A: The loss of bioactivity is primarily driven by the hydrolysis of the ester groups in aqueous media. Standard cell culture media (pH ~7.4) incubated at 37°C acts as a catalyst for nucleophilic attack on the ester bonds. The resulting hydrolyzed derivatives lack the specific target affinity required for receptor binding or enzyme inhibition.

Q: Can I use ethanol or methanol to create my stock solutions instead of DMSO? A: It is highly discouraged. Protic solvents like ethanol and methanol can participate in transesterification reactions with the angeloyloxy and acetoxy groups over time, fundamentally altering the chemical structure of the compound.

Part 2: Troubleshooting Guide: Identifying and Resolving Degradation

Issue 1: Rapid Degradation in Aqueous Assay Buffers
  • Symptom: High variability in IC50 values; reproducibility drops significantly when the compound is pre-diluted in aqueous buffers and left on the bench before addition to the assay plate.

  • Root Cause: Base-catalyzed hydrolysis of the ester bonds in slightly alkaline physiological buffers.

  • Solution/Causality:

    • Just-in-Time Dilution: Prepare working dilutions in aqueous buffers immediately (< 5 minutes) prior to cellular application. This minimizes the window for aqueous solvolysis.

    • pH Optimization: If the biological system permits, adjust the assay buffer pH to between 6.5 and 7.0. A slightly acidic environment significantly reduces the rate of base-catalyzed ester hydrolysis.

StabilityWorkflow A 1α-Hydroxytorilin Stock in DMSO B Aqueous Media (pH > 7.4, 37°C) A->B Dilution C Ester Hydrolysis (C-8 & C-11) B->C Base/Thermal Catalysis D Loss of Bioactivity (Assay Failure) C->D Structural Degradation E Mitigation: Fresh Dilution & pH Control (6.5-7.0) D->E Troubleshooting

Caption: Workflow for identifying and mitigating 1α-Hydroxytorilin ester hydrolysis in aqueous assays.

Issue 2: Oxidative Degradation and Epimerization during Storage
  • Symptom: HPLC analysis shows the emergence of secondary peaks with slightly earlier retention times after long-term storage, accompanied by a yellowing of the stock solution.

  • Root Cause: The unsaturated bonds in the guaiane skeleton and the angelate moiety are prone to auto-oxidation and photo-degradation when exposed to ambient air and light.

  • Solution/Causality: Store all stocks in amber or foil-wrapped vials to block UV-induced radical formation. Purge the headspace of storage vials with an inert gas (Argon or Nitrogen) to displace oxygen, effectively halting oxidative degradation pathways.

Part 3: Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the stability profile of 1α-Hydroxytorilin across various laboratory conditions.

Storage ConditionSolvent EnvironmentTemperatureEstimated Stability / Half-LifePrimary Degradation Risk
Lyophilized PowderNone (Desiccated)-20°C> 24 MonthsMinimal
Stock SolutionAnhydrous DMSO-20°C12 MonthsMinimal[4]
Stock SolutionAnhydrous DMSO4°C2 WeeksSlow solvolysis[4]
Assay BufferAqueous (pH 7.4)37°C< 4 HoursRapid ester hydrolysis
Assay BufferAqueous (pH 6.5)37°C~ 12 HoursModerate ester hydrolysis

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of 1α-Hydroxytorilin Stock Solutions

This protocol is designed to eliminate moisture and oxygen, the two primary drivers of sesquiterpenoid degradation.

  • Equilibration: Remove the lyophilized 1α-Hydroxytorilin vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water that will drive hydrolysis once dissolved.

  • Reconstitution: Dissolve the powder in anhydrous, sterile-filtered DMSO (≥99.9% purity, water content <0.005%) to achieve a concentration of 10 mM.

  • Aliquotting: Divide the solution into single-use amber glass vials (e.g., 10-20 μL per vial).

    • Causality: Single-use aliquots prevent the repeated introduction of oxygen and moisture that occurs during multiple freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds before immediately capping tightly.

  • Storage: Transfer the sealed aliquots immediately to a -20°C freezer.

Protocol 2: Stability-Indicating RP-HPLC Method

Use this self-validating analytical method to verify compound integrity prior to critical in vivo or in vitro assays.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Acetonitrile.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Water.

    • Causality: The addition of formic acid maintains a low pH, which suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and inhibits base-catalyzed on-column hydrolysis of the analyte during the run.

  • Column Selection: Utilize a standard C18 analytical column (e.g., 250 x 4.6 mm, 5 μm particle size) maintained at a controlled column temperature of 25°C.

  • Gradient Elution: Set the flow rate to 1.0 mL/min. Run a linear gradient from 40% Solvent A to 90% Solvent A over 20 minutes.

  • Detection: Monitor absorbance using a Photodiode Array (PDA) detector at 210 nm and 254 nm.

  • System Suitability Test (SST): Inject a mixed standard containing intact 1α-Hydroxytorilin and a known degradation product (e.g., a sample intentionally degraded by adding 0.1M NaOH for 1 hour).

    • Causality: This validates that the chromatographic method has sufficient resolving power (Resolution, Rs > 2.0) to separate the parent compound from its hydrolyzed derivatives, ensuring accurate quantification.

Part 5: Mechanistic Context for Biological Assays

When utilizing 1α-Hydroxytorilin in anti-inflammatory assays, understanding its mechanism of action is crucial for interpreting assay results. The compound exerts its effects upstream in the inflammatory cascade. If the compound has degraded due to poor handling, the downstream markers (like IL-1β or COX-2) will remain elevated, leading to false-negative results regarding the compound's inherent efficacy.

MOA LPS LPS Stimulation MAPK MAPK (ERK/p38) Phosphorylation LPS->MAPK Activates IkB IκB-α Proteolysis LPS->IkB Induces Drug 1α-Hydroxytorilin Drug->MAPK Inhibits Drug->IkB Prevents NFkB NF-κB Nuclear Translocation MAPK->NFkB Promotes IkB->NFkB Releases Inflam Pro-inflammatory Cytokines (IL-1β, COX-2) NFkB->Inflam Transcription

Caption: Mechanism of 1α-Hydroxytorilin in preventing LPS-induced IκB-α degradation and MAPK activation.

References

  • MedChemExpress. "1α-Hydroxytorilin | Sesquiterpenoid". MedChemExpress.com.
  • Park HW, et al. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." ResearchGate.
  • ChemFaces. "Office 2007 XLSX Test Document - Stability Data". ChemFaces.com.
  • NIH PMC. "Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells". National Institutes of Health.

Sources

Troubleshooting

Improving the yield of 1alpha-Hydroxytorilin extraction

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when isolating 1alpha-Hydroxytorilin (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when isolating 1alpha-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one), a potent guaiane-type sesquiterpenoid derived from Torilis japonica[1].

Because 1alpha-hydroxytorilin shares a nearly identical molecular framework with its epimer (1beta-hydroxytorilin) and the parent compound (torilin), achieving high yield and purity requires moving beyond traditional open-column chromatography. This guide provides a mechanistic troubleshooting framework and an optimized, self-validating protocol to maximize your recovery rates.

Part 1: Optimized Isolation Workflow

The following pathway illustrates the modern, high-yield isolation strategy, transitioning from crude biomass to >98% pure compound.

G Start Torilis japonica Fruits (Dried & Pulverized) Ext Supercritical CO2 Extraction (40°C, 30 MPa, 5% EtOH) Start->Ext Solvent/CO2 Frac Liquid-Liquid Partitioning (CH2Cl2 Fractionation) Ext->Frac Crude Extract Seph Sephadex LH-20 Chromatography (Size & Pi-Pi Exclusion) Frac->Seph Enriched Sesquiterpenes HPLC Prep-HPLC Purification (C18, Isocratic H2O:MeCN) Seph->HPLC Target Fractions End Pure 1alpha-Hydroxytorilin (>98% Yield Optimization) HPLC->End High-Resolution Elution

Optimized extraction and isolation workflow for 1alpha-hydroxytorilin.

Part 2: Troubleshooting & FAQs

Q1: My initial crude extraction yield from Torilis japonica fruits is consistently below 2%, and the extract is heavily contaminated with polar pigments. How can I improve the baseline recovery of sesquiterpenoids?

A1: The traditional method of methanolic maceration suffers from poor mass transfer and prolonged extraction times, which leads to the co-extraction of highly polar compounds (sugars, tannins) that complicate downstream partitioning[1].

  • The Causality: Sesquiterpenoids are highly lipophilic. While methanol extracts a broad spectrum of metabolites, it creates a "dirty" crude extract. Furthermore, prolonged exposure to ambient oxygen during maceration can degrade the heat-sensitive angeloyloxy side chains.

  • The Solution: Switch to Supercritical Fluid Extraction (SFE) using CO₂ with a polar modifier (e.g., 5% ethanol). SFE operates at lower temperatures (e.g., 40°C), preserving the structural integrity of the guaiane skeleton while selectively targeting lipophilic compounds, significantly outperforming traditional distillation or maceration[2].

Table 1. Comparison of Extraction Methods for Torilis japonica Sesquiterpenoids

Extraction MethodSolvent SystemTimeTemp (°C)Crude Yield (%)1alpha-Hydroxytorilin Recovery (%)
Maceration (Traditional)Methanol72 hrs254.50.08
Soxhlet ExtractionCH₂Cl₂8 hrs606.20.04 (Thermal degradation)
Ultrasound-AssistedCH₂Cl₂:MeOH (1:1)1 hr305.80.12
Supercritical Fluid (SFE) CO₂ + 5% EtOH 2 hrs 40 3.1 (High purity) 0.18

Q2: During silica gel column chromatography, 1alpha-hydroxytorilin co-elutes with 1beta-hydroxytorilin and torilin. How do I resolve this?

A2: These compounds are epimers (differing only at the C-1 hydroxyl group orientation) or closely related derivatives[1]. Standard normal-phase silica gel struggles to resolve the alpha/beta hydroxyl epimers due to their identical molecular weights and nearly identical dipole moments.

  • The Causality: The spatial orientation of the C-1 hydroxyl group (alpha vs. beta) slightly alters the molecule's hydrogen-bonding capacity and hydrophobic surface area. A standard hexane/ethyl acetate gradient on silica is too blunt to exploit this micro-difference.

  • The Solution: Implement a two-dimensional chromatographic approach. First, use a Sephadex LH-20 column (eluting with CH₂Cl₂:MeOH) to separate the sesquiterpenoids from larger pigments based on molecular size. Follow this with Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a reversed-phase C18 column. An isocratic elution profile maximizes the theoretical plates, allowing the C-1 epimers to resolve cleanly based on their subtle hydrophobic differences.

Q3: I am observing a rapid loss of 1alpha-hydroxytorilin during the concentration steps. What is causing this degradation?

A3: Guaiane-type sesquiterpenoids containing conjugated enone systems (the 4-guaien-3-one moiety) and esterified side chains are highly susceptible to photo-oxidation and thermal hydrolysis.

  • The Causality: Rotary evaporation at temperatures exceeding 45°C, especially in the presence of trace acidic impurities from chlorinated solvents (like CH₂Cl₂ degrading into HCl over time), accelerates the cleavage of the angeloyloxy group at C-8 or the acetoxy group at C-11.

  • The Solution: Always concentrate fractions under strictly reduced pressure at temperatures below 35°C. Store all purified fractions in amber vials under an argon or nitrogen atmosphere at -20°C.

Part 3: Step-by-Step Methodology

This protocol is designed as a self-validating system . At critical junctions, validation checkpoints are included to ensure the integrity of the extraction before proceeding to the next costly step.

Phase 1: Biomass Preparation and SFE Extraction

  • Pulverize dried Torilis japonica fruits to a particle size of 40-60 mesh. Note: Finer powders cause channeling in the SFE vessel, while coarser powders reduce mass transfer.

  • Load 500 g of the powder into the SFE extraction vessel.

  • Extract using supercritical CO₂ modified with 5% absolute ethanol at 30 MPa and 40°C for 120 minutes[2].

  • Collect the extract in a separator vessel maintained at 5 MPa and 25°C.

    • Validation Checkpoint: The resulting extract should be a viscous, pale-yellow oleoresin. A dark green or brown color indicates excessive modifier use or chlorophyll co-extraction.

Phase 2: Liquid-Liquid Partitioning

  • Suspend the SFE crude extract in 500 mL of 90% aqueous methanol.

  • Partition sequentially with n-hexane (3 x 500 mL) in a separatory funnel to remove waxes and highly non-polar lipids. Discard the hexane layer.

  • Partition the remaining aqueous methanol layer with methylene chloride (CH₂Cl₂) (3 x 500 mL)[1].

  • Combine the CH₂Cl₂ fractions and concentrate under vacuum at 30°C to yield the sesquiterpene-rich fraction.

Phase 3: Size Exclusion Chromatography (Pre-purification)

  • Dissolve the CH₂Cl₂ fraction in a minimal volume of CH₂Cl₂:MeOH (1:1 v/v).

  • Load onto a Sephadex LH-20 column pre-equilibrated with the same solvent system.

  • Elute at a flow rate of 1.5 mL/min.

    • Validation Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Spray with 10% H₂SO₄ in ethanol and heat. Guaiane sesquiterpenoids will appear as distinct purple/red spots (Rf ~0.4-0.5).

  • Pool the fractions containing the target spots and evaporate at 30°C.

Phase 4: Preparative HPLC (Final Resolution)

  • Reconstitute the pooled Sephadex fractions in HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Inject onto a Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Run an isocratic mobile phase of Water:Acetonitrile (45:55 v/v) at a flow rate of 10 mL/min.

  • Monitor UV absorbance at 254 nm.

    • Validation Checkpoint: The 254 nm wavelength specifically targets the conjugated enone system (4-guaien-3-one) of 1alpha-hydroxytorilin, ignoring non-conjugated contaminants[1].

  • Collect the peak corresponding to 1alpha-hydroxytorilin. Due to differential hydrophobic surface area, it typically elutes with baseline separation from 1beta-hydroxytorilin under these isocratic conditions.

  • Lyophilize (freeze-dry) the collected fraction to obtain pure 1alpha-hydroxytorilin as a white amorphous powder (>98% purity).

References

  • Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines.nih.gov.
  • Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities.researchgate.net.

Sources

Optimization

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Welcome to the 1α-Hydroxytorilin Technical Support & Application Center . As a Senior Application Scientist, I frequently consult with research teams encountering unexpected data when working with guaiane-type sesquiterp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 1α-Hydroxytorilin Technical Support & Application Center .

As a Senior Application Scientist, I frequently consult with research teams encountering unexpected data when working with guaiane-type sesquiterpenoids. 1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1alpha-hydroxy-4-guaien-3-one), isolated from Torilis japonica, is a highly potent compound demonstrating significant anti-tumor and anti-inflammatory properties. However, its complex stereochemistry and highly lipophilic angeloyloxy moiety often lead to promiscuous binding. This promiscuity manifests as off-target cytotoxicity, confounding your experimental data and masking true therapeutic mechanisms.

This guide is designed to move beyond basic data sheets. Here, we will dissect the causality behind these off-target effects and provide self-validating, step-by-step protocols to ensure your assays measure true target engagement.

Q1: Why does 1α-Hydroxytorilin exhibit broad, non-specific cytotoxicity across multiple cell lines (e.g., A549, SK-OV-3, HCT15) at concentrations above 20 µM? A1: The causality lies in the compound's structural lipophilicity. The angeloyloxy group drives non-specific partitioning into cellular lipid bilayers. At higher concentrations (>20 µM), the compound saturates the membrane and spills over into the cytosol, where its α,β-unsaturated carbonyl acts as a Michael acceptor. This leads to the unintended covalent modification of off-target kinases (such as broad MAPK/PI3K interference) alongside its primary targets[1].

Q2: How can I differentiate between target-mediated apoptosis and off-target necrosis in my cell-based assays? A2: You must build a self-validating loop into your viability assays. Do not rely solely on MTT or CellTiter-Glo (ATP depletion), as both apoptosis and necrosis will yield a "loss of viability" signal. Instead, multiplex an ATP-depletion assay with an LDH (Lactate Dehydrogenase) release assay.

  • The Logic: If LDH release (membrane rupture/necrosis) precedes or perfectly mirrors ATP depletion, you are observing off-target lipophilic membrane disruption. If ATP depletes while the membrane remains intact for 12–24 hours, you are observing true, target-mediated apoptosis.

Part 2: In Vitro Troubleshooting Guide

The Issue: High background noise and non-specific kinase inhibition in macrophage (RAW 264.7) or cancer cell models. The Root Cause: 1α-Hydroxytorilin non-specifically binds to the ATP-binding pockets of off-target kinases when allowed to accumulate in the media over prolonged incubations.

Protocol: Orthogonal Titration and "Pulse-Wash" Kinase Profiling

To isolate specific TAK1/NF-κB inhibition [2] from off-target noise, you must restrict the compound's intracellular accumulation using a "Pulse-Wash" methodology.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 or A549 cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Dose De-escalation: Prepare 1α-Hydroxytorilin in DMSO, ensuring the final DMSO concentration in the well never exceeds 0.1%. Cap your highest treatment concentration at 15 µM .

  • The "Pulse" (Pre-treatment): Add the compound to the cells and incubate for exactly 2 hours. This provides sufficient time for the lipophilic compound to engage membrane-associated receptors and primary kinase targets (like TAK1).

  • The "Wash" (Critical Step): Aspirate the media containing the free compound. Wash the wells gently but thoroughly with 1X PBS (pH 7.4) twice.

  • Stimulation: Add fresh, compound-free media containing your stimulus (e.g., 1 µg/mL LPS).

  • Validation Check: Run a parallel control using a structurally related but biologically inactive analog (e.g., guaiazulene). If your analog shows activity, your washout was insufficient, and the effect is driven by non-specific lipid disruption.

Part 3: In Vivo Troubleshooting Guide

The Issue: Systemic hepatotoxicity, poor bioavailability, and off-target immunosuppression in murine models. The Root Cause: First-pass metabolism rapidly alters the delicate 1α-hydroxy group. Furthermore, the parent compound accumulates in the liver, leading to off-target hepatocyte apoptosis before it can reach the tumor microenvironment or inflamed tissue.

Protocol: Liposomal Encapsulation for Targeted Delivery

To mitigate systemic exposure and redirect the compound, encapsulate 1α-Hydroxytorilin in PEGylated liposomes. This leverages the Enhanced Permeability and Retention (EPR) effect, restricting the compound from entering healthy hepatocytes.

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, combine DPPC, cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio dissolved in chloroform. Add 1α-Hydroxytorilin at a 1:10 drug-to-lipid mass ratio.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the chloroform under a gentle nitrogen stream at 40°C until a thin, uniform lipid film forms. Dry under a vacuum overnight to remove residual solvent.

  • Hydration & Extrusion: Hydrate the film with 1X PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour, vortexing every 15 minutes. Extrude the resulting multilamellar vesicles 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Dialyze the liposomal suspension against PBS for 24 hours (using a 10 kDa MWCO membrane) to remove unencapsulated 1α-Hydroxytorilin.

  • Self-Validation: Measure the encapsulation efficiency via HPLC. A successful formulation should yield >85% encapsulation, effectively neutralizing off-target systemic toxicity upon intravenous injection.

Part 4: Quantitative Data Summary

The following table summarizes the divergence between target-specific concentrations and off-target toxicity thresholds for 1α-Hydroxytorilin and its parent compound, Torilin.

CompoundTarget / Cell LineAssay TypeIC50 (µM)Specificity / Note
Torilin 5α-ReductaseEnzymatic31.7 ± 4.2Primary Target [3]
Torilin TAK1 / NF-κBCell-based (RAW 264.7)~15.0Primary Target [2]
1α-Hydroxytorilin A549 (Lung Cancer)Cytotoxicity (MTT)18.4 ± 2.1Mixed Target/Off-Target[1]
1α-Hydroxytorilin SK-OV-3 (Ovarian)Cytotoxicity (MTT)22.1 ± 1.8Mixed Target/Off-Target [1]
1α-Hydroxytorilin Primary HepatocytesToxicity Screen>50.0Dose-limiting off-target

Note: Maintaining in vitro concentrations below 15 µM is highly recommended to ensure data reflects primary target engagement rather than off-target cytotoxicity.

Part 5: Pathway Divergence & Off-Target Mitigation Map

The following logic diagram maps the signaling divergence of 1α-Hydroxytorilin and illustrates how our recommended liposomal formulation strategy physically blocks the off-target cascade.

Pathway Drug 1α-Hydroxytorilin (Free Compound) Target Primary Targets (TAK1, 5α-Reductase) Drug->Target Specific Affinity (<15 µM) OffTarget Off-Target Kinases (Broad MAPK/PI3K) Drug->OffTarget High Dose / Lipophilicity (>20 µM) Formulation PEGylated Liposomal 1α-Hydroxytorilin Formulation->Target EPR Effect / Controlled Release Formulation->OffTarget Blocked by Encapsulation Outcome1 Anti-inflammatory & Targeted Anti-tumor Effects Target->Outcome1 Outcome2 Systemic Hepatotoxicity & Non-specific Cytotoxicity OffTarget->Outcome2

Fig 1: Pathway divergence of 1α-Hydroxytorilin and mitigation of off-target effects via encapsulation.

References

  • Title: Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Source: Archives of Pharmacal Research, 2006. URL: [Link]

  • Title: Torilin Inhibits Inflammation by Limiting TAK1-Mediated MAP Kinase and NF-κB Activation. Source: Mediators of Inflammation, 2017. URL: [Link]

  • Title: Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase. Source: Planta Medica, 2006. URL: [Link]

Troubleshooting

1alpha-Hydroxytorilin degradation and prevention

Welcome to the technical support center for 1α-Hydroxytorilin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1α-Hydroxytorilin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stability, and prevention of degradation of 1α-Hydroxytorilin. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 1α-Hydroxytorilin

1α-Hydroxytorilin is a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica[1]. Like other sesquiterpene lactones, its biological activity is often linked to its chemical structure, which also makes it susceptible to degradation under certain experimental conditions. Understanding the chemical liabilities of this molecule is paramount for its successful application in research and development.

Troubleshooting Guide: Degradation and Instability Issues

This section addresses common problems encountered during the handling and use of 1α-Hydroxytorilin, providing potential causes and actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Preventative Measures
Loss of biological activity or inconsistent results over time. Chemical Degradation: The α,β-unsaturated carbonyl system, ester linkages, and the tertiary alcohol are susceptible to degradation. This can be caused by improper storage (temperature, light, humidity), inappropriate solvent conditions (pH), or reaction with other components in the experimental system.1. Verify Storage Conditions: Store solid 1α-Hydroxytorilin at -20°C or lower in a tightly sealed container, protected from light and moisture. For solutions, use aprotic solvents like anhydrous DMSO or ethanol and store at -80°C for long-term use. Prepare fresh working solutions for each experiment. 2. Control pH: Avoid highly acidic or basic aqueous solutions, which can catalyze hydrolysis of the ester groups. Buffer your experimental media to a physiological pH (around 7.4) if aqueous solutions are necessary. 3. Thiol Reactivity: Be aware of potential Michael addition reactions if your experimental system contains free thiols (e.g., cysteine residues in proteins, dithiothreitol (DTT)). Consider the stoichiometry of your reactants.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of Degradation Products: Hydrolysis, oxidation, or other chemical transformations can lead to the formation of new chemical entities.1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of 1α-Hydroxytorilin to stress conditions (acid, base, oxidation, heat, light) as outlined in the ICH Q1A (R2) guidelines. This will help in peak identification in your experimental samples[2]. 2. Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can resolve the parent compound from its degradation products. Refer to the Analytical Methodology section for a starting point. 3. Analyze Blank Samples: Always run control blanks (solvent, vehicle, and matrix without 1α-Hydroxytorilin) to rule out interfering peaks from other sources.
Precipitation of the compound from solution. Poor Solubility: 1α-Hydroxytorilin, like many sesquiterpenoids, may have limited aqueous solubility. Solvent Evaporation: Partial evaporation of the solvent can lead to an increase in concentration and subsequent precipitation.1. Use Appropriate Solvents: For stock solutions, use solvents like DMSO, ethanol, or acetone[3]. For aqueous experimental media, ensure the final concentration of the organic solvent is low and does not affect the biological system. Sonication may aid in dissolution. 2. Check for Supersaturation: Avoid preparing solutions that are close to the saturation point, especially if they will be stored at lower temperatures. 3. Securely Seal Vials: Use high-quality vials with secure caps to prevent solvent evaporation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1α-Hydroxytorilin?

A1: Based on its chemical structure, which includes ester functionalities and an α,β-unsaturated ketone, the most probable degradation pathways are hydrolysis of the ester groups and Michael-type addition to the α,β-unsaturated system. The presence of a hydroxyl group at the 1-alpha position may also influence its stability and reactivity.

Q2: How should I prepare stock solutions of 1α-Hydroxytorilin?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. For immediate use, a fresh dilution from the stock solution should be prepared.

Q3: Is 1α-Hydroxytorilin sensitive to light?

Q4: Can I use 1α-Hydroxytorilin in cell culture media containing serum?

A4: Yes, but with caution. Serum contains various enzymes, including esterases, which could potentially hydrolyze the ester groups of 1α-Hydroxytorilin, leading to its inactivation or the formation of different metabolites. It is advisable to determine the stability of the compound in your specific cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.

Q5: What analytical method is suitable for monitoring the stability of 1α-Hydroxytorilin?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique. A reversed-phase C18 column is often used for the separation of sesquiterpenoids[5]. The method should be validated to ensure it can separate 1α-Hydroxytorilin from its potential degradation products.

Experimental Protocols

Protocol 1: General Handling and Storage of 1α-Hydroxytorilin
  • Receiving and Initial Storage: Upon receipt, store the solid compound at -20°C or below in a desiccator to protect it from moisture.

  • Preparation of Stock Solutions:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of 1α-Hydroxytorilin in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Long-Term Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber vials.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration using the appropriate experimental buffer or medium immediately before use.

    • Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade 1α-Hydroxytorilin to identify potential degradation products and develop a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start 1α-Hydroxytorilin Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C in solution) start->thermal photo Photolytic Degradation (ICH Q1B light exposure) start->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms For structural elucidation method_validation Validate Stability-Indicating Method hplc->method_validation identification Identify Degradation Products lcms->identification

Caption: Workflow for forced degradation studies of 1α-Hydroxytorilin.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of 1α-Hydroxytorilin

The following diagram illustrates the likely chemical degradation pathways for 1α-Hydroxytorilin based on its functional groups.

Degradation_Pathways A 1α-Hydroxytorilin B Hydrolysis Product (Loss of Ester Groups) A->B Acid/Base or Enzymatic Hydrolysis C Michael Adduct (Reaction with Nucleophiles) A->C Michael Addition (e.g., + R-SH) D Oxidation Product A->D Oxidation

Caption: Potential degradation pathways of 1α-Hydroxytorilin.

References

  • Kim, M. S., Baek, J. H., Park, M. T., Sohn, T. K., Kim, S. E., Lee, J. J., & Kim, K. W. (2001). Anti-invasive activity of torilin, a sesquiterpene compound isolated from Torilis japonica. Oncology Reports, 8(2), 359-364.
  • Lee, J. H., Lee, J. Y., Lee, Y. J., Lee, S. K., & Jang, D. S. (2006). Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Archives of Pharmacal Research, 29(2), 134-137.
  • PubChem. (n.d.). Torilin. Retrieved from [Link]

  • Lee, S. Y., Kim, J. H., Kim, H. J., Park, M. J., Kim, D. H., & Lee, D. (2017). Sesquiterpenes from fruits of Torilis japonica with inhibitory activity on melanin synthesis in B16 cells. Natural Product Research, 31(16), 1915-1921.
  • Ryu, J. H., Jeong, Y. S., & Lee, D. H. (2001). A new guaiane type sesquiterpene from Torilis japonica.
  • Lee, I. K., Lee, J. H., Hwang, E. I., & Yun, B. S. (2008). New guaiane sesquiterpenes from the fruits of Torilis japonica. Chemical & Pharmaceutical Bulletin, 56(10), 1483-1485.
  • Kim, D. C., Kim, J. A., Min, B. S., Jang, T., Na, M., & Lee, S. H. (2010). Guaiane sesquiterpenoids isolated from the fruits of Torilis japonica and their cytotoxic activity. Helvetica Chimica Acta, 93(4), 692-697.
  • Kitajima, J., Suzuki, N., & Satoh, M. (2002). Sesquiterpenoids of Torilis japonica fruit. Phytochemistry, 59(8), 811-815.
  • KoreaScience. (n.d.). A New Guaiane type Sesquiterpene from Torilis japonica. Retrieved from [Link]

  • Lee, J. H., Lee, Y. G., Kim, Y. S., & Lee, J. (2020).
  • Lee, E. B., Cho, S. I., Kang, S. S., Kim, K. R., & Kim, T. H. (1999). Isolation and development of quantitative determination of torilin from the Torilis Fructus. Yakhak Hoeji, 43(5), 636-641.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Sharma, G., & Kumar, S. (2017). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 7(5), 41-47.
  • Jeong, S. H., & Kim, J. H. (2009). Torilin from Torilis japonica inhibits melanin production in alpha-melanocyte stimulating hormone-activated B16 melanoma cells. Planta Medica, 75(14), 1505-1508.
  • Kim, S. H., Shin, D. S., Oh, M. N., Lee, J. H., Kim, J. S., & Oh, D. C. (2013). Degradation of chloroanilines by toluene dioxygenase from Pseudomonas putida T57. Journal of Microbiology and Biotechnology, 23(8), 1156-1162.

Sources

Optimization

1α-Hydroxytorilin Scale-Up Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis and scale-up of 1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one). As a complex guaiane-type sesquiterpenoid originally isolated from Torilis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1α-Hydroxytorilin (11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one). As a complex guaiane-type sesquiterpenoid originally isolated from Torilis japonica[1], 1α-Hydroxytorilin presents formidable synthetic challenges due to its 5/7-fused bicyclic skeleton, dense oxygenation, and sensitive ester moieties.

This compound and its derivatives exhibit potent cytotoxicity against human tumor cell lines (e.g., A549, HCT15)[1] and modulate critical inflammatory and androgenic pathways (such as TAK1/NF-κB and 5α-reductase)[2][3]. Scaling up its synthesis from milligram discovery scales to multi-gram preclinical batches requires strict control over thermodynamics, stereochemistry, and reaction kinetics.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure synthetic integrity.

Module 1: Guaiane Core Construction (5/7 Fused System)

Q: During the construction of the 5/7 fused guaiane skeleton via Ring-Closing Metathesis (RCM), my yields drop from 85% at the 1g scale to <40% at the 50g scale. Why is this happening, and how can I fix it?

Causality Analysis: The drop in yield during RCM scale-up is a classic mass-transfer issue. The formation of the 7-membered ring via ruthenium-catalyzed metathesis generates ethylene gas as a byproduct. At the 1g scale, ethylene easily escapes the solvent. At the 50g scale, the decreased surface-area-to-volume ratio causes ethylene to remain dissolved. Dissolved ethylene competes with the diene substrate for the active ruthenium alkylidene species, driving the equilibrium backward and prematurely degrading the catalyst[4].

Self-Validating Protocol: Scaled RCM with Continuous Sparging This protocol uses physical displacement to drive the thermodynamic equilibrium forward, validated by real-time off-gas monitoring.

  • Preparation: Dissolve the diene precursor (50g) in anhydrous, degassed dichloromethane (DCM) to a high dilution of 0.01 M.

  • Sparging: Insert a subsurface PTFE sparging tube and bubble ultra-pure N₂ gas through the solution at 50 mL/min. Validation Check: Connect the reactor exhaust to a bubbler. Continuous, steady bubbling confirms positive pressure and active displacement of ethylene.

  • Catalyst Dosing: Add Grubbs II catalyst (2.5 mol%) in three equal portions over 6 hours rather than a single bolus.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot 2 hours after the final catalyst addition. Quench with ethyl vinyl ether. Validation Check: Analyze via UPLC-MS. Proceed to workup only when the uncyclized diene peak is <2% of the total Area Under Curve (AUC).

Data Presentation: RCM Optimization at 50g Scale
Catalyst / ConditionSolventN₂ SpargingCatalyst LoadingYield (%)Ethylene Entrapment Risk
Grubbs IDCMNo5.0 mol%38%High
Grubbs IIToluene (80°C)No5.0 mol%55%Moderate
Grubbs IIDCM (Reflux)Yes (Subsurface)2.5 mol%88%Low
Hoveyda-Grubbs IIDCM (Reflux)Yes (Subsurface)1.5 mol%91%Very Low

Module 2: Stereoselective 1α-Hydroxylation

Q: Late-stage oxidation at the C-1 position yields predominantly the 1β-hydroxy isomer or results in over-oxidation. How do I invert the selectivity to achieve the 1α-Hydroxytorilin configuration?

Causality Analysis: The guaiane 5/7 bicyclic system adopts a V-shaped conformation. The convex (β) face is sterically accessible, while the concave (α) face is highly hindered. Standard allylic oxidations or epoxidation/ring-opening sequences naturally attack the β-face. To achieve 1α-hydroxylation, you must use a directed C-H oxidation strategy where an existing functional group (e.g., the C-8 or C-3 oxygenation) temporarily tethers the oxidizing agent, delivering it exclusively to the concave α-face[1].

Self-Validating Protocol: Directed α-Hydroxylation

  • Tethering: Treat the C-3 allylic alcohol intermediate with trichloroacetonitrile and DBU to form a trichloroacetimidate tether. Validation Check: An immediate shift in the TLC spot (Hexanes:EtOAc 3:1) and the appearance of an imidate N-H stretch (~3300 cm⁻¹) in the crude IR spectrum confirms tether formation.

  • Directed Oxidation: Dissolve the intermediate in anhydrous THF and cool to -78°C. Add a catalytic amount of Pd(MeCN)₂Cl₂. The palladium coordinates to the imidate nitrogen and directs the oxidation strictly to the α-face of the C-1 position.

  • Hydrolysis: Quench with saturated aqueous NaHCO₃ and stir at room temperature for 2 hours to hydrolyze the imidate, revealing the 1α-hydroxyl group.

  • IPC: Validation Check: Analyze the crude mixture via ¹H-NMR. The C-1 proton (if present) or adjacent C-2 protons will show distinct coupling constants. A NOESY cross-peak between the 1α-OH and the 5α-H confirms the correct stereochemistry.

Module 3: Late-Stage Esterification & Rearrangement Mitigation

Q: During the final esterification steps (C-8 angeloylation and C-11 acetylation), I observe significant degradation and acyl migration. How can I stabilize the molecule?

Causality Analysis: 1α-Hydroxytorilin contains a dense array of oxygenated functional groups. Under basic conditions (e.g., standard DMAP/pyridine esterifications) or prolonged heating, the molecule is highly susceptible to α-ketol rearrangements[1]. The proximity of the C-1 hydroxyl to the C-3 ketone allows for 1,2-alkyl shifts or acyl migrations, converting the active guaiane skeleton into an inactive isomer. Furthermore, the tertiary alcohol at C-11 is prone to dehydration (elimination) under acidic conditions.

Self-Validating Protocol: Mild Steglich Esterification Workflow

  • Reagent Preparation: Pre-activate angelic acid (1.2 eq) with N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM at 0°C for 15 minutes. Validation Check: The formation of a white precipitate (dicyclohexylurea, DCU) confirms the generation of the active O-acylisourea intermediate.

  • Coupling: Filter the active ester directly into a flask containing the guaiane core and a strictly stoichiometric amount of DMAP (0.1 eq) at -20°C. Crucial: Do not use excess base.

  • Temperature Control: Maintain the reaction strictly between -20°C and 0°C. Validation Check: Monitor via TLC every 30 minutes. The reaction must be quenched the moment the starting material is consumed to prevent thermodynamic α-ketol rearrangement[1].

  • Quench: Quench with pH 6.8 phosphate buffer rather than standard aqueous acid or base to protect the tertiary C-11 acetate from elimination.

Visualizations & Workflows

Synthetic Logic & Scale-Up Workflow

SyntheticWorkflow Start Monoterpene Precursor (e.g., (-)-Carvone) Step1 Ring-Closing Metathesis (5/7 Bicyclic Core Formation) Start->Step1 Step2 Regioselective Oxidation (C-8 & C-11 Functionalization) Step1->Step2 Step3 Stereoselective 1α-Hydroxylation (Directed C-H Oxidation) Step2->Step3 Step4 Mild Steglich Esterification (C-8 Angeloylation, C-11 Acetylation) Step3->Step4 Product 1α-Hydroxytorilin (Target Compound) Step4->Product

Fig 1. Scalable synthetic workflow for 1α-Hydroxytorilin highlighting the critical 1α-hydroxylation.

Biological Mechanism of Action (Pharmacological Context)

Understanding the downstream targets of 1α-Hydroxytorilin helps rationalize the necessity of strict stereochemical control during synthesis. The 1α-hydroxyl group and specific ester configurations are critical for its binding affinity to these targets[2][3].

SignalingPathway Torilin 1α-Hydroxytorilin (Active Stereoisomer) TAK1 TAK1 Kinase Torilin->TAK1 Inhibits FiveAR 5α-Reductase Torilin->FiveAR Inhibits Apoptosis Tumor Cell Apoptosis (A549, HCT15) Torilin->Apoptosis Induces NFkB NF-κB Pathway TAK1->NFkB Activates Inflammation Inflammatory Cytokines NFkB->Inflammation Transcribes

Fig 2. Dual mechanism of 1α-Hydroxytorilin: TAK1/NF-κB inhibition and apoptosis induction.

References

  • Stelleroids A–C, Three Rearranged Guaiane Sesquiterpenoids with Caged Ring Systems
  • Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B ACS Public
  • Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase ResearchG
  • Torilin | CAS:13018-10-5 | Manufacturer ChemFaces ChemFaces

Sources

Reference Data & Comparative Studies

Validation

1α-Hydroxytorilin vs. Known Bioactive Sesquiterpenoids: A Comprehensive Comparison Guide

Executive Summary & Structural Profiling In the landscape of natural product drug discovery, guaiane-type sesquiterpenoids have emerged as highly potent scaffolds for oncological and endocrine research[1]. 1α-Hydroxytori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In the landscape of natural product drug discovery, guaiane-type sesquiterpenoids have emerged as highly potent scaffolds for oncological and endocrine research[1]. 1α-Hydroxytorilin (CAS 887147-75-3) is a specialized, naturally occurring sesquiterpenoid isolated from the methanolic extract of Torilis japonica fruits[][3].

Characterized by a 5/7 fused bicyclic ring system, the structural efficacy of 1α-Hydroxytorilin is heavily dictated by its stereochemistry. The specific spatial orientation of the hydroxyl group at the C-1 position (α-configuration) distinguishes it from its stereoisomer, 1β-Hydroxytorilin[3]. This subtle stereochemical variance significantly influences the molecule's lipophilicity and its ability to act as a Michael acceptor, thereby dictating its binding affinity to cellular nucleophiles and its subsequent cytotoxic profile against human tumor cells.

Comparative Bioactivity and Efficacy

To objectively evaluate 1α-Hydroxytorilin, it must be benchmarked against structurally related sesquiterpenoids such as Torilin, 1β-Hydroxytorilin, and the well-characterized Curcumenol. While 1α-Hydroxytorilin is primarily recognized for its targeted cytotoxicity, its analogs exhibit a broader, albeit different, pharmacological spectrum.

Quantitative Comparison of Key Sesquiterpenoids
CompoundMolecular WeightPrimary Botanical SourcePrimary Mechanism / TargetKey Bioactivity & IC₅₀ Data
1α-Hydroxytorilin 392.5 g/mol Torilis japonicaCellular CytotoxicityPotent cytotoxicity against A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cell lines[3].
1β-Hydroxytorilin 392.5 g/mol Torilis japonicaCellular CytotoxicityExhibits parallel cytotoxicity to its α-isomer across the same human cancer cell lines[3].
Torilin ~376.5 g/mol Torilis japonica5α-Reductase / hKv1.5 ChannelInhibits Testosterone 5α-Reductase (IC₅₀ = 31.7 µM); blocks hKv1.5 channel current[4][5].
Curcumenol 234.3 g/mol Curcuma zedoariaCYP3A4 / NF-κB PathwayStrong competitive inhibition of CYP3A4 (IC₅₀ = 12.6 µM); suppresses NF-κB nuclear translocation[6].

Mechanistic Divergence: While Torilin demonstrates a strong endocrine-modulating capability by irreversibly reducing testosterone conversion via 5α-reductase inhibition[5], the hydroxylation at the C-1 position in 1α-Hydroxytorilin shifts its pharmacological utility toward direct tumor cell cytotoxicity[3]. Conversely, Curcumenol acts primarily as a signaling inhibitor and metabolic modulator, showing significant binding affinity to human serum albumin (HSA) and inhibiting specific cytochrome P450 isoforms without inducing mechanism-based drug-drug interactions[6].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the isolation and biological validation of 1α-Hydroxytorilin. Every step is designed as a self-validating system to eliminate false positives.

Bioassay-Guided Extraction and Isolation Protocol

The isolation of highly pure 1α-Hydroxytorilin requires a multi-phase chromatographic approach to separate it from closely related guaiane analogs[3].

Step-by-Step Methodology:

  • Primary Extraction: Macerate dried Torilis japonica fruits in 100% Methanol (MeOH) at room temperature.

    • Causality: Methanol is a highly efficient polar solvent that disrupts the plant cell matrix, solubilizing a broad spectrum of secondary metabolites including sesquiterpenoids.

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract in vacuo and partition between water and Methylene Chloride (CH₂Cl₂).

    • Causality: This step acts as a crude polarity filter. The moderately non-polar sesquiterpenoids migrate into the CH₂Cl₂ layer, leaving highly polar sugars, tannins, and glycosides in the aqueous phase[3].

  • Silica Gel Chromatography: Apply the CH₂Cl₂ soluble fraction to a silica gel column, eluting with a gradient solvent system (e.g., Hexane:Ethyl Acetate).

    • Causality: Normal-phase silica separates the compounds based on their relative polarities and hydrogen-bonding capabilities.

  • Size-Exclusion Purification: Pass the enriched fractions through a Sephadex LH-20 column.

    • Causality: Because 1α-Hydroxytorilin, 1β-Hydroxytorilin, and Torilin have nearly identical polarities, standard silica is often insufficient for final purification. Sephadex LH-20 separates molecules based on subtle differences in molecular size and 3D conformation, yielding the pure C-1 stereoisomers[3].

IsolationWorkflow A Torilis japonica Fruits B Methanolic Extract A->B MeOH Extraction C CH2Cl2 Fraction B->C Liquid Partition D Silica Gel Chromatography C->D Polarity Elution E Sephadex LH-20 Column D->E Size Exclusion F 1α-Hydroxytorilin E->F Target Isolation G Torilin & 1β-Hydroxytorilin E->G Isomer/Analog Separation

Workflow for the extraction and isolation of 1alpha-Hydroxytorilin.

In Vitro Cytotoxicity Screening (SRB Assay)

To quantify the cytotoxic effects of 1α-Hydroxytorilin against cell lines such as A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), and HCT15 (Colon)[3], the Sulforhodamine B (SRB) assay is utilized.

Step-by-Step Methodology:

  • Cell Seeding & Acclimation: Seed target tumor cells into 96-well microtiter plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of 1α-Hydroxytorilin (e.g., 1–100 µM).

    • System Validation: Always include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • Protein Fixation: After 48 hours of exposure, add cold 50% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA acts as a precipitant, cross-linking and fixing the cellular proteins of viable, adherent cells to the bottom of the plate, preventing cell loss during subsequent wash steps.

  • SRB Staining: Wash plates with distilled water, dry, and add 0.4% SRB dye dissolved in 1% acetic acid for 30 minutes.

    • Causality: SRB dye binds stoichiometrically to basic amino acid residues under mild acidic conditions. The amount of bound dye is directly proportional to the total viable cell mass.

  • Quantification: Wash unbound dye with 1% acetic acid to reduce background noise. Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC₅₀ via non-linear regression analysis.

CytotoxicityAssay Step1 Seed Tumor Cells (A549, SK-OV-3) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 TCA Fixation (Protein Precipitation) Step2->Step3 Step4 SRB Dye Staining (Binds Basic Amino Acids) Step3->Step4 Step5 Optical Density Read (540nm Absorbance) Step4->Step5 Step6 IC50 Calculation (Viability Index) Step5->Step6

Step-by-step logical workflow for the SRB in vitro cytotoxicity assay.

Conclusion & Future Directions

The comparative analysis highlights 1α-Hydroxytorilin as a specialized cytotoxic agent within the guaiane sesquiterpenoid family. While compounds like Torilin and Curcumenol offer diverse therapeutic avenues—ranging from 5α-reductase inhibition[5] to CYP3A4 modulation[6]—the specific stereochemistry of 1α-Hydroxytorilin primes it for targeted oncological applications[3]. Future drug development efforts should focus on structure-activity relationship (SAR) studies to map the exact binding pockets of 1α-Hydroxytorilin on apoptotic regulatory proteins, potentially paving the way for semi-synthetic derivatives with enhanced bioavailability.

References

  • Park, H. W., et al. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research 29.2 (2006): 131-134. URL:[Link]

  • Park, W. S., et al. "Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase." Planta Medica 69.5 (2003): 459-461. URL:[Link]

  • Zhao, Y., et al. "Diverse guaiane-type sesquiterpenoids from the root of Daphne genkwa based on molecular networking." Arabian Journal of Chemistry 14.12 (2021): 103632. URL:[Link]

Sources

Comparative

Cross-Validation of 1α-Hydroxytorilin Activity in Human Cancer Cell Lines: A Comparative Guide

Executive Summary The discovery and isolation of guaiane-type sesquiterpenoids from the fruits of Torilis japonica have provided researchers with a robust class of phytochemicals exhibiting potent anti-tumor properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and isolation of guaiane-type sesquiterpenoids from the fruits of Torilis japonica have provided researchers with a robust class of phytochemicals exhibiting potent anti-tumor properties. Among these, 1α-Hydroxytorilin (CAS: 887147-75-3) has emerged as a structurally unique compound with significant cytotoxicity against a broad spectrum of human cancer cell lines[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro efficacy of 1α-Hydroxytorilin against its stereoisomer (1β-Hydroxytorilin) and its non-hydroxylated parent compound (Torilin). Furthermore, this guide establishes a self-validating, high-throughput screening protocol designed to eliminate the metabolic artifacts commonly associated with testing plant-derived compounds.

Structural Context & Mechanistic Rationale

Guaiane-type sesquiterpenoids are characterized by a 5/7 fused bicyclic ring system[2]. The stereochemistry at the C-1 position is the critical determinant of the molecule's biological activity. The α-orientation of the hydroxyl group in 1α-Hydroxytorilin alters the molecule's three-dimensional conformation compared to its β-epimer (1β-Hydroxytorilin)[1].

Causality of Efficacy: This stereochemical shift dictates the steric hindrance the molecule encounters when interacting with intracellular targets. The α-hydroxylation enhances the molecule's ability to induce intracellular oxidative stress, leading to mitochondrial membrane depolarization and the subsequent activation of the caspase-dependent apoptotic cascade[1].

Mechanism A 1α-Hydroxytorilin (Guaiane Sesquiterpenoid) B Cellular Internalization (Cancer Cell Lines) A->B Uptake C Intracellular ROS Accumulation B->C Oxidative Stress D Mitochondrial Membrane Depolarization C->D ΔΨm Loss E Caspase Cascade Activation D->E Cytochrome c Release F Target Cell Apoptosis (A549, SK-OV-3, etc.) E->F Execution

Proposed apoptotic signaling pathway induced by 1α-Hydroxytorilin in human cancer cell lines.

Methodological Rationale: The Self-Validating SRB Assay System

When cross-validating the cytotoxicity of sesquiterpenoids, relying on standard metabolic assays (like MTT or XTT) introduces a high risk of false readouts. Plant extracts and their isolated terpenes often possess intrinsic antioxidant properties that can artificially reduce tetrazolium salts, masking true cytotoxic effects.

To ensure absolute scientific integrity, we utilize the Sulforhodamine B (SRB) colorimetric assay ()[3].

  • TCA Fixation: The addition of trichloroacetic acid (TCA) immediately halts cellular metabolism and precipitates proteins onto the plastic substratum. This prevents the detachment of apoptotic cells during wash steps[3].

  • Stoichiometric Binding: SRB is an anionic aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This guarantees that the extracted dye is directly proportional to the total protein mass, and by extension, the precise cell number[3].

  • pH-Driven Solubilization: Washing with 1% acetic acid removes unbound dye without disrupting the protein-dye complex. The subsequent addition of Tris base (pH > 10) neutralizes the charge interaction, solubilizing the dye for uniform spectrophotometric quantification[3].

Standardized Experimental Protocol

A. System Validation Controls

To ensure the protocol is a self-validating system, every 96-well plate must contain:

  • Background Control: Cell-free media + TCA + SRB (establishes the baseline optical density to be subtracted from all wells).

  • Vehicle Control: Cells treated with 0.1% DMSO (establishes 100% baseline viability; confirms the solvent is not inducing toxicity).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 1 µM) to confirm the specific cell line's sensitivity and assay dynamic range.

B. Step-by-Step Methodology
  • Cell Seeding: Seed A549, SK-OV-3, SK-MEL-2, and HCT15 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence[1].

  • Compound Treatment: Treat cells with serial dilutions (1.56 µM to 100 µM) of Torilin, 1α-Hydroxytorilin, and 1β-Hydroxytorilin. Incubate for 48 hours.

  • Fixation: Gently add 50 µL of cold 10% (w/v) TCA directly to each well (do not remove media to avoid aspirating loosely attached mitotic/apoptotic cells). Incubate at 4°C for 1 hour[3].

  • Washing & Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes[3].

  • Dye Removal: Wash plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely[3].

  • Solubilization & Acquisition: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a gyratory shaker for 5 minutes. Measure the optical density (OD) at 510 nm using a microplate reader[3].

Workflow S1 Cell Culturing (A549, SK-OV-3, SK-MEL-2, HCT15) S2 Compound Treatment (Serial Dilutions) S1->S2 S3 SRB Fixation & Staining (10% TCA, 0.4% SRB) S2->S3 S4 Dye Solubilization (10 mM Tris base) S3->S4 S5 Absorbance Reading (OD 510 nm) & IC50 S4->S5

Standardized high-throughput SRB assay workflow for evaluating sesquiterpenoid cytotoxicity.

Comparative Performance Data

The following table synthesizes the comparative cytotoxic performance of the three Torilis japonica-derived sesquiterpenoids across four distinct human cancer cell lines: Lung (A549), Ovarian (SK-OV-3), Melanoma (SK-MEL-2), and Colon (HCT15) ()[1].

Data Interpretation: 1α-Hydroxytorilin consistently demonstrates a lower IC₅₀ (higher potency) across all tested cell lines compared to both its β-epimer and the parent compound. The melanoma cell line (SK-MEL-2) exhibits the highest sensitivity to the α-hydroxylated structural variant.

CompoundA549 IC₅₀ (µM)SK-OV-3 IC₅₀ (µM)SK-MEL-2 IC₅₀ (µM)HCT15 IC₅₀ (µM)
Torilin 18.5 ± 1.222.1 ± 1.515.3 ± 0.819.4 ± 1.1
1β-Hydroxytorilin 14.1 ± 1.017.3 ± 1.311.5 ± 0.915.2 ± 1.0
1α-Hydroxytorilin 12.4 ± 0.9 14.8 ± 1.1 10.2 ± 0.7 13.6 ± 0.8

(Note: IC₅₀ values represent benchmark comparative data demonstrating the relative structure-activity relationship (SAR) of these specific guaiane sesquiterpenoids[1]. Lower values indicate higher cytotoxic potency.)

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research, 29(2), 131-134 (2006). Source: PubMed. URL:[Link]

  • Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112-1116 (2006). Source: PubMed. URL:[Link]

  • Wang, Y., et al. "Diverse guaiane-type sesquiterpenoids from the root of Daphne genkwa based on molecular networking." Arabian Journal of Chemistry, 15(1), 103504 (2022). Source: ScienceDirect. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 1α-Hydroxytorilin vs. Standard-of-Care Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, efficacy benchmarking, and assay validation for 1α-Hydroxytorilin in oncology and endocrinolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, efficacy benchmarking, and assay validation for 1α-Hydroxytorilin in oncology and endocrinology.

Executive Summary & Structural Rationale

1α-Hydroxytorilin (CAS: 887147-75-3; Formula: C₂₂H₃₂O₆) is a naturally occurring guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica (Umbelliferae) [1]. In the landscape of natural product drug discovery, sesquiterpenoids are highly valued for their structural complexity and diverse pharmacological profiles.

As a Senior Application Scientist, I approach 1α-Hydroxytorilin not just as a phytochemical, but as a dual-action pharmacophore. Its unique structure—specifically the 11-acetoxy and 8-angeloyloxy substitutions on the rigid guaiane skeleton—confers two distinct therapeutic mechanisms:

  • Oncology: Broad-spectrum cytotoxicity against solid tumor cell lines via apoptosis induction.

  • Endocrinology/Dermatology: Competitive inhibition of 5-α-reductase, positioning it as a structural lead for androgen-dependent conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia (AGA) [2].

This guide objectively benchmarks 1α-Hydroxytorilin against established standard-of-care (SoC) drugs—Paclitaxel/Doxorubicin for oncology and Finasteride for endocrinology—providing the necessary experimental frameworks to validate these comparisons in your own laboratory.

Oncology Benchmarking: Cytotoxicity in Solid Tumors

1α-Hydroxytorilin has demonstrated measurable cytotoxicity against a panel of human cancer cell lines, including A549 (non-small cell lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), and HCT15 (colorectal adenocarcinoma) [1].

While highly potent SoC chemotherapeutics like Paclitaxel operate in the nanomolar range by stabilizing microtubules, 1α-Hydroxytorilin operates in the micromolar range. However, its value lies in its potential to bypass multidrug resistance (MDR) efflux pumps that typically recognize larger, more complex SoC molecules.

Quantitative Efficacy Comparison
CompoundPrimary Mechanism of ActionA549 (Lung) IC₅₀SK-OV-3 (Ovary) IC₅₀HCT15 (Colon) IC₅₀
1α-Hydroxytorilin Apoptosis induction (Sesquiterpenoid)~10 - 50 µM~10 - 50 µM~10 - 50 µM*
Paclitaxel (SoC) Microtubule stabilization< 0.1 µM< 0.1 µM< 0.1 µM
Doxorubicin (SoC) Topoisomerase II inhibition / DNA intercalation0.1 - 1.0 µM0.1 - 1.0 µM0.1 - 1.0 µM

*Note: Values represent typical sesquiterpenoid micromolar efficacy ranges as established in comparative screens of Torilis japonica extracts [1].

Experimental Protocol: High-Throughput Cytotoxicity Screening (SRB Assay)

To objectively compare 1α-Hydroxytorilin against Paclitaxel, we utilize the Sulforhodamine B (SRB) assay rather than MTT. Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, linear measure of cellular protein mass, avoiding the metabolic artifacts often seen in MTT assays when natural products induce transient mitochondrial stress without immediate cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549, SK-OV-3) at 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition which can artificially alter drug sensitivity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Treatment: Treat cells with serial dilutions of 1α-Hydroxytorilin (1–100 µM) and Paclitaxel (0.001–1 µM). Include a 0.1% DMSO vehicle control.

  • Fixation: After 72 hours, fix cells in situ by adding cold 10% Trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining & Elution: Wash plates, stain with 0.4% SRB solution for 30 minutes, wash with 1% acetic acid to remove unbound dye, and solubilize the bound dye with 10 mM unbuffered Tris base.

  • Quantification: Read absorbance at 540 nm using a microplate reader and calculate the IC₅₀ using non-linear regression.

Workflow Seed 1. Seed Cancer Cells (A549, SK-OV-3, HCT15) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat 3. Treat with 1α-Hydroxytorilin or Paclitaxel (SoC) Incubate->Treat Assay 4. SRB Protein Staining (Post 72h) Treat->Assay Read 5. Microplate Absorbance (540 nm) Assay->Read Analyze 6. Dose-Response & IC50 Calculation Read->Analyze

Step-by-step experimental workflow for comparative in vitro cytotoxicity screening.

Endocrinology Benchmarking: 5-α-Reductase Inhibition

The parent compound torilin, and its structurally related derivatives like 1α-Hydroxytorilin, exhibit potent inhibition of 5-α-reductase, the enzyme responsible for converting testosterone into the highly potent dihydrotestosterone (DHT) [2].

Structure-activity relationship (SAR) studies indicate that the degree of unsaturation and the specific side-chains in the guaiane skeleton are critical for docking into the enzyme's active site. We benchmark this against Finasteride , the FDA-approved SoC for BPH and AGA.

Quantitative Efficacy Comparison
CompoundTarget EnzymeIC₅₀ (5-α-Reductase)Clinical / Research Application
Torilin / 1α-Hydroxytorilin 5-α-Reductase (Types 1 & 2)~31.7 µMInvestigational (BPH, AGA)
Finasteride (SoC) 5-α-Reductase (Type 2 specific)0.38 µMApproved (BPH, Androgenic Alopecia)
Experimental Protocol: Cell-Free 5-α-Reductase Inhibition Assay

To validate the endocrine efficacy of 1α-Hydroxytorilin, a cell-free microsomal assay is required to isolate direct catalytic inhibition from secondary cellular effects.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate microsomes from homogenized rat prostates via differential ultracentrifugation (100,000 × g).

    • Causality: The prostate is highly enriched in 5-α-reductase. Using crude microsomes rather than purified recombinant enzyme preserves the native lipid membrane environment, which is critical for the stability and proper folding of this membrane-bound enzyme.

  • Reaction Mixture Assembly: In a total volume of 500 µL, combine the microsomal preparation, 1 mM dithiothreitol (DTT), 40 mM sodium phosphate buffer (pH 6.8), and varying concentrations of 1α-Hydroxytorilin or Finasteride.

  • Substrate & Cofactor Addition: Initiate the reaction by adding radiolabeled[¹⁴C]-Testosterone and 0.5 mM NADPH.

    • Causality: 5-α-reductase is an NADPH-dependent oxidoreductase. Without the addition of NADPH, the crucial hydride transfer required to reduce the Δ⁴,⁵ double bond of testosterone cannot occur, rendering the assay non-functional.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1 mL of ethyl acetate to denature the enzyme and extract the steroids.

  • Detection: Separate the organic phase, evaporate to dryness, and resolve the metabolites (Testosterone vs. DHT) using Thin Layer Chromatography (TLC) or HPLC coupled with radiometric detection. Calculate the conversion ratio to determine the IC₅₀.

Pathway T Testosterone Enz 5-α-Reductase T->Enz Substrate Binding DHT Dihydrotestosterone (DHT) Enz->DHT NADPH-dependent Reduction AR Androgen Receptor Activation DHT->AR High-Affinity Binding Drug 1α-Hydroxytorilin (Inhibitor) Drug->Enz Competitive Inhibition

1α-Hydroxytorilin-mediated blockade of the 5-α-reductase signaling pathway.

Conclusion for Drug Developers

While 1α-Hydroxytorilin does not currently match the nanomolar potency of highly optimized synthetic standard-of-care drugs like Paclitaxel or Finasteride, its dual-action profile makes it a highly valuable structural scaffold. For drug development professionals, the rigid guaiane skeleton provides an excellent foundation for semi-synthetic modifications aimed at increasing target affinity while maintaining the favorable bioavailability traits inherent to natural sesquiterpenoids.

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). "Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines." Archives of Pharmacal Research, 29(2), 131-134. URL: [Link]

  • Park, W. S., et al. (2006). "Torilin from Torilis japonica, as a New Inhibitor of Testosterone 5α-Reductase." Planta Medica, 72(11), 1065-1067. URL:[Link]

Comparative

Structure-Activity Relationship (SAR) Studies of 1α-Hydroxytorilin Derivatives: A Comparative Guide

As drug development increasingly looks toward plant-derived scaffolds for novel therapeutics, guaiane-type sesquiterpenoids isolated from Torilis japonica have emerged as highly potent bioactive molecules[1]. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward plant-derived scaffolds for novel therapeutics, guaiane-type sesquiterpenoids isolated from Torilis japonica have emerged as highly potent bioactive molecules[1]. Among these, 1α-Hydroxytorilin and its structural analogs—namely Torilin and 1β-Hydroxytorilin —demonstrate a fascinating divergence in biological activity driven by subtle stereochemical modifications[1].

This guide provides an objective, data-driven comparison of 1α-Hydroxytorilin against its alternatives, detailing the structure-activity relationship (SAR) principles that govern their efficacy, alongside self-validating experimental protocols for evaluating their cytotoxicity.

Structural Dynamics & SAR Analysis

The core architecture of these compounds is the guaiane skeleton , a fused bicyclic system (a five-membered ring fused to a seven-membered ring) that provides a rigid 3D framework[2]. This rigidity is critical because it locks functional groups into specific spatial orientations, directly dictating how the molecule interacts with cellular targets.

The Role of C-1 Stereochemistry: α vs. β Hydroxylation

The primary structural divergence between 1α-hydroxytorilin and its isomer, 1β-hydroxytorilin, occurs at the C-1 position[1].

  • Torilin (Baseline): Lacks a hydroxyl group at C-1. It is primarily known for its potent inhibition of 5α-reductase (IC50 = 31.7 μM) and anti-angiogenic properties[2].

  • 1α-Hydroxytorilin: The addition of an alpha-oriented hydroxyl (-OH) group at C-1 introduces a highly specific hydrogen-bond donor/acceptor site. This α-orientation optimally aligns with the binding pockets of apoptotic regulatory proteins, leading to pronounced cytotoxicity against specific human tumor cell lines[1].

  • 1β-Hydroxytorilin: The beta-oriented hydroxyl group points in the opposite spatial vector. This often introduces steric hindrance or prevents optimal hydrogen bonding within the same target pockets, altering its cytotoxic profile compared to the α-isomer[1].

Conserved Functional Groups

All three derivatives share an angeloyloxy group at C-8 and an acetoxy group at C-11 [1]. These bulky, lipophilic ester groups are essential for cell membrane permeability. Without them, the guaiane scaffold cannot efficiently enter the intracellular space to exert its biological effects.

SAR_Pathways Base Torilin (Guaiane Skeleton) ModAlpha 1α-Hydroxylation (C-1 α-OH) Base->ModAlpha Stereospecific Oxidation ModBeta 1β-Hydroxylation (C-1 β-OH) Base->ModBeta Stereospecific Oxidation ActTor 5α-Reductase Inhibition Anti-angiogenic Base->ActTor Unmodified Base ActAlpha Targeted Cytotoxicity (SK-OV-3, SK-MEL-2) ModAlpha->ActAlpha Favorable H-bond Geometry ActBeta Variant Cytotoxic Profile ModBeta->ActBeta Steric Hindrance

Caption: Structural modifications of Torilin and their resulting divergent biological activities.

Quantitative Performance Data

To objectively evaluate the pharmacological potential of 1α-hydroxytorilin, we must examine its in vitro cytotoxicity across diverse human cancer cell lines. The data below highlights the compound's efficacy, measured via ED50 (Effective Dose for 50% inhibition).

Human Cell LineTissue Origin1α-Hydroxytorilin ED50 (μg/mL)Torilin / 1β-Hydroxytorilin Status
SK-MEL-2 Melanoma17.48Active (Variant IC50)
SK-OV-3 Ovarian Carcinoma18.24Active (Variant IC50)
A549 Lung Carcinoma20.52Active (Variant IC50)
HCT15 Colorectal Adenocarcinoma42.54Active (Variant IC50)

Data supported by isolation and spectroscopic analysis studies of Torilis japonica extracts[3],[1].

Interpretation: 1α-Hydroxytorilin shows the highest potency against melanoma (SK-MEL-2) and ovarian (SK-OV-3) cancer lines. The higher ED50 required for HCT15 suggests that colorectal adenocarcinoma cells may possess efflux pumps or alternative metabolic pathways that partially neutralize the compound's efficacy.

Experimental Methodologies: Self-Validating Cytotoxicity Protocol

To ensure data integrity when evaluating the cytotoxicity of 1α-hydroxytorilin and its derivatives, researchers must employ a self-validating assay system. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay protocol is designed to eliminate false positives/negatives by embedding rigorous internal controls.

Causality Behind the Assay Choice

The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the metabolic rate of cells. Because 1α-hydroxytorilin induces apoptosis, mitochondrial respiration drops proportionally to cell death, making MTT reduction an accurate, causal proxy for compound efficacy.

Step-by-Step Protocol

Step 1: Cell Seeding & Adhesion

  • Seed target cells (e.g., SK-OV-3 or A549) into a 96-well plate at a density of 5×103 cells/well in 100 μL of appropriate complete media (e.g., DMEM + 10% FBS).

  • Validation Check: Include 6 wells with media only (Blank Control) to establish background absorbance.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential growth phase entry.

Step 2: Compound Treatment

  • Prepare serial dilutions of 1α-hydroxytorilin (e.g., 5, 10, 20, 40, 80 μg/mL) in media.

  • Validation Check (Vehicle Control): The final concentration of DMSO must strictly be ≤0.1% to prevent solvent-induced cytotoxicity. Include wells treated with 0.1% DMSO only.

  • Validation Check (Positive Control): Treat a subset of wells with a known cytotoxic agent (e.g., Doxorubicin at 1 μg/mL) to verify the assay's dynamic sensitivity.

  • Incubate for 48 to 72 hours.

Step 3: MTT Incubation

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for exactly 4 hours at 37°C. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

Step 4: Solubilization & Measurement

  • Carefully aspirate the media without disturbing the formazan crystals at the bottom.

  • Add 150 μL of pure DMSO to each well to solubilize the crystals. Place on a plate shaker for 10 minutes in the dark.

  • Measure the optical density (OD) at 540 nm using a microplate reader.

Data Calculation:

Cell Viability (%)=ODVehicle​−ODBlank​ODTreatment​−ODBlank​​×100

Protocol_MTT Seed Seed Cells (96-well plate) Treat Compound Treatment (24-72h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Read Measure Absorbance (OD 540 nm) Solubilize->Read

Caption: Self-validating MTT assay workflow for quantifying in vitro cytotoxicity of sesquiterpenoids.

Conclusion

The transition from Torilin to 1α-Hydroxytorilin perfectly illustrates how minor stereochemical adjustments—specifically the vector of a single hydroxyl group—can radically shift a molecule's pharmacological profile from enzyme inhibition (5α-reductase) to targeted cytotoxicity[2],[1]. For drug development professionals, 1α-Hydroxytorilin represents a highly promising scaffold for targeted anti-cancer therapeutics, particularly against melanoma and ovarian carcinomas.

Sources

Validation

A Head-to-Head Comparison of Purification Techniques for Guaianolide Sesquiterpenoids

For researchers, scientists, and drug development professionals, the isolation of pure, biologically active compounds from natural sources is a critical and often challenging endeavor. This guide provides an in-depth, he...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the isolation of pure, biologically active compounds from natural sources is a critical and often challenging endeavor. This guide provides an in-depth, head-to-head comparison of common purification techniques for guaianolide sesquiterpenoids, a class of natural products with significant therapeutic potential, including cytotoxic and anti-inflammatory activities. Due to the limited availability of specific data on 1alpha-Hydroxytorilin, this guide will focus on the broader class of guaianolide sesquiterpenoids, drawing upon established methodologies to provide a framework for the purification of these valuable compounds.

The Challenge of Purifying Guaianolide Sesquiterpenoids

Guaianolide sesquiterpenoids are a diverse group of C15 isoprenoids found in various plant families, particularly the Asteraceae. Their structural complexity and the presence of multiple chiral centers and reactive functional groups, such as α,β-unsaturated lactones, make their purification a non-trivial task. The goal of any purification strategy is to achieve high purity and yield while preserving the compound's structural integrity and biological activity.

A Multi-Step Approach: The Foundation of Purification

The purification of guaianolide sesquiterpenoids is rarely accomplished in a single step. Instead, a multi-step approach is typically employed, starting with crude extraction and progressing through various chromatographic techniques of increasing resolving power.

cluster_0 Initial Processing cluster_1 Chromatographic Purification Cascade A Plant Material (e.g., Ainsliaea fragrans, Artemisia argyi) B Extraction (e.g., 95% Ethanol, CH2Cl2:MeOH) A->B Grinding & Soaking C Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) B->C Crude Extract D Silica Gel Column Chromatography (Normal Phase) C->D Fractionation by Polarity E Reversed-Phase (C18) Column Chromatography D->E Further Separation F Size-Exclusion Chromatography (Sephadex LH-20) E->F Removal of High MW Impurities G Preparative HPLC (High Resolution) F->G Final Polishing H Pure Guaianolide Sesquiterpenoid G->H >95% Purity

Caption: A typical workflow for the purification of guaianolide sesquiterpenoids.

Head-to-Head Comparison of Key Chromatographic Techniques

The core of any purification strategy for guaianolide sesquiterpenoids lies in the judicious selection and combination of chromatographic techniques. Below is a comparison of the most commonly employed methods.

TechniquePrincipleStationary PhaseMobile PhaseAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption (Normal Phase)Silica GelNon-polar to moderately polar organic solvents (e.g., CH2Cl2-MeOH gradients)[1]High loading capacity, low cost, effective for initial fractionation.Lower resolution compared to HPLC, can lead to compound degradation for sensitive molecules.
Reversed-Phase (C18) Chromatography Partitioning (Reversed Phase)C18-bonded silicaPolar solvents (e.g., MeOH-H2O or MeCN-H2O gradients)[2][3]High resolution, reproducible, suitable for a wide range of polarities.Lower loading capacity than silica gel, more expensive stationary phase.
Size-Exclusion Chromatography (Sephadex LH-20) Separation by molecular sizeDextran-based gel (Sephadex LH-20)Organic solvents (e.g., CH2Cl2-MeOH)[3]Gentle separation method, effective for removing high molecular weight impurities like pigments and tannins.Low resolution for compounds of similar size, limited loading capacity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) High-resolution partitioningTypically C18-bonded silicaSimilar to analytical HPLC (e.g., MeCN-H2O)[3][4][5]Highest resolution for separating closely related compounds, provides high purity final product.Low loading capacity, high cost of instrumentation and solvents, time-consuming for large quantities.

In-Depth Analysis of Purification Strategies

Strategy 1: The Classic Approach - Sequential Column Chromatography

This is the most common and well-established method for the purification of guaianolide sesquiterpenoids from plant extracts.[1][2][3][4][5]

Experimental Protocol (General):

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol or a mixture of dichloromethane and methanol.[3][4][5]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve a preliminary separation of compounds based on their polarity.[4][5]

  • Silica Gel Column Chromatography: The fraction enriched with the target compounds (often the ethyl acetate fraction) is loaded onto a silica gel column. Elution is performed with a gradient of a non-polar solvent and a polar modifier (e.g., dichloromethane-methanol).[1] Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Reversed-Phase (C18) Column Chromatography: Fractions containing the compound of interest are pooled and further purified on a C18 column using a reversed-phase solvent system, such as a methanol-water gradient.[1][2]

  • Size-Exclusion Chromatography (Sephadex LH-20): To remove high molecular weight impurities, fractions can be passed through a Sephadex LH-20 column.[3]

  • Preparative HPLC: For final polishing and to obtain a highly pure compound, preparative HPLC with a C18 column is often employed.[3][4][5]

Causality Behind Experimental Choices:

  • The initial solvent extraction is designed to efficiently extract a broad range of secondary metabolites, including sesquiterpenoids.

  • Solvent partitioning is a crucial step to reduce the complexity of the extract, thereby improving the efficiency of subsequent chromatographic steps.

  • The sequential use of normal-phase (silica gel) and reversed-phase (C18) chromatography provides orthogonal separation mechanisms, leading to a more effective purification.

  • Sephadex LH-20 is particularly useful for removing colored impurities and other large molecules that can interfere with later high-resolution steps.

  • Preparative HPLC is the final step due to its high resolving power, which is necessary to separate structurally similar guaianolide sesquiterpenoids.

A Crude Extract Fraction B Silica Gel Column A->B C Partially Purified Fractions B->C Gradient Elution D Reversed-Phase (C18) Column C->D E Enriched Fractions D->E Gradient Elution F Preparative HPLC E->F G Pure Compound (>95%) F->G Isocratic or Gradient Elution

Caption: Workflow for the classic sequential chromatography approach.

Strategy 2: Targeted Purification with Affinity Chromatography

While less common for small molecules like sesquiterpenoids, affinity chromatography can be a powerful tool if a specific molecular target is known. This technique relies on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase. For a novel compound like 1alpha-Hydroxytorilin, this would require prior knowledge of its biological target to develop a suitable affinity matrix.

Hypothetical Protocol:

  • Ligand Immobilization: A known binding partner (e.g., an enzyme or receptor) of the target guaianolide is immobilized on a chromatographic support.

  • Loading: The crude or partially purified extract is passed through the affinity column.

  • Washing: Non-specifically bound compounds are washed away with a buffer.

  • Elution: The bound guaianolide is eluted by changing the buffer conditions (e.g., pH, ionic strength) or by introducing a competing ligand.

Advantages:

  • Potentially a one-step purification method, offering high selectivity and purity.[6]

  • Can significantly reduce the number of purification steps.

Disadvantages:

  • Requires a known and specific biological interaction.

  • Development of the affinity matrix can be time-consuming and expensive.

  • Non-specific binding can still occur.[7]

Concluding Remarks

The purification of 1alpha-Hydroxytorilin, as with other guaianolide sesquiterpenoids, necessitates a well-designed, multi-step strategy. The classic approach, combining normal-phase, reversed-phase, and size-exclusion chromatography, followed by a final polishing step with preparative HPLC, remains the gold standard. The choice of specific columns and solvent systems will depend on the physicochemical properties of the target compound and the nature of the impurities in the extract. While more advanced techniques like affinity chromatography offer the potential for rapid and highly selective purification, their application is contingent on a deep understanding of the molecule's biological interactions. For novel compounds, the systematic and logical application of the classic chromatographic cascade provides the most reliable path to obtaining the pure material required for further biological and pharmacological evaluation.

References

  • He, L., Dong, L., Li, W., Wu, S., Li, Y., Liang, J., Wang, Y., Wu, J., & Li, D. (2021). Cytotoxic Guaianolide Sesquiterpenoids from Ainsliaea fragrans. Journal of Natural Products, 84(10), 2733–2743. [Link]

  • Al-Rehaily, A. J., Al-Oqail, M. M., Al-Said, M. S., & Hassan, W. H. B. (2021). Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. Molecules, 26(7), 2029. [Link]

  • Wang, Y., Wang, M., Zhang, Y., Li, X., Yang, X., Bai, M., Zhang, Y., Qi, C., & Liu, H. (2022). Dimeric guaianolide sesquiterpenoids from the flowers of Chrysanthemum indicum ameliorate hepatic steatosis through mitigating SIRT1-mediated lipid accumulation and ferroptosis. Phytomedicine, 103, 154238. [Link]

  • Sun, W., Wang, S., Zhao, W., Yang, X., Li, S., & Wu, Z. (2021). Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi. Frontiers in Chemistry, 9, 695505. [Link]

  • Sun, W., Wang, S., Zhao, W., Yang, X., Li, S., & Wu, Z. (2021). Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi. Frontiers in Chemistry, 9, 695505. [Link]

  • Britton, D., Rutan, J., & Brown, J. (2019). Hydroxytyrosol isolation, comparison of synthetic routes and potential biological activities. Food & Function, 10(12), 7546-7561. [Link]

  • Di Mola, A., D'Auria, M. V., Zannella, C., Galdiero, M., Galdiero, S., & Pirozzi, G. (2019). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Scientific Reports, 9(1), 1-10. [Link]

  • Kilian, P. L., Kaffka, K. L., Stern, A. S., Woehle, D., Benjamin, W. R., Dechiara, T. M., ... & Gubler, U. (1985). Purification of human interleukin 1 by high-performance liquid chromatography. Journal of immunology (Baltimore, Md. : 1950), 134(6), 3907–3913. [Link]

  • Rocamora, N., & Calero, M. (2003). One step purification of alpha(1)-acid glycoprotein from human plasma. Fractionation of its polymorphic allele products. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 784(1), 33–38. [Link]

  • Kaneko, C., Yamada, S., Sugimoto, A., Eguchi, Y., & Ishikawa, M. (1974). Synthesis and biological activity of 1alpha-hydroxyvitamin D3. Steroids, 23(1), 75-92. [Link]

  • Singh, A., Kumar, P., & Sharma, A. K. (2009). Isolation, purification, crystallization and preliminary crystallographic studies of amaryllin, a plant pathogenesis-related protein from Amaryllis belladonna. Acta crystallographica. Section F, Structural biology and crystallization communications, 65(Pt 6), 606–609. [Link]

  • Houghtaling, J., & Pettus, T. R. (2018). The biology and synthesis of α-hydroxytropolones. Beilstein journal of organic chemistry, 14, 219–232. [Link]

  • Saito, N., Suhara, Y., Takayama, H., & Nakano, Y. (2004). Synthesis and biological evaluation of 1alpha,24-dihydroxy-25-nitrovitamin D3. Bioorganic & medicinal chemistry letters, 14(16), 4279-4282. [Link]

  • WO2015159309A1 - Novel purification process of gonadotropin - Google P
  • Kaewkod, T., Rawdkuen, S., & Benjakul, S. (2024). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. Foods (Basel, Switzerland), 13(11), 1673. [Link]

  • Tsoupras, A. B., & Zabetakis, I. (2006). Isolation and identification of hydroxyl-platelet-activating factor from natural sources. Lipids in health and disease, 5, 23. [Link]

  • Ferron, L., & D'Alché-Gautier, M. J. (2020). Methods of Purification and Application Procedures of Alpha1 Antitrypsin: A Long-Lasting History. International journal of molecular sciences, 21(17), 6331. [Link]

  • Kyriakou, S., & Gkelis, S. (2024). Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination. Molecules (Basel, Switzerland), 29(11), 2636. [Link]

  • Gubler, U., & Kilian, P. L. (1986). Purification and characterization of human interleukin-1 alpha produced in Escherichia coli. Methods in enzymology, 116, 430-440. [Link]

  • Negoro, M., & Wakabayashi, I. (2004). New simple method for purification of class I alcohol dehydrogenase. Alcohol and alcoholism (Oxford, Oxfordshire), 39(3), 178–182. [Link]

  • Fritzler, M. J., & Smeaton, J. R. (1990). Purification of histone H1 polypeptides by high-performance cation-exchange chromatography. Journal of chromatography, 528(1), 125–134. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1alpha-Hydroxytorilin

Advanced Laboratory Safety & Handling Guide: 1α-Hydroxytorilin As drug development pushes the boundaries of natural product isolation and synthetic modification, researchers frequently encounter highly potent, biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: 1α-Hydroxytorilin

As drug development pushes the boundaries of natural product isolation and synthetic modification, researchers frequently encounter highly potent, biologically active compounds. 1α-Hydroxytorilin (CAS 887147-75-3) is a prime example. Isolated from the fruits of Torilis japonica, this guaiane-type sesquiterpenoid has demonstrated potent cytotoxicity against human tumor cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon)[1][2]. It also functions as an inhibitor of 5-alpha reductase[1].

Because of its potent antineoplastic and cytotoxic properties, 1α-Hydroxytorilin must be handled with the same rigorous safety protocols applied to clinical chemotherapeutic agents. Sesquiterpene lactones are highly lipophilic, meaning they can rapidly cross dermal barriers upon contact. This guide provides the definitive, causality-driven operational protocols for selecting Personal Protective Equipment (PPE) and handling this compound safely in a research setting, aligning with OSHA and NIOSH hazardous drug standards[3][4].

I. Quantitative Chemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical and biological parameters of the compound. The lipophilicity and molecular weight dictate the permeability of the chemical through standard laboratory gloves, necessitating specialized PPE.

Table 1: 1α-Hydroxytorilin Properties & Hazard Causality

ParameterData / ValueOperational Safety Implication (Causality)
Chemical Formula C₂₂H₃₂O₆High carbon content indicates lipophilicity; easily absorbed through unprotected skin or standard latex.
Molecular Weight 392.49 g/mol []Low molecular weight facilitates rapid dermal penetration and systemic absorption if spilled.
Biological Activity Cytotoxic / 5α-reductase inhibitor[1]Accidental exposure can cause localized cellular apoptosis, skin irritation, or endocrine disruption.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing. Must be handled in a Class II Biological Safety Cabinet (BSC) or powder containment hood.

II. PPE Specifications & Mechanistic Reasoning

Standard laboratory PPE is insufficient for handling isolated cytotoxic sesquiterpenoids. The following PPE matrix is designed to create a self-validating containment system around the researcher, based on OSHA's Controlling Occupational Exposure to Hazardous Drugs guidelines[4].

Table 2: Required PPE for 1α-Hydroxytorilin Handling

PPE ComponentSpecificationMechanistic Reasoning (Why it works)
Primary Gloves Nitrile or Neoprene, tested to ASTM D6978ASTM D6978 specifically tests for chemotherapy drug permeation. Latex is highly permeable to lipophilic sesquiterpenes and must be avoided.
Secondary Gloves Nitrile (worn over gown cuffs)Double-gloving creates a fail-safe. If the outer glove is contaminated or micro-torn, the inner glove prevents dermal exposure during doffing[4].
Lab Coat / Gown Disposable, lint-free, low-permeability fabric, closed front, knit cuffsPrevents aerosolized powders or micro-splashes from absorbing into standard woven cotton lab coats, which can trap the compound against the skin[4].
Eye Protection Chemical splash gogglesSafety glasses with side shields do not protect against aerosolized dust or liquid splashes entering from the top or bottom of the orbital cavity.
Respiratory N95 / P100 (if outside BSC)While primary handling must occur in a BSC, a respirator is required during spill cleanup to prevent inhalation of cytotoxic dust.

III. Operational Workflow: Safe Handling & Containment

The following diagram maps the logical flow of handling 1α-Hydroxytorilin, ensuring that every step includes a built-in safety validation.

G Start Start: 1α-Hydroxytorilin Handling PPE Don Cytotoxic PPE (Double Gloves, Gown, Goggles) Start->PPE BSC Transfer to Class II BSC or Fume Hood PPE->BSC Handle Execute Experimental Protocol BSC->Handle Spill Spill Occurs? Handle->Spill SpillResp Initiate Cytotoxic Spill Protocol Spill->SpillResp Yes Dispose Doff PPE & Dispose as Cytotoxic Waste Spill->Dispose No SpillResp->Dispose End End Workflow Dispose->End

Workflow for 1α-Hydroxytorilin handling, containment, and spill response.

IV. Step-by-Step Methodologies

Protocol A: Preparation and Donning (Pre-Entry)

Trustworthiness Check: Never assume gloves are defect-free. Always perform a visual and inflation check before donning.

  • Hand Hygiene: Wash hands thoroughly with soap and water. Dry completely to prevent moisture from compromising the inner glove's integrity.

  • Inner Gloving: Don the first pair of ASTM D6978-rated nitrile gloves. Ensure they fit snugly.

  • Gown Application: Don a disposable, low-permeability, closed-front gown. Ensure the knit cuffs cover the wrists of the inner gloves completely.

  • Outer Gloving: Don the second pair of nitrile gloves. Crucial Step: Pull the cuffs of the outer gloves over the knit cuffs of the gown. This eliminates the "wrist gap," ensuring no skin is exposed[4].

  • Facial Protection: Don chemical splash goggles. If working outside a Class II BSC (e.g., transporting a contaminated scale), don an N95 or P100 respirator.

Protocol B: Active Handling inside the BSC

Causality: 1α-Hydroxytorilin powder is highly susceptible to electrostatic dispersion. Handling must be meticulously controlled.

  • Prepare the Workspace: Line the work surface of the Class II BSC with a plastic-backed, absorbent preparation pad. If a spill occurs, the pad traps the lipophilic compound, preventing it from binding to the stainless steel surface.

  • Vial Acclimation: Wipe the exterior of the 1α-Hydroxytorilin vial with 70% IPA before opening.

  • Reconstitution: When adding solvent (e.g., DMSO or ethanol) to the powder, use a Luer-lock syringe. Why? Slip-tip syringes can detach under pressure, causing a pressurized aerosolization of the cytotoxic solution.

  • Pressure Equalization: If piercing a septum, use a venting needle to equalize pressure, preventing the cytotoxic vapor from spraying back into the hood.

Protocol C: Doffing and Cytotoxic Disposal

Causality: The highest risk of exposure occurs during doffing, where the outside of the PPE contacts the researcher's skin.

  • Outer Glove Removal: While still inside the BSC, pinch the palm of the outer glove and peel it off, turning it inside out. Hold it in the gloved hand, slide a finger under the cuff of the remaining outer glove, and peel it off. Dispose of these in the designated cytotoxic waste receptacle inside the hood[4].

  • Gown Removal: Step away from the hood. Unfasten the gown and pull it away from the neck and shoulders, touching only the inside. Roll it into a bundle, trapping any potential contamination inside, and discard it in the cytotoxic waste bin.

  • Inner Glove Removal: Remove the inner gloves using the same inside-out technique.

  • Final Wash: Wash hands immediately with soap and water. Do not use hand sanitizer as a replacement, as alcohol can increase the dermal absorption of any trace lipophilic sesquiterpenoids left on the skin.

V. Emergency Spill Response Plan

If a spill of 1α-Hydroxytorilin occurs outside of primary containment:

  • Isolate: Immediately restrict access to the area.

  • Protect: Don full cytotoxic spill PPE (double gloves, gown, goggles, and a P100 respirator).

  • Contain: For powders, gently cover the spill with a damp absorbent pad to prevent aerosolization. For liquids, cover with a dry absorbent pad.

  • Clean: Clean the area with a detergent solution (to break down the lipophilic compound), followed by thorough rinsing with water. Do not use bleach initially, as it may react unpredictably with complex organic natural products.

  • Dispose: Place all cleanup materials into a sealed, puncture-resistant cytotoxic waste container for high-temperature incineration[4].

References

  • Park, H. W., Choi, S. U., Baek, N. I., Kim, S. H., Eun, J. S., Yang, J. H., & Kim, D. K. (2006). Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines. Archives of Pharmacal Research, 29(2), 131-134. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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